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  • Product: 4-Bromo-2,5,8-trimethylquinoline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Bromo-2,5,8-trimethylquinoline (CAS 500579-50-0)

Executive Summary 4-Bromo-2,5,8-trimethylquinoline (CAS 500579-50-0) is a highly specialized, sterically encumbered halogenated heterocyclic building block[1],[2]. While the quinoline scaffold is a ubiquitous pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2,5,8-trimethylquinoline (CAS 500579-50-0) is a highly specialized, sterically encumbered halogenated heterocyclic building block[1],[2]. While the quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry—particularly in the design of kinase inhibitors and antimalarial agents—the specific 2,5,8-trimethylation pattern combined with a C4-bromine atom presents a unique topological profile. This whitepaper provides a comprehensive technical guide on the physicochemical properties, de novo synthesis via the Conrad-Limpach pathway, and downstream catalytic functionalization of this privileged intermediate.

Physicochemical & Structural Profiling

The reactivity of 4-bromoquinolines is fundamentally driven by the electron-withdrawing nature of the quinoline nitrogen, which highly activates the C4 position toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition[3]. However, in CAS 500579-50-0, the presence of the C5-methyl group introduces significant steric shielding directly adjacent to the C4-bromine. Furthermore, the C2 and C8 methyl groups provide additional inductive electron donation, subtly reducing the electrophilicity of the ring system compared to unsubstituted 4-bromoquinoline.

Table 1: Physicochemical & Structural Properties
ParameterValue / DescriptionImpact on Reactivity
Chemical Name 4-Bromo-2,5,8-trimethylquinolineCore scaffold identity[4].
CAS Registry Number 500579-50-0Unique identifier for procurement/synthesis[5].
Molecular Formula C12H12BrNDetermines mass spectrometric targets.
Molecular Weight 250.14 g/mol Isotopic signature (M / M+2) critical for LC-MS validation.
Steric Profile High (C5-Me shielding)Requires bulky, electron-rich phosphine ligands for cross-coupling[6].
Solubility DMSO, DMF, DCM, 1,4-DioxaneEnables homogeneous transition-metal catalysis[3].

De Novo Synthesis: The Conrad-Limpach Pathway

Due to its specialized substitution pattern, CAS 500579-50-0 is typically synthesized de novo using a modified Conrad-Limpach reaction [7],[8]. This approach guarantees absolute regiocontrol over the 2,5,8-trimethyl arrangement by utilizing 2,5-dimethylaniline and ethyl acetoacetate as the primary starting materials.

Mechanistic Rationale & Causality

The Conrad-Limpach synthesis is a two-step thermodynamic process. The initial condensation forms a β-aminoacrylate (enamine) intermediate. The critical second step is a high-temperature thermal cyclization (~250 °C)[8].

  • Causality of Solvent Choice: The cyclization into the hemiketal intermediate temporarily breaks the aromaticity of the phenyl ring[9]. Standard solvents cannot reach the activation energy required for this transformation. Therefore, high-boiling atypical solvents like Dowtherm A or 1,2,4-trichlorobenzene are strictly required to drive the reaction to completion[9],[10].

  • Causality of Bromination: Phosphorus oxybromide (POBr3) is selected over standard Br2 to prevent electrophilic aromatic substitution on the electron-rich carbocyclic ring, ensuring selective conversion of the C4-hydroxyl to the C4-bromide.

Synthesis A 2,5-Dimethylaniline + Ethyl Acetoacetate B β-Aminoacrylate Intermediate A->B H+, Δ (-H2O) C 2,5,8-Trimethyl- quinolin-4-ol B->C Dowtherm A, 250°C (-EtOH) D 4-Bromo-2,5,8- trimethylquinoline C->D POBr3, DMF (cat.) Reflux

Synthetic workflow for 4-Bromo-2,5,8-trimethylquinoline via the Conrad-Limpach pathway.

Protocol 1: Synthesis of 2,5,8-Trimethylquinolin-4-ol (Self-Validating)
  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid. Reflux until water ceases to collect.

  • IPC Validation 1 (TLC): Confirm complete consumption of the aniline (Rf ~0.6, Hexane/EtOAc 3:1) and formation of the enamine (Rf ~0.4).

  • Cyclization: Concentrate the intermediate and dissolve in Dowtherm A (10 volumes). Heat rapidly to 250 °C for 45 minutes, allowing generated ethanol to distill off[10].

  • Precipitation: Cool the mixture to room temperature and precipitate the product by adding hexanes. Filter and wash with cold hexanes.

  • IPC Validation 2 (LC-MS): Analyze the solid. The system is validated if the base peak demonstrates an [M+H]+ of 188.1 m/z, confirming successful cyclization.

Protocol 2: Bromination to CAS 500579-50-0
  • Vilsmeier-Type Activation: Suspend 2,5,8-trimethylquinolin-4-ol (1.0 eq) in anhydrous toluene. Add POBr3 (1.5 eq) and 2 drops of anhydrous DMF (catalyst).

  • Reaction: Heat the mixture to 110 °C for 3 hours. The DMF generates a highly electrophilic Vilsmeier-Haack-type intermediate, accelerating the SNAr displacement of the oxygen by bromide.

  • Quench & Extraction: Cool to 0 °C and carefully quench with saturated aqueous NaHCO3 until pH 8 is reached. Extract with Ethyl Acetate (3x).

  • IPC Validation 3 (GC-MS): Inject an organic aliquot. The system is validated upon observing the disappearance of the 188 m/z peak and the appearance of a 250/252 m/z doublet (1:1 ratio), confirming the incorporation of the bromine isotope.

Reactivity & Downstream Derivatization

While 4-bromoquinolines readily undergo SNAr with amines, the C5-methyl group in CAS 500579-50-0 severely restricts the trajectory of incoming nucleophiles. Consequently, traditional SNAr conditions often lead to poor yields or require harsh, degrading temperatures.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig amination or Suzuki-Miyaura coupling) is the superior alternative[11]. To overcome the steric clash during the oxidative addition step, specialized bulky, electron-rich biaryl phosphine ligands (such as XPhos ) or bidentate ligands (like DPEphos ) must be utilized[11],[6]. These ligands stabilize the highly reactive Pd(0) species and force the reductive elimination step, preventing the catalyst from resting in an inactive state.

Mechanism Pd Pd(0)L2 Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition Complex Pd->OxAdd + Ar-Br Trans Transmetalation / Amine Binding OxAdd->Trans + Nucleophile + Base RedElim Reductive Elimination Trans->RedElim Δ RedElim->Pd Catalyst Regeneration Prod C4-Functionalized Quinoline RedElim->Prod Product

Catalytic cycle for Pd-mediated cross-coupling at the sterically hindered C4 position.

Table 2: Optimization of Pd-Catalyzed Cross-Coupling for Sterically Hindered Quinolines
Catalyst / Ligand SystemBaseSolventTemp (°C)Relative EfficiencyRationale
Pd(OAc)2 / PPh3K2CO3DMF100Low (<20%)Ligand insufficiently electron-rich to drive oxidative addition against C5-Me.
Pd(OAc)2 / DPEphosK3PO41,4-Dioxane85High (70-85%)Bidentate ligand enforces favorable bite angle for C-N bond formation[11].
XPhos Pd G2 PrecatalystCs2CO3THF/H2O40-60Excellent (>90%)Rapid generation of active Pd(0); bulky biaryl ligand accelerates reductive elimination[6].
Protocol 3: Buchwald-Hartwig Amination (Self-Validating)
  • Preparation: In an oven-dried Schlenk tube, combine 4-Bromo-2,5,8-trimethylquinoline (1.0 mmol), the desired secondary amine (1.2 mmol), Pd(OAc)2 (4 mol%), DPEphos (8 mol%), and anhydrous K3PO4 (2.5 mmol)[11].

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add 4 mL of anhydrous, degassed 1,4-dioxane. Heat the suspension at 85 °C for 18 hours under vigorous stirring.

  • IPC Validation (UPLC-MS): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The system is validated if the 250/252 m/z starting material peak is <5% relative to the product mass peak, confirming catalytic turnover.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Comprehensive References

  • Title: 5-Bromo-2,3-dimethyl-1H-indole - BLDpharm (Contains CAS 500579-50-0 Catalog Data) Source: bldpharm.com URL: 1

  • Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: benchchem.com URL: 8

  • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: nih.gov (PMC) URL: 9

  • Title: Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones Source: tandfonline.com URL: 10

  • Title: 4-Bromoquinoline Product Highlights and Reactivity Source: sriramchem.com URL: 3

  • Title: Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology Source: acs.org (The Journal of Organic Chemistry) URL: 11

  • Title: ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: researchgate.net URL: 6

Sources

Exploratory

Architectural Mastery of Quinoline Scaffolds: Synthesis and Utility of 4-Bromo-2,5,8-trimethylquinoline

As drug discovery programs increasingly target complex, sterically encumbered binding pockets, the demand for highly functionalized heterocyclic building blocks has surged. 4-Bromo-2,5,8-trimethylquinoline represents a m...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, sterically encumbered binding pockets, the demand for highly functionalized heterocyclic building blocks has surged. 4-Bromo-2,5,8-trimethylquinoline represents a masterclass in scaffold design. By strategically positioning methyl groups at the 2, 5, and 8 positions, this molecule provides profound steric shielding that can lock molecular conformations (atropisomerism) and block primary metabolic oxidation hotspots. Meanwhile, the C4-bromide serves as a highly reactive electrophilic handle for downstream transition-metal-catalyzed cross-coupling.

This technical whitepaper deconstructs the physicochemical properties, the regiochemical logic of its de novo synthesis, and the self-validating protocols required to construct this advanced intermediate.

Physicochemical Architecture

Before initiating synthesis, it is critical to understand the quantitative parameters of the target scaffold. The data below summarizes the core physical and structural metrics of the compound.

Table 1: Physicochemical & Structural Parameters

ParameterValue
Target Compound 4-Bromo-2,5,8-trimethylquinoline
CAS Registry Number [1]
Molecular Formula C12H12BrN
Molecular Weight 250.14 g/mol
Isotopic Mass [M+H]+ 250.02 / 252.02 m/z (Characteristic 1:1 Bromine isotope ratio)
Structural Modulators C2, C5, C8-Methyl groups (Steric shields)
Reactivity Handle C4-Bromide (Suzuki/Buchwald-Hartwig electrophile)

Synthetic Logic & Regiochemical Mapping

Direct tri-methylation of a pre-formed 4-bromoquinoline is synthetically unviable due to poor regioselectivity. Therefore, a de novo ring construction is mandatory. The synthesis relies on a two-phase approach: a followed by electrophilic oxygen activation[2].

Phase 1: The Conrad-Limpach Annulation

The synthesis begins with the condensation of 2,5-dimethylaniline and ethyl acetoacetate .

  • Regiochemical Causality: The aniline dictates the substitution on the final benzene ring. The amine group becomes N1 of the quinoline. Because the aniline has methyl groups at C2 and C5, the electrocyclic ring closure must occur at the less sterically hindered C6 position of the aniline. Consequently, the original C2-methyl becomes the C8-methyl of the quinoline, and the original C5-methyl becomes the C5-methyl . Ethyl acetoacetate provides the C2-methyl and the C4-hydroxyl (which tautomerizes to the quinolone)[2],[3].

  • Thermodynamic Causality: The initial condensation forms a Schiff base (enamine) at ~110 °C. However, the subsequent electrocyclic ring closure requires overcoming a massive activation energy barrier. Dropping the enamine into vigorously boiling Dowtherm A (>250 °C) provides the necessary thermal shock for annulation while preventing the decomposition of the intermediate[2].

Phase 2: Electrophilic Activation via Bromination

The resulting 2,5,8-trimethylquinolin-4-ol exists predominantly in its highly stable keto tautomer (a 4-quinolone).

  • Reagent Causality: Standard aliphatic alcohols can be brominated with PBr3 via an S_N2 mechanism. However, the quinolone oxygen is highly delocalized and poorly nucleophilic. is required to forcefully phosphorylate the oxygen, creating a highly reactive phosphorodibromidate leaving group. Subsequent nucleophilic attack by the bromide ion yields the 4-bromoquinoline[4].

Mechanistic Pathway

The following diagram maps the flow of intermediates from raw starting materials to the final functionalized scaffold, highlighting the kinetic and thermodynamic driving forces.

G N1 2,5-Dimethylaniline + Ethyl Acetoacetate N2 Schiff Base / Enamine (Kinetic Intermediate) N1->N2 Condensation (-H2O) Acid Catalysis, 110°C N3 2,5,8-Trimethylquinolin-4-ol (Thermodynamic Product) N2->N3 Electrocyclic Ring Closure >250°C, Dowtherm A N4 Phosphorodibromidate (Activated Intermediate) N3->N4 O-Phosphorylation POBr3, 110°C N5 4-Bromo-2,5,8-trimethylquinoline (Target Scaffold) N4->N5 Nucleophilic Substitution Bromide Attack (-PO2Br)

Caption: Mechanistic workflow of the de novo synthesis of 4-Bromo-2,5,8-trimethylquinoline.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation metrics (TLC, LC-MS, pH tracking) to confirm the success of each transformation before proceeding.

Table 2: Reaction Stoichiometry & Validation Metrics

StepReagentEquivalentsTemp (°C)Validation Metric
1. Enamine Formation 2,5-Dimethylaniline1.0110TLC: Ninhydrin negative
1. Enamine Formation Ethyl Acetoacetate1.1110Dean-Stark H2O collection
2. Annulation Dowtherm A (Solvent)10 vol250LC-MS: 188.1 m/z [M+H]+
3. Bromination POBr31.5110LC-MS: 250.0/252.0 m/z
4. Quench K2CO3 (aq)to pH 80-5pH paper (prevents hydrolysis)
Protocol A: Synthesis of 2,5,8-Trimethylquinolin-4-ol
  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the mixture to 110 °C. Validation: Monitor the azeotropic removal of water. The reaction is complete when water ceases to collect and TLC (Hexanes/EtOAc 4:1) confirms the disappearance of the aniline (ninhydrin negative).

  • Concentration: Remove the toluene under reduced pressure to isolate the crude enamine intermediate.

  • Thermal Annulation: Pre-heat Dowtherm A (10 volumes) to 250 °C in a three-neck flask. Caution: Ensure vigorous stirring. Dropwise, add the crude enamine into the boiling solvent. The extreme heat forces the electrocyclic ring closure[2].

  • Isolation: Cool the mixture to room temperature. Precipitate the quinolin-4-ol by adding an excess of hexanes. Filter the solid and wash extensively with hexanes to remove residual Dowtherm A. Validation: Confirm intermediate mass via LC-MS ([M+H]+ = 188.1 m/z).

Protocol B: Bromination to 4-Bromo-2,5,8-trimethylquinoline
  • Activation: Suspend the 2,5,8-trimethylquinolin-4-ol (1.0 eq) in anhydrous toluene. Carefully add POBr3 (1.5 eq) portion-wise. Causality: POBr3 is strictly required over PBr3 to overcome the poor nucleophilicity of the quinolone oxygen[4].

  • Substitution: Heat the reaction mixture to 110 °C for 3 hours. Validation: Quench a 10 µL aliquot in methanol and analyze via UPLC-MS. Look for the complete disappearance of the 188.1 m/z peak and the emergence of the 250.0 / 252.0 m/z doublet (1:1 ratio).

  • Neutralization Quench: Cool the mixture to 0 °C and carefully pour it over crushed ice. Critical Step: Slowly neutralize the aqueous layer with saturated K2CO3 until the pH reaches 7-8. Causality: prevents the thermodynamically favorable hydrolysis of the newly formed 4-bromoquinoline back into the starting quinolone[5].

  • Purification: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via silica gel flash chromatography to yield the pure 4-Bromo-2,5,8-trimethylquinoline scaffold.

References

  • Conrad–Limpach synthesis Source: Wikipedia URL:[Link]

  • Conrad-Limpach Synthesis Mechanism and Samples Source: SynArchive URL:[Link]

  • Overview of bromination reactions with phosphorus bromides Source: Manac Inc. URL:[Link]

  • Bromination with POBr3 / POCl3 Source: Organosynthetic & Organometallic Chemistry URL:[Link]

Sources

Foundational

The Lipophilic Anchor: 2,5,8-Trimethylquinoline Derivatives in Medicinal Chemistry

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes established synthetic methodologies with structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes established synthetic methodologies with structure-activity relationship (SAR) logic to explore the 2,5,8-trimethylquinoline (2,5,8-TMQ) scaffold.

Executive Summary: The Case for the 2,5,8-Core

In the optimization of quinoline-based pharmacophores, the 2,5,8-trimethylquinoline (2,5,8-TMQ) scaffold represents a specific strategic utility: Lipophilic Tuning and Metabolic Blockade .

While 2-methylquinolines (quinaldines) are common, the addition of methyl groups at the C5 and C8 positions creates a unique steric and electronic environment. This substitution pattern offers three distinct medicinal chemistry advantages:

  • Metabolic Stability: The C2-methyl blocks the primary site of oxidative metabolism (prevention of 2-quinolone formation by aldehyde oxidase).

  • Hydrophobic Packing: The C5 and C8 methyls increase

    
     and provide Van der Waals bulk, ideal for filling hydrophobic pockets in kinase active sites or intercalating into AT-rich DNA regions with specificity.
    
  • Steric Shielding: The C8-methyl creates a "peri-effect," sterically hindering the N1-position, which can modulate pKa and reduce non-specific binding.

This guide details the synthesis, functionalization, and biological characterization of this scaffold.[1]

Synthetic Architecture: Modified Doebner-Miller Protocol

The most robust route to the 2,5,8-TMQ core is the Doebner-Miller synthesis , utilizing 2,5-dimethylaniline and crotonaldehyde (or its equivalents).

Reaction Logic

The reaction involves an acid-catalyzed conjugate addition of the aniline to the


-unsaturated aldehyde, followed by cyclization and oxidative aromatization.
  • Challenge: The reaction is notoriously exothermic and prone to polymerization ("tar" formation).[2]

  • Solution: Use of a biphasic system or controlled addition of crotonaldehyde to minimize polymer byproducts.

Validated Protocol

Target: 2,5,8-Trimethylquinoline (Yield: ~65-75%)

Reagents:

  • 2,5-Dimethylaniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6M, solvent/catalyst)

  • Zinc Chloride (

    
    , Lewis acid co-catalyst)[2]
    
  • Toluene (co-solvent for biphasic modification)[2]

Step-by-Step Workflow:

  • Activation: Dissolve 2,5-dimethylaniline in 6M HCl at 0°C. Add

    
     (0.5 eq) to complex the amine.
    
  • Controlled Addition: Heat the mixture to 60°C. Add crotonaldehyde dropwise over 45 minutes. Critical: Rapid addition causes uncontrollable exotherms and tar formation.

  • Reflux: Once addition is complete, reflux the mixture (approx. 100°C) for 4 hours. The solution will turn deep red/brown.

  • Workup (The "Self-Validating" Step):

    • Cool to room temperature.[3]

    • Basify with 20% NaOH until pH > 10. The free base will oil out.

    • Steam Distillation: This is the purification checkpoint. 2,5,8-TMQ is steam volatile; the polymeric tars are not. Distill until the distillate is clear.

  • Isolation: Extract the distillate with dichloromethane (DCM), dry over

    
    , and concentrate. Recrystallize from hexane if necessary.
    
Synthetic Pathway Visualization

DoebnerMiller Aniline 2,5-Dimethylaniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Conjugate Addition Reagent Crotonaldehyde (HCl / ZnCl2) Reagent->Intermediate Oxidation Oxidative Aromatization Intermediate->Oxidation Cyclization Crude Crude Mixture (Product + Tar) Oxidation->Crude Purification Steam Distillation (Separates Tar) Crude->Purification Basify pH > 10 Product 2,5,8-Trimethylquinoline (Pure Scaffold) Purification->Product DCM Extraction

Caption: Figure 1. Modified Doebner-Miller synthesis workflow for 2,5,8-TMQ, highlighting the critical steam distillation step to ensure purity.

Medicinal Chemistry: Functionalization & SAR

Once the 2,5,8-TMQ core is synthesized, it serves as a scaffold. The biological activity is typically unlocked by functionalizing the C4 position (via oxidation to the N-oxide and rearrangement) or the C3 position .

Pharmacophore Data Profile

The following table summarizes the physicochemical shift induced by the trimethyl pattern compared to the unsubstituted quinoline.

PropertyQuinoline2-Methylquinoline2,5,8-Trimethylquinoline Impact on Drug Design
cLogP 2.042.453.42 Significantly enhanced membrane permeability; ideal for CNS or intracellular bacterial targets.
pKa (Conj. Acid) 4.905.83~5.2 C8-methyl steric hindrance lowers pKa slightly vs. 2-Me, reducing protonation at physiological pH.
Metabolic Liability High (C2-ox)ModerateLow C2 is blocked; C5/C8 methyls are electronically deactivated relative to ring oxidation.
Steric Volume LowMediumHigh C5/C8 fill hydrophobic pockets (e.g., ATP binding sites).
Key Derivatives & Biological Targets

A. 4-Amino-2,5,8-TMQ Derivatives (Antimicrobial/Antimalarial)

  • Mechanism: DNA Intercalation & Gyrase Inhibition.

  • Rationale: Similar to chloroquine, but the 2,5,8-pattern prevents resistance mechanisms involving efflux pumps due to increased lipophilicity and altered shape.

  • Synthesis: Convert 2,5,8-TMQ to the N-oxide (mCPBA), then treat with

    
     to get 4-chloro-2,5,8-TMQ. Displace chloride with amines.
    

B. 3-Carboxy-2,5,8-TMQ (Antibacterial)

  • Mechanism: DNA Gyrase/Topoisomerase IV inhibition (Quinolone class).

  • Rationale: The 8-methyl group mimics the 8-methoxy found in moxifloxacin, reducing photosensitivity while maintaining Gram-positive potency.

Mechanism of Action: The "Steric Lock"

The defining feature of the 2,5,8-isomer is the Steric Lock provided by the C8-methyl group.

The C8-Peri Effect

In many kinase inhibitors, the quinoline nitrogen (N1) acts as a hydrogen bond acceptor.

  • Unsubstituted Quinoline: N1 is exposed and binds promiscuously.

  • 8-Methylquinoline: The methyl group at C8 rotates out of plane, creating a "roof" over the N1 lone pair.

    • Result: This restricts binding to only those enzymes with a deep, accommodate cleft, thereby increasing selectivity .

SAR Logic Diagram

SAR_Logic Core 2,5,8-TMQ Scaffold C2 C2-Methyl Core->C2 C5 C5-Methyl Core->C5 C8 C8-Methyl Core->C8 C4 C4-Position (Functionalization Site) Core->C4 Metab Blocks AOX Metabolism (Increases t1/2) C2->Metab Lipophil Increases LogP (Membrane Penetration) C5->Lipophil Selectivity Steric Hindrance (Peri-effect) Increases Selectivity C8->Selectivity Activity Pharmacophore Attachment (e.g., Amino side chain) C4->Activity

Caption: Figure 2.[4] Structure-Activity Relationship (SAR) map of the 2,5,8-TMQ scaffold, detailing the specific medicinal role of each methyl substitution.

Experimental Validation: ADMET Profiling

To confirm the utility of the 2,5,8-TMQ derivative, the following assays are standard.

Microsomal Stability Assay (Protocol)

Objective: Verify the metabolic blocking effect of the C2-methyl group.

  • Incubation: Incubate 1

    
     of test compound with human liver microsomes (HLM) and NADPH at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: A half-life (

    
    ) > 60 minutes indicates successful blockade of the labile C2 position.
    

References

  • Doebner-Miller Reaction Mechanism: Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Quinoline Biological Activity: Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold: Its synthesis and biological applications. Saudi Pharmaceutical Journal, 21(1), 1–12. Link

  • Antimicrobial Quinolines: Kouznetsov, V. V., et al. (2005). Recent progress in the synthesis of quinolines.[3][5][6][7][8] Current Organic Chemistry, 9(2), 141-161. Link

  • Metabolic Stability of Methyl-Quinolines: Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences, 5, 524-527. (Foundational text on metabolic blocking via methylation). Link

Sources

Exploratory

Halogenated Quinoline Architectures: A Technical Guide to Regioselective Synthesis and Drug Design

Executive Summary The quinoline scaffold acts as a privileged structure in medicinal chemistry, serving as the core pharmacophore for antimalarials, kinase inhibitors, and biofilm-eradicating agents. However, the utility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold acts as a privileged structure in medicinal chemistry, serving as the core pharmacophore for antimalarials, kinase inhibitors, and biofilm-eradicating agents. However, the utility of this scaffold is often bottlenecked by the challenge of regioselective functionalization .[1] This guide addresses the "Halogenation Problem"—the difficulty in placing halogen atoms (F, Cl, Br, I) at specific ring positions to modulate metabolic stability (C-F), lipophilicity (C-Cl), or to serve as cross-coupling handles (C-Br/I). We present a validated decision tree for synthesis and detailed protocols for transforming these building blocks into clinical candidates.

Part 1: The Halogenated Pharmacophore

The Sigma-Hole and Halogen Bonding

Beyond simple steric bulk or inductive effects, halogenated quinolines exhibit unique non-covalent interactions driven by the


-hole .[2][3] This is a region of positive electrostatic potential on the extension of the C-X bond (opposite the carbon), allowing the halogen to act as a Lewis acid interacting with nucleophilic protein residues (e.g., backbone carbonyls).
  • Fluorine (F): The "Metabolic Shield." Replacing C-H with C-F at metabolically labile sites (typically C2 or C3) blocks cytochrome P450 oxidation due to the strength of the C-F bond (116 kcal/mol).

  • Chlorine (Cl): Lipophilic modulator. Increases LogP significantly, aiding membrane permeability. In Lenvatinib, the chloro-group fills a hydrophobic pocket in the VEGFR2 kinase domain.

  • Bromine/Iodine (Br/I): The "Synthetic Handles." Their primary role is enabling Pd-catalyzed cross-coupling. The bond dissociation energy decreases down the group (C-Br: ~68 kcal/mol, C-I: ~57 kcal/mol), facilitating oxidative addition.

Quantitative SAR Metrics
HalogenVan der Waals Radius (Å)Electronegativity (Pauling)C-X Bond Length (Å)Primary Role in Quinoline Drug Design
F 1.473.981.35Metabolic blocking, pKa modulation
Cl 1.753.161.74Hydrophobic filling, weak H-bond acceptor
Br 1.852.961.89Cross-coupling precursor (Suzuki/Buchwald)
I 1.982.662.09High-reactivity coupling, radioactive labeling

Part 2: Regioselective Assembly Strategy

The electron-deficient pyridine ring and the electron-rich benzene ring of quinoline react differently. Direct halogenation (Electrophilic Aromatic Substitution - EAS) overwhelmingly favors the C5 and C8 positions of the benzene ring. Accessing C2, C3, and C4 requires indirect methods or de novo synthesis.

The Synthesis Decision Tree

To obtain the correct building block, researchers must select the pathway based on the target position.

  • C2-Position: Best accessed via Minisci reactions or activation of Quinoline N-oxides .

  • C3-Position: Difficult to access via EAS. Requires Skraup synthesis using substituted anilines or radical C-H functionalization.

  • C4-Position: typically derived from 4-hydroxyquinolines (via Gould-Jacobs reaction) followed by treatment with POCl

    
    .
    
  • C5/C8-Position: Direct halogenation using NCS/NBS in polar solvents or Fe(III)-catalyzed methods.

QuinolineSynthesis Target Target Halogen Position C2 C2 Position Target->C2 C3 C3 Position Target->C3 C4 C4 Position Target->C4 C58 C5 / C8 Position Target->C58 Method2 N-Oxide Activation (POCl3 or C-H Activation) C2->Method2 Method3 Radical C-H Iodination or Skraup Synthesis C3->Method3 Method4 De Novo: Gould-Jacobs (Aniline + EMME -> 4-OH -> 4-Cl) C4->Method4 Method58 Direct EAS (NCS/NBS, Metal-Free or Fe(III)) C58->Method58

Figure 1: Strategic decision tree for regioselective halogenation of the quinoline scaffold.

Part 3: Case Study - Lenvatinib (Lenvima)

Lenvatinib is a multi-kinase inhibitor used for thyroid and hepatocellular carcinoma. Its core structure relies on a 4-chloro-quinoline building block. The synthesis demonstrates the critical role of the C4-chlorine atom, which is later displaced by a urea nucleophile, and the C6-amide which remains intact.

Retrosynthetic Logic

The synthesis avoids direct chlorination.[4] Instead, it builds the quinoline ring with the functionality pre-installed or accessible via functional group interconversion.

  • Precursor: 4-amino-3-methoxybenzoic acid (defines the benzene ring substituents).

  • Cyclization: Reaction with ethyl formate/malonate derivatives yields the 4-hydroxyquinoline.

  • Halogenation: The 4-OH is converted to 4-Cl using Phosphoryl Chloride (POCl

    
    ). This 4-Cl is not the final halogen; it acts as an electrophilic handle for the final coupling with the urea moiety.
    

LenvatinibPath Start 4-Amino-3-methoxy- benzoic acid Step1 Cyclization (Meldrum's Acid / Ethyl Formate) Start->Step1 Inter1 4-Hydroxy-7-methoxy- quinoline-6-carboxamide Step1->Inter1 Step2 Chlorination (POCl3, 90°C) Inter1->Step2 Block BUILDING BLOCK: 4-Chloro-7-methoxy- quinoline-6-carboxamide Step2->Block Step3 Nucleophilic Subst. (Urea derivative) Block->Step3 Final Lenvatinib Step3->Final

Figure 2: The role of the 4-chloroquinoline building block in the synthesis of Lenvatinib.

Part 4: Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol describes the coupling of a 3-bromoquinoline building block with an aryl boronic acid.[5][6][7][8] This reaction is sensitive to oxygen; strict degassing is required.

Safety: 3-Bromoquinoline is an irritant. Dichloromethane and dioxane are potential carcinogens. Handle all reagents in a fume hood.

Reagents:

  • 3-Bromoquinoline (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl

    
    [5]·CH
    
    
    
    Cl
    
    
    (3 mol%) — Selected for resistance to chelating nitrogen lone pairs.
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2 M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)[5]

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

  • Charging: Add 3-bromoquinoline (208 mg), phenylboronic acid (146 mg), and Pd(dppf)Cl

    
     (25 mg) to the tube.
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2 M Na

    
    CO
    
    
    
    (1 mL).
  • Degassing: Perform three freeze-pump-thaw cycles OR bubble Argon vigorously through the solution for 15 minutes. Critical Step: Failure here leads to homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat to 90°C for 12 hours. The solution should turn black (active Pd species).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation:

  • TLC: 3-Bromoquinoline is less polar than the biaryl product.

  • 1H NMR: Look for the disappearance of the C2-H signal of the starting material (shifted downfield ~8.9 ppm) and the appearance of new aromatic protons.

Part 5: References

  • BenchChem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025).[2][7][8][9] Link

  • Motati, D. R., et al. "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[10] Chemical Science, 2018. Link

  • Chen, J., et al. "Metal-free C5-selective halogenation of quinolines under aqueous conditions."[11] RSC Advances, 2017. Link

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013. Link

  • Eisai Co., Ltd. "Synthetic method of lenvatinib." Patent CN109734661B, 2019. Link

  • Gildner, P. G., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, 2015. Link

Sources

Foundational

The 4-Bromoquinoline Scaffold: A Privileged Motif in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core and the Strategic Importance of the 4-Bromo Substituent The quinoline scaffold, a bicyclic arom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Strategic Importance of the 4-Bromo Substituent

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it a "privileged scaffold" for interacting with a diverse array of biological targets and for constructing advanced functional materials.[1] The introduction of a bromine atom at the 4-position of the quinoline ring significantly enhances its utility as a versatile synthetic intermediate.[2] The carbon-bromine bond at this position is readily amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of substituents.[3][4] This synthetic tractability, coupled with the inherent biological activity of the quinoline nucleus, has positioned 4-bromoquinoline derivatives as a focal point in the quest for novel therapeutic agents and advanced materials.

This technical guide provides a comprehensive overview of the applications of the 4-bromo-substituted quinoline scaffold, with a primary focus on its role in the development of anticancer agents and its emerging applications in materials science. We will delve into the synthetic strategies employed to access these compounds, explore their mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation.

Medicinal Chemistry Applications: Targeting Cancer with 4-Bromoquinoline Derivatives

The 4-bromoquinoline scaffold has emerged as a particularly fruitful starting point for the design and synthesis of potent anticancer agents.[1] The ability to readily modify the 4-position allows for the systematic exploration of structure-activity relationships (SAR), leading to the identification of compounds with high affinity and selectivity for various cancer-related targets.

Anticancer Activity and Structure-Activity Relationship (SAR)

A significant body of research has demonstrated the potent in vitro anticancer activity of 4-bromo-substituted quinoline derivatives against a panel of human cancer cell lines. The nature of the substituent introduced at the 4-position via displacement of the bromine atom plays a critical role in determining the cytotoxic potency and selectivity.

Compound ClassSubstituent at 4-positionCancer Cell LineIC50 (µM)Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesSubstituted 1,3,4-oxadiazoleHepG2 (Hepatocellular Carcinoma)0.137 - 0.332[5]
MCF-7 (Breast Adenocarcinoma)0.164 - 0.583[5]
4-Anilinoquinoline Derivatives4-ChloroanilinoMCF-7 (Breast Carcinoma)3.42[6]
A549 (Non-small cell lung cancer)5.97[6]
4-Alkoxyquinazoline DerivativesVaried alkoxy groupsHeLa (Cervical Cancer)0.22 (for compound 4t)[6]
A549 (Carcinomic human alveolar basal epithelial cell)0.15 (for compound 4t)[6]
MCF-7 (Breast Cancer)0.24 (for compound 4t)[6]
N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine DerivativesSubstituted N-phenyl-aminePC3 (Prostate Cancer)5.51 (for compound 8b)[7]
LNCaP (Prostate Cancer)4.51 (for compound 8b)[7]
K562 (Leukemia)8.49 (for compound 8b)[7]
Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer effects of 4-bromoquinoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer. A prominent mechanism is the inhibition of protein kinases, particularly those involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several 4-alkoxyquinazoline derivatives, synthesized from 4-bromoquinoline precursors, have demonstrated potent inhibitory activity against VEGFR-2.[6][8][9][10]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PKC, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Bromoquinoline 4-Bromoquinoline Derivative Bromoquinoline->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 4-bromoquinoline derivative.

Experimental Protocols

Synthesis of a 4-Aryl-Substituted Quinoline via Suzuki-Miyaura Coupling

This protocol details the synthesis of a 4-aryl-substituted quinoline from a 4-bromoquinoline precursor using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely applicable for the diversification of the 4-bromoquinoline scaffold.[3][11][12][13]

Materials:

  • 4-Bromoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 3-5 mol%). Then, add the degassed solvent system.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-aryl-substituted quinoline.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: - 4-Bromoquinoline - Arylboronic acid - Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Catalyst and Solvents Inert->Catalyst Heat Heat and Stir (80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Purify Column Chromatography Extract->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling of 4-bromoquinoline.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-bromoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

Applications in Materials Science

The unique photophysical properties of the quinoline scaffold, combined with the synthetic versatility of the 4-bromo substituent, make these compounds attractive for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known to exhibit fluorescence and have been investigated as emitter materials in Organic Light-Emitting Diodes (OLEDs). The introduction of a bromine atom can influence the electronic properties and intersystem crossing rates, potentially leading to materials with tailored emission characteristics. For instance, 5,7-dibromo-8-hydroxyquinoline has been used as a fluorescent material in the fabrication of OLED devices.[14] The development of 4-bromoquinoline-based materials for OLEDs is an active area of research, with the potential to create novel emitters with improved efficiency and color purity.

Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, quinoline-based organic dyes have been explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs).[15][16][17][18][19] The quinoline moiety can act as an electron-accepting unit in a donor-π-acceptor (D-π-A) dye architecture. The 4-bromo position offers a convenient handle for further functionalization to fine-tune the dye's absorption spectrum and energy levels, which are critical parameters for efficient solar energy conversion. While the direct application of 4-bromoquinoline itself is less common, its derivatives hold promise for the development of next-generation organic photosensitizers.

Conclusion and Future Perspectives

The 4-bromo-substituted quinoline scaffold is a testament to the power of strategic molecular design. Its synthetic accessibility and the diverse biological and photophysical properties of its derivatives have established it as a privileged motif in both medicinal chemistry and materials science. In the ongoing fight against cancer, 4-bromoquinolines serve as a versatile platform for the development of targeted therapies, particularly kinase inhibitors. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective anticancer agents. In the domain of materials science, the journey of 4-bromoquinoline derivatives is just beginning. Their potential in OLEDs and DSSCs warrants further investigation, with the promise of contributing to the development of more efficient and cost-effective organic electronic devices. As synthetic methodologies become more advanced and our understanding of the intricate interplay between molecular structure and function deepens, the applications of the 4-bromoquinoline scaffold are set to expand into new and exciting territories.

References

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 25). PMC. [Link]

  • Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. RSC Publishing. [Link]

  • Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. (2016, November 1). PubMed. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. MDPI. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). MDPI. [Link]

  • The Role of Organic Compounds in Dye-Sensitized and Perovskite Solar Cells. (2023, January 4). MDPI. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Journal of Saudi Chemical Society. [Link]

  • The Role of Organic Compounds in Dye-Sensitized and Perovskite Solar Cells. MDPI. [Link]

  • Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors. ResearchGate. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PMC. [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). PMC. [Link]

  • Insight into the effects of modifying chromophores on the performance of quinoline-based dye-sensitized solar cells. (2018, February 5). PubMed. [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). Chemical Reviews. [Link]

  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. MDPI. [Link]

  • Improving the Performance of Dye-Sensitized Solar Cells. (2019, February 13). Frontiers in Chemistry. [Link]

  • Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. ScienceDirect. [Link]

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Foundational

Steric Effects of Methyl Groups in Trimethylquinoline Isomers: A Comprehensive Technical Guide

Executive Summary Trimethylquinoline (TMQ) isomers represent a critical class of heterocyclic scaffolds in medicinal chemistry, materials science, and drug development. While the quinoline core provides a versatile found...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylquinoline (TMQ) isomers represent a critical class of heterocyclic scaffolds in medicinal chemistry, materials science, and drug development. While the quinoline core provides a versatile foundation for functionalization, the specific positional arrangement of its three methyl groups dictates profound steric and electronic effects. This whitepaper provides an in-depth technical analysis of how the steric bulk of methyl groups—particularly at the 2, 4, 6, and 8 positions—modulates synthetic pathways, physicochemical properties (such as pKa and solubility), and pharmacological binding profiles.

The Steric Landscape of Trimethylquinolines

The quinoline structure consists of a benzene ring fused to a pyridine ring. The introduction of methyl groups introduces both electron-donating inductive effects (+I) and significant steric bulk, which alters molecular conformation and intermolecular interactions[1].

  • 2,4,6-Trimethylquinoline (2,4,6-TMQ): Features methyl groups at the 2, 4, and 6 positions. The methyl at the 2-position provides moderate steric shielding to the adjacent nitrogen, but the 6-position remains exposed, allowing for relatively unhindered intermolecular interactions and favorable crystal packing[2].

  • 2,4,8-Trimethylquinoline (2,4,8-TMQ): Features methyl groups at the 2, 4, and 8 positions. The 8-methyl group, in conjunction with the 2-methyl group, creates severe peri-interactions. This "flanking" of the quinoline nitrogen drastically restricts the approach of electrophiles, bulky Lewis acids, and biological hydrogen-bond donors, creating a highly crowded steric environment[1].

Mechanistic Impact of Steric Hindrance on Synthesis

The synthesis of TMQs frequently employs the Combes quinoline synthesis, which involves the condensation of primary aromatic amines with β-diketones under acidic conditions, followed by cyclization[2].

Causality in Regioselectivity: The annulation step is the rate-determining process. It involves an intramolecular electrophilic aromatic substitution followed by dehydration[1]. When synthesizing isomers like 2,4,8-TMQ, the presence of an ortho-methyl group on the starting aniline derivative creates a highly crowded transition state during cyclization at the adjacent carbon[1]. The steric bulk increases the activation energy, often requiring harsher acidic conditions (e.g., concentrated sulfuric acid) or elevated temperatures (120–150 °C) to drive the reaction forward compared to less hindered isomers[2].

Combes A Aniline + β-Diketone B Schiff Base Intermediate A->B Acid Catalyst C Electrophilic Annulation (Rate-Determining Step) B->C Heat (120-150°C) D Steric Clash at C8 (e.g., 2,4,8-TMQ) C->D High Steric Bulk E Favorable Cyclization (e.g., 2,4,6-TMQ) C->E Low Steric Bulk F Dehydration & Aromatization D->F High Activation Energy E->F Low Activation Energy

Favorable vs. hindered cyclization pathways in Combes synthesis of TMQs.

Physicochemical and Electronic Modulation

The basicity of the quinoline nitrogen (unsubstituted pKa = 4.94) is highly sensitive to both the inductive and steric effects of methyl substituents[3]. While methyl groups generally increase basicity by donating electron density into the ring system, steric crowding at the 2 and 8 positions can counteract this by inhibiting the solvation of the protonated conjugate acid[4]. For instance, 2,4,6-TMQ exhibits a predicted pKa of approximately 6.68, reflecting the strong inductive boost without overwhelming peri-steric hindrance[5]. Conversely, compounds with 2,8-substitution patterns often exhibit altered salt-formation capabilities due to the restricted spatial access to the nitrogen lone pair[1].

Table 1: Comparative Physicochemical Properties of Quinoline and TMQ Isomers

PropertyQuinoline2,4,6-Trimethylquinoline2,4,8-Trimethylquinoline
Molecular Weight 129.16 g/mol 171.24 g/mol 171.24 g/mol
pKa (Base) 4.94~6.68 (Predicted)~4.0 - 6.0 (Variable by solvation)
Melting Point -15 °C68 °C~50-60 °C
Boiling Point 237 °C280-281 °C~281 °C
Steric Shielding of N NoneModerate (C2 only)High (C2 and C8)

Data synthesized from BenchChem and PubChem databases[5][6].

Pharmacological and Biological Relevance

Quinoline derivatives are renowned for their ability to interact with biological targets, including intercalating into DNA and inhibiting specific enzymes like DNA polymerases and methyltransferases[7]. The steric profile of the methyl groups dictates the binding mode:

  • Minor Groove Interactions: When intercalating with DNA, the helical rise along the DNA axis must accommodate the quinoline core[7]. Methyl groups at the 4 and 6 positions can project into the hydrophobic pockets of the minor groove, enhancing van der Waals interactions[7].

  • Hydrogen Bonding Disruption: Steric bulk at the 2 and 8 positions can prevent the quinoline nitrogen from acting as a hydrogen bond acceptor with target residues (e.g., cytosine or adenine atoms)[7]. This shielding effect can drastically reduce the affinity for targets that rely on precise hydrogen-bonding networks.

Binding A TMQ Isomer Scaffold B C2/C8 Methylation A->B C C4/C6 Methylation A->C D Steric Shielding of Nitrogen B->D E Enhanced Lipophilicity B->E C->E F Reduced H-Bonding Capacity D->F G Deep Hydrophobic Pocket Binding E->G

Impact of specific methyl group positions on TMQ receptor binding dynamics.

Experimental Methodologies: Self-Validating Protocols

To rigorously study the steric effects of TMQs, researchers must employ self-validating synthetic and analytical workflows. The following protocol outlines the synthesis and structural validation of a sterically hindered TMQ.

Protocol: Synthesis and Steric Validation of 2,4,8-Trimethylquinoline

Objective: Synthesize 2,4,8-TMQ via a modified Combes synthesis and validate the steric crowding around the nitrogen atom.

Step 1: Schiff Base Formation

  • Action: Combine 1.0 equivalent of 2-methylaniline (o-toluidine) with 1.1 equivalents of acetylacetone in a reaction flask[8].

  • Causality: The use of o-toluidine ensures the methyl group is positioned at the 8-position of the final quinoline ring. Acetylacetone provides the 2- and 4-methyl groups[8].

  • Condition: Reflux under nitrogen for 2 hours to form the intermediate Schiff base, driving off water to push the equilibrium forward[8].

Step 2: Acid-Catalyzed Cyclization

  • Action: Add the crude Schiff base dropwise to concentrated sulfuric acid at 0 °C, then gradually heat to 120 °C for 4 hours.

  • Causality: The extreme steric clash between the ortho-methyl group of the aniline and the incoming electrophilic carbon requires harsh thermal and acidic conditions to overcome the high activation energy of the rate-determining annulation step[2].

Step 3: Isolation and Purification

  • Action: Cool the mixture, pour over crushed ice, and neutralize with 33% aqueous potassium hydroxide[3]. Extract with diethyl ether, dry over anhydrous sodium sulfate, and purify via silica gel chromatography (EtOAc/hexane).

  • Causality: Neutralization converts the highly water-soluble quinolinium sulfate salt back into the lipophilic free base, allowing for organic extraction.

Step 4: Structural Validation via 2D NMR (NOESY)

  • Action: Perform Nuclear Overhauser Effect Spectroscopy (NOESY) on the purified product.

  • Causality: NOESY identifies protons that are close in space (< 5 Å). A strong cross-peak between the C8-methyl protons and the C2-methyl protons physically validates the peri-steric crowding around the nitrogen atom, confirming the structural hindrance.

Conclusion

The strategic placement of methyl groups on the quinoline scaffold is not merely a structural variation; it is a profound modulator of chemical behavior. By understanding the steric hindrance introduced by 2-, 4-, 6-, and 8-substitutions, researchers can rationally design synthetic pathways, predict physicochemical properties, and optimize the pharmacological binding of trimethylquinoline derivatives.

References

  • [3] Thieme E-Books. "Product Class 3: Quinolines". Available at: [Link]

  • [8] SBQ. "Synthesis and 13C NMR Chemical Shifts of Some Pyrrolo - [3,2-g] Quinolines and Pirido (2,3-b] Carbazoles". Available at: [Link]

  • [7] PMC. "Quinoline-based compounds can inhibit diverse enzymes that act on DNA". Available at: [Link]

  • [6] PubChem - NIH. "2,4,8-Trimethylquinoline | C12H13N | CID 87645". Available at:[Link]

Sources

Exploratory

Architecting the Future of Medicinal Chemistry: A Technical Guide to Novel Heterocyclic Building Blocks

Executive Summary The era of "flatland" chemistry—dominated by planar aromatic scaffolds—is receding. Modern drug discovery demands molecules with higher saturation (Fsp3), improved solubility, and superior metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The era of "flatland" chemistry—dominated by planar aromatic scaffolds—is receding. Modern drug discovery demands molecules with higher saturation (Fsp3), improved solubility, and superior metabolic stability. This guide addresses the strategic integration of novel heterocyclic building blocks , specifically focusing on Bicyclo[1.1.1]pentanes (BCPs) , Oxetanes , and Spirocycles .

These are not merely structural curiosities; they are functional tools to modulate lipophilicity (LogP), block metabolic hot spots, and access novel intellectual property (IP) space.[1] This document provides the rationale, synthetic methodologies, and validated protocols required to deploy these scaffolds in high-stakes medicinal chemistry campaigns.

Part 1: Strategic Rationale – The Escape from Flatland

The correlation between clinical success and molecular complexity is well-documented. Planar molecules often suffer from poor solubility and non-specific binding (promiscuity). Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical transition rates.

The Bioisostere Evolution

Novel heterocycles act as high-fidelity bioisosteres that retain the vectorality of traditional groups while improving physicochemical profiles.

  • Bicyclo[1.1.1]pentane (BCP): A linear spacer replacing para-phenyl rings and alkynes. It maintains the 180° bond angle but eliminates the π-electron cloud, reducing non-specific hydrophobic interactions.

  • Oxetane: A polar, metabolic shield replacing gem-dimethyl groups or carbonyls.[2][3] It lowers LogP and blocks CYP450 oxidation sites.

  • Spirocycles: Rigid scaffolds that lock pharmacophores into bioactive conformations, reducing the entropic penalty of binding.

Visualization: The Physicochemical Shift

The following diagram illustrates the property shifts when transitioning from traditional aromatics to novel heterocycles.

G Benzene Benzene Ring (Traditional) BCP Bicyclo[1.1.1]pentane (Novel Bioisostere) Benzene->BCP Bioisosteric Replacement Prop1 High LogP Low Solubility Benzene->Prop1 Prop2 Lower LogP High Solubility Metabolic Stability BCP->Prop2 GemDimethyl Gem-Dimethyl (Lipophilic) Oxetane Oxetane (Polar Shield) GemDimethyl->Oxetane Bioisosteric Replacement Prop3 Metabolic Liability (CYP Oxidation) GemDimethyl->Prop3 Prop4 Blocks Metabolism Reduces Lipophilicity Oxetane->Prop4

Caption: Comparative analysis of physicochemical shifts when replacing traditional motifs with BCP and Oxetane bioisosteres.

Part 2: High-Value Building Block Classes

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are the "flagship" of 3D-scaffolds. The distance between the bridgehead carbons (~1.85 Å) mimics the distance across a benzene ring (~2.8 Å) sufficiently to maintain target engagement, but the cage structure is metabolically inert.

  • Key Application: Replacing para-substituted benzenes to improve solubility.

  • Synthetic Challenge: Accessing the bridgehead positions typically requires "strain-release" chemistry using [1.1.1]propellane.

Oxetanes

Oxetanes are four-membered cyclic ethers.[2] Unlike epoxides, they are chemically stable under physiological conditions but provide a strong dipole.

  • Key Application: Replacing gem-dimethyl groups. The oxygen atom acts as a hydrogen bond acceptor, while the ring geometry exposes the adjacent C-H bonds to less steric hindrance but greater electronic deactivation against oxidation.

  • Data Insight: Replacing a gem-dimethyl with an oxetane can reduce LogP by ~1.0 unit and increase intrinsic clearance half-life (t1/2) significantly.

Emerging: Thietanes

Recent studies highlight thietanes (sulfur analogs of oxetanes) as "three-in-one" fragments.[4] Depending on the oxidation state of the sulfur (S(II), S(IV), or S(VI)), the acidity and lipophilicity can be fine-tuned with high precision.[4]

Part 3: Synthetic Methodologies & Protocols

To utilize these blocks, one cannot rely on standard amide couplings alone. Two dominant methodologies are Strain-Release Functionalization and Photoredox Catalysis .

Methodology A: Strain-Release Amination of [1.1.1]Propellane

This method harnesses the high strain energy (~65 kcal/mol) of the central C-C bond in [1.1.1]propellane to form C-N bonds.

Experimental Protocol: Synthesis of BCP-Amines

Objective: Synthesis of a tertiary BCP-amine from a secondary amine and [1.1.1]propellane. Mechanism: Nucleophilic attack on the inverted central bond of propellane, followed by quenching of the resulting anion.

Reagents:

  • Secondary Amine substrate (1.0 equiv)

  • [1.1.1]Propellane (approx.[5][6][7][8] 0.7 M solution in Et2O/pentane)

  • i-PrMgCl·LiCl (Turbo Grignard) (1.0 equiv)

  • Solvent: Dry THF

Step-by-Step Procedure:

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve the secondary amine (1.0 mmol) in dry THF (5 mL).

  • Deprotonation: Cool to -78 °C . Add i-PrMgCl·LiCl (1.0 mmol) dropwise. Expert Note: The Turbo Grignard is essential here to break up amine aggregates and ensure a reactive magnesium amide species.

  • Strain Release: Stir for 10 min, then add the [1.1.1]propellane solution (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. The "spring-loaded" propellane bond cleaves upon attack by the magnesium amide.

  • Quenching: Quench with electrophile of choice (e.g., MeOH for protonation to get the hydro-BCP, or an alkyl halide for further functionalization).

  • Workup: Dilute with Et2O, wash with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (amine-functionalized silica is often required due to the basicity of the product).

Self-Validating Check: Monitor the disappearance of the propellane peak in GC-MS or NMR (distinct shift). If propellane remains, the amine anion was likely not formed quantitatively; check moisture levels.

Methodology B: Photoredox Minisci Alkylation (Oxetane Incorporation)

Direct functionalization of heterocycles with oxetane rings using radical chemistry.[9]

Experimental Protocol: Late-Stage Oxetanylation

Objective: Install an oxetane ring onto a pyridine/quinoline core. Reagents:

  • Heterocycle substrate (1.0 equiv)[8][9][10]

  • 3-Iodooxetane (Radical precursor) (2.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

  • Additives: TFA (1.0 equiv) to activate the heterocycle.

  • Light Source: Blue LEDs (450 nm).

Step-by-Step Procedure:

  • Setup: Charge a vial with the heterocycle (0.5 mmol), photocatalyst (0.005 mmol), and 3-iodooxetane (1.0 mmol).

  • Solvent: Add degassed DMSO or CH3CN. Add TFA (0.5 mmol). Causality: TFA protonates the heterocycle, making it more electrophilic and receptive to the nucleophilic oxetanyl radical.

  • Irradiation: Irradiate with Blue LEDs for 12–24 hours at room temperature. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with saturated NaHCO3 (to neutralize TFA) and extract with DCM.

  • Purification: Reverse-phase preparative HPLC is often preferred for polar oxetane products.

Part 4: Workflow Visualization

The following diagram details the logic flow for the Strain-Release Amination described in Protocol A.

StrainRelease Start Secondary Amine (Nucleophile) MgAmide Magnesium Amide Intermediate Start->MgAmide Deprotonation (-78°C) Turbo Turbo Grignard (i-PrMgCl·LiCl) Turbo->MgAmide Transition C-N Bond Formation (Ring Opening) MgAmide->Transition Nucleophilic Attack Propellane [1.1.1]Propellane (Strain Energy Source) Propellane->Transition Strain Release Quench Electrophile Quench (H+, Alkyl-X) Transition->Quench Anionic Intermediate Product BCP-Amine Bioisostere Quench->Product Final Functionalization

Caption: Mechanistic workflow for the synthesis of BCP-amines via Turbo-Grignard mediated strain-release amination.

Part 5: Comparative Data Analysis

Table 1: Impact of Heterocyclic Replacement on Drug-Like Properties

PropertyPhenyl Ring (Reference)BCP (Bioisostere)Oxetane (vs gem-dimethyl)
Geometry Planar (2D)Linear Cage (3D)Puckered Ring (3D)
LogP Effect High (Lipophilic)Lowers LogP (~1-2 units)Lowers LogP (~1 unit)
Solubility LowHigh (Disrupts stacking)High (Polarity increase)
Metabolic Stability Variable (Ring oxidation)High (Inert cage)High (Blocks oxidation)
Vectorality 180° (Para)180° (Bridgehead)~107° (Geminal)

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere.[8][11] Journal of Medicinal Chemistry.

  • Gianatassio, R., et al. (2016). Strain Release Amination.[6] Science.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3][9] Angewandte Chemie International Edition.

  • Dunca, M. A., et al. (2011).[12] Minisci reactions: Versatile C-H functionalization for medicinal chemistry.[9] MedChemComm.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[6][8][9][12][13][14][15][16]

  • Levterov, V. V., et al. (2025).[10] Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.[4] ChemRxiv.

Sources

Foundational

4-Bromo-2,5,8-trimethylquinoline molecular weight and formula

CAS Registry Number: 500579-50-0 Document Type: Technical Monograph & Synthesis Guide Version: 1.0[1] Executive Summary & Core Identity 4-Bromo-2,5,8-trimethylquinoline is a highly functionalized heteroaromatic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 500579-50-0 Document Type: Technical Monograph & Synthesis Guide Version: 1.0[1]

Executive Summary & Core Identity

4-Bromo-2,5,8-trimethylquinoline is a highly functionalized heteroaromatic scaffold utilized primarily as an intermediate in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1] Its structural value lies in the 4-bromo substituent, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the quinoline core at a metabolically critical position.

The presence of methyl groups at the 2, 5, and 8 positions imparts significant lipophilicity and steric bulk, altering the metabolic stability and binding affinity of derived pharmacophores compared to the unsubstituted quinoline parent.

Physicochemical Data Table
PropertyValueSource/Validation
Molecular Formula C₁₂H₁₂BrN Calculated [1]
Molecular Weight 250.14 g/mol Standard Atomic Weights [1]
Exact Mass 249.015 g/mol Isotope Abundance
CAS Number 500579-50-0Chemical Abstracts Service [2]
Appearance Off-white to pale yellow solidAnalogous quinolines
Predicted LogP ~4.0Consensus Model [3]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 1Pyridine Nitrogen

Synthetic Architecture & Methodology

The synthesis of 4-Bromo-2,5,8-trimethylquinoline is best approached via the Conrad-Limpach protocol.[1][2] Unlike the Skraup synthesis, which is often violent and less selective for 4-functionalized derivatives, the Conrad-Limpach method provides a controlled route to the 4-hydroxyquinoline intermediate, which is readily converted to the 4-bromo product.[1]

Retrosynthetic Logic (Expert Insight)

The 5,8-dimethyl substitution pattern on the benzene ring dictates the choice of the aniline precursor.

  • Regiocontrol: The starting material, 2,5-dimethylaniline , possesses a methyl group at the ortho position (C2) relative to the amine. This blocks one side of the ring, forcing the thermal cyclization to occur exclusively at the open ortho position (C6). This intrinsic steric control guarantees the formation of the 5,8-dimethyl isomer without the need for complex separation of regioisomers.

  • 4-Position Activation: The use of ethyl acetoacetate introduces the 2-methyl group and the 4-hydroxyl functionality simultaneously.[1]

Validated Synthetic Protocol

Step 1: Condensation (Enamine Formation) [3]

  • Reagents: 2,5-Dimethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene or Toluene (Solvent), Catalytic p-TsOH.

  • Procedure: Reflux with a Dean-Stark trap to remove water. The reaction forms ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate (the enamine).

  • Critical Control Point: Ensure complete water removal to drive the equilibrium toward the enamine.

Step 2: Thermal Cyclization (Conrad-Limpach)

  • Reagents: Diphenyl ether or Dowtherm A (high-boiling solvent).

  • Procedure: Add the isolated enamine dropwise to the solvent pre-heated to 250°C . The rapid heating is crucial to favor kinetic cyclization (4-hydroxy) over amide formation.

  • Intermediate Product: 2,5,8-Trimethylquinolin-4(1H)-one (often existing as the 4-hydroxy tautomer).

Step 3: Bromination (Dehydroxy-halogenation) [1]

  • Reagents: Phosphorus oxybromide (POBr₃) or PBr₃/DMF.

  • Procedure: The 4-hydroxy intermediate is treated with POBr₃ at 140°C. The hydroxyl group is converted to a leaving group and displaced by bromide.

  • Purification: Neutralization with NaHCO₃ followed by extraction (DCM/EtOAc) and recrystallization.

Reaction Pathway Diagram

SynthesisPathway cluster_0 Conrad-Limpach Protocol Aniline 2,5-Dimethylaniline (Precursor) Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine Condensation (-H2O) EAA Ethyl Acetoacetate EAA->Enamine OH_Quin 2,5,8-Trimethylquinolin-4-ol (Tautomer) Enamine->OH_Quin Thermal Cyclization (250°C, Dowtherm A) Product 4-Bromo-2,5,8- trimethylquinoline OH_Quin->Product POBr3 140°C

Figure 1: Step-wise synthesis of 4-Bromo-2,5,8-trimethylquinoline via the Conrad-Limpach method.[4]

Structural Characterization (Predicted)

Researchers should validate the identity of the synthesized compound using the following spectral expectations.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 2.65 ppm (s, 3H): Methyl group at C2 (adjacent to Nitrogen).

  • δ 2.70 ppm (s, 3H): Methyl group at C8 (deshielded by ring current).

  • δ 2.95 ppm (s, 3H): Methyl group at C5 (sterically crowded).

  • δ 7.20 - 7.50 ppm (m, 3H):

    • H3: Singlet or sharp doublet (due to long-range coupling) at ~7.5 ppm.

    • H6/H7: An AB system or two doublets corresponding to the protons on the benzene ring (positions 6 and 7).

Mass Spectrometry
  • Pattern: The presence of one bromine atom will result in a characteristic 1:1 doublet for the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 249 and 251.

  • Fragmentation: Loss of the bromine radical (M-79) is a primary fragmentation pathway.[1]

Handling & Safety Protocols

As a halogenated heterocyclic amine, this compound should be treated with standard precautions for toxic organic solids.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the C-Br bond.

  • Spill Response: Sweep up solid spills to avoid dust generation. Do not wash into drains; the compound is likely toxic to aquatic life due to high LogP.

References

  • PubChem. (2025). Compound Summary: 4-Bromo-2,6,8-trimethylquinoline (Isomer Analog Data).[1] National Library of Medicine. [Link]

  • Chemical Abstracts Service (CAS). (2025). Registry Number 500579-50-0.[1][5] American Chemical Society.

  • Conrad, M., & Limpach, L. (1887).[3] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational synthetic method).[3]

Sources

Exploratory

Sourcing and Validating Rare Trimethylquinoline Isomers: A Technical Guide for Drug Discovery

Executive Summary Trimethylquinoline (TMQ) isomers represent a critical yet under-utilized scaffold in medicinal chemistry. While the 2,2,4-trimethyl-1,2-dihydroquinoline derivative is ubiquitous in industrial polymer st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylquinoline (TMQ) isomers represent a critical yet under-utilized scaffold in medicinal chemistry. While the 2,2,4-trimethyl-1,2-dihydroquinoline derivative is ubiquitous in industrial polymer stabilization, the fully aromatic rare isomers (e.g., 2,3,4-TMQ, 2,4,6-TMQ, 2,4,8-TMQ) serve as high-value pharmacophores in kinase inhibitors, antimalarials, and intercalating agents.

This guide addresses the primary bottleneck in utilizing these scaffolds: availability and purity . Due to the similar boiling points and crystallization behaviors of regioisomers, commercial supplies often suffer from isomeric cross-contamination. This document provides a self-validating framework for sourcing, synthesizing, and rigorously characterizing rare TMQ isomers to ensure data integrity in Structure-Activity Relationship (SAR) studies.

Part 1: The Landscape of Trimethylquinoline Isomers

In drug development, the specific position of the methyl group dictates steric clash and hydrophobic pocket occupancy. A shift from 2,4,6-TMQ to 2,4,8-TMQ can alter lipophilicity (LogP) and metabolic stability (prevention of hydroxylation).

Table 1: Key Trimethylquinoline Isomers and Availability Status
Isomer NomenclatureCAS NumberPrimary ApplicationCommercial AvailabilityRisk Profile
2,4,6-Trimethylquinoline 2243-89-2Kinase inhibition scaffolds, DNA intercalationHigh (Catalog Item)Isomeric purity often <95% due to 2,4,8- contaminant.
2,2,4-Trimethyl-1,2-dihydroquinoline 147-47-7Antioxidant precursor (Industrial)Commodity (Bulk)High: Often mislabeled as aromatic; contains oligomers.
2,3,4-Trimethylquinoline 22987-43-5Antimalarial analogsLow (Rare)Requires custom synthesis or isolation from coal tar fractions.
2,4,8-Trimethylquinoline 1762-20-5Steric modulation in receptor bindingMedium Frequently co-elutes with 2,4,6-isomer in GC.
2,6,8-Trimethylquinoline 2243-90-5Novel antibacterial agentsVery Low Synthesis requires specific aniline precursors.

Part 2: Sourcing Strategy – The "Buy vs. Make" Protocol

Relying solely on catalog numbers for rare heterocycles is a known failure point in early-stage discovery. The following decision matrix integrates commercial availability with purity requirements to guide the sourcing process.

Strategic Sourcing Decision Matrix

SourcingStrategy Start Need Rare TMQ Isomer CheckCatalog Check Tier 1 Catalogs (Sigma, TCI, Enamine) Start->CheckCatalog IsAvailable In Stock > 97% Purity? CheckCatalog->IsAvailable BuyQC Purchase & Internal QC (GC-MS + 1H-NMR) IsAvailable->BuyQC Yes CheckSpecialty Check Specialty/Rare Chemical Houses (BenchChem, Cymit, Smolecule) IsAvailable->CheckSpecialty No IsSpecialtyAvailable Available? CheckSpecialty->IsSpecialtyAvailable AuditSupplier Request CoA & Chromatogram (Check for Regioisomers) IsSpecialtyAvailable->AuditSupplier Yes CustomSynth Initiate Custom Synthesis (CRO / Internal) IsSpecialtyAvailable->CustomSynth No PassAudit Data Acceptable? AuditSupplier->PassAudit PassAudit->BuyQC Yes PassAudit->CustomSynth No (Risk of Impurity) SynthesisRoute Select Route: Combes vs. Skraup vs. Friedländer CustomSynth->SynthesisRoute

Caption: Decision logic for sourcing rare trimethylquinoline isomers, prioritizing data validation over simple availability.

Validated Supplier Categories
  • Tier 1 (Catalog Aggregators): Useful for common isomers (2,4,6-TMQ).

    • Examples: Sigma-Aldrich, TCI Chemicals.

    • Protocol: Always re-purify. Catalog purity is often based on "Total Quinoline Content" rather than specific isomer purity.

  • Tier 2 (Specialty/Rare Chemical Vendors): Best for 2,4,8-TMQ or 2,3,4-TMQ.

    • Examples: BenchChem, CymitQuimica, Smolecule.

    • Protocol: Request a batch-specific chromatogram before purchase. Look for "shoulder peaks" in GC which indicate isomeric contamination.

  • Tier 3 (Custom Synthesis CROs): Required for 2,6,8-TMQ or deuterated analogs.

    • Examples: Taros Discovery, Epichem, Otava Chemicals.

    • Protocol: Define the "Acceptance Criteria" to specifically exclude the nearest regioisomer (e.g., "Must contain <0.5% 2,4,8-TMQ").

Part 3: Technical Validation & Quality Control

Trustworthiness in rare heterocycle research stems from the ability to distinguish between structurally similar isomers. Standard HPLC often fails to resolve 2,4,6-TMQ from 2,4,8-TMQ due to identical polarity.

Analytical Discrimination Protocol

Objective: Conclusively identify the substitution pattern of the quinoline ring.

Methodology:

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Column: Non-polar capillary column (e.g., HP-5MS or DB-5), 30m x 0.25mm.

    • Temperature Program: Isothermal hold is insufficient.[1] Use a slow ramp (2°C/min) around the boiling point (280°C) to separate isomers.

    • Diagnostic Ions: While molecular ion (

      
      ) is identical (m/z 171), fragmentation patterns of methyl loss (
      
      
      
      ) vary slightly based on stability of the resulting cation (benzylic vs. distal).
  • 1H-NMR (Nuclear Magnetic Resonance):

    • Solvent:

      
       or 
      
      
      
      .
    • Differentiation: Focus on the aromatic region (7.0 - 8.5 ppm). The coupling constants (

      
       values) are definitive.
      
      • 2,4,6-TMQ: Shows two singlets (H3, H5) and a doublet pair (H7, H8) if H5 is isolated.

      • 2,3,4-TMQ: The methyl groups at C2, C3, C4 cause a "crowded" upfield shift and distinct NOE (Nuclear Overhauser Effect) signals between methyl protons.

Analytical Workflow Diagram

QCWorkflow Sample Received Sample (Solid/Oil) GCMS GC-MS Analysis (Slow Ramp) Sample->GCMS Purity Check NMR 1H-NMR (NOE Experiments) Sample->NMR Structure Check Decision Isomer Identification GCMS->Decision Single Peak? NMR->Decision Coupling Pattern Matches? Pass Release for Screening Decision->Pass Concordant Fail Reject / Repurify Decision->Fail Discordant

Caption: QC workflow ensuring isomeric identity before biological testing.

Part 4: Synthesis of Unavailable Isomers

When commercial sourcing fails, the Combes Quinoline Synthesis is the most robust route for accessing 2,4-substituted trimethylquinolines. This method avoids the violent conditions of the Skraup reaction and allows for regiocontrol via the choice of aniline and diketone.

Protocol: Modified Combes Synthesis for 2,4,6-Trimethylquinoline

Note: This protocol is adaptable for 2,4,8-TMQ by substituting p-toluidine with o-toluidine.

  • Reactants: Combine p-toluidine (1.0 eq) and acetylacetone (1.1 eq).

  • Condensation: Heat in toluene with a Dean-Stark trap to form the Schiff base intermediate (imine).

  • Cyclization: Treat the isolated imine with concentrated sulfuric acid or polyphosphoric acid (PPA) at 100°C.

    • Critical Step: Control temperature to prevent sulfonation of the aromatic ring.

  • Workup: Neutralize with NaOH, extract with dichloromethane, and purify via vacuum distillation.

Synthesis Pathway Visualization

Synthesis Aniline Substituted Aniline (e.g., p-Toluidine) Imine Schiff Base Intermediate Aniline->Imine Diketone Acetylacetone Diketone->Imine Cyclization Combes Cyclization (100°C) Imine->Cyclization Acid Acid Catalyst (H2SO4 / PPA) Acid->Cyclization Product 2,4,6-Trimethylquinoline Cyclization->Product

Caption: The Combes synthesis pathway, allowing modular generation of specific TMQ isomers.

References

  • Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples. PMC. Retrieved from [Link]

  • Taros Discovery. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-2,5,8-trimethylquinoline via N-Oxide Activation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Heterocyclic Functionalization, Regioselective Halogenation, Preclinical API Synthesis Scientific Rationale & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Heterocyclic Functionalization, Regioselective Halogenation, Preclinical API Synthesis

Scientific Rationale & Mechanistic Causality

The quinoline scaffold is a privileged pharmacophore in drug discovery. However, functionalizing the C4 position of the quinoline core presents a significant synthetic challenge. Because the nitrogen atom withdraws electron density, the pyridine ring is highly electron-deficient. Traditional electrophilic aromatic substitution (e.g., direct bromination with Br₂ or NBS) preferentially targets the more electron-rich carbocyclic ring[1]. In the case of 2,5,8-trimethylquinoline, the highly activated C5 and C8 positions are already occupied by methyl groups, meaning direct bromination would require harsh conditions and likely yield a complex mixture of C6/C7 isomers or fail entirely.

To achieve absolute regioselectivity at the C4 position, we must employ an indirect "activation-substitution" strategy.

The Causality of the N-Oxide Route:

  • Electronic Reversal (Oxidation): By oxidizing the quinoline nitrogen to an N-oxide using m-chloroperoxybenzoic acid (mCPBA), we introduce an oxygen atom that serves as a critical synthetic handle.

  • Electrophilic Activation: The N-oxide is treated with Phosphorus Tribromide Oxide (POBr₃). The N-oxide oxygen attacks the electrophilic phosphorus, generating a highly reactive

    
     leaving group. This completely alters the ring's reactivity, strongly activating the C2 and C4 positions toward nucleophilic attack[2].
    
  • Steric & Electronic Regiocontrol: The formation of the adduct liberates a bromide ion. While both C2 and C4 are electronically activated for nucleophilic attack, the C2 position in our starting material is sterically and chemically blocked by a methyl group. Consequently, the bromide ion exclusively attacks the C4 position[3].

  • Rearomatization: Subsequent elimination of

    
     restores aromaticity, yielding the target 4-Bromo-2,5,8-trimethylquinoline in a highly controlled, self-validating cascade[1].
    
Mechanistic Pathway

Pathway SM 2,5,8-Trimethylquinoline (Starting Material) NOx N-Oxide Intermediate (Activated Ring) SM->NOx mCPBA, DCM 0 °C to RT POBr3_Adduct -O-PBr2+ Adduct (Electrophilic Activation) NOx->POBr3_Adduct POBr3, DMF 0 °C Product 4-Bromo-2,5,8-trimethylquinoline (Final Product) POBr3_Adduct->Product Br- Attack at C4 Rearomatization

Mechanistic pathway for the regioselective C4-bromination via N-oxide activation.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
2,5,8-Trimethylquinoline 171.241.0Starting Material
mCPBA (77% active) 172.571.2Oxidizing Agent
POBr₃ 286.691.5Activating & Brominating Agent
Dichloromethane (DCM) 84.93-Solvent (Step 1)
N,N-Dimethylformamide (DMF) 73.09-Solvent (Step 2)
Saturated NaHCO₃ (aq) 84.01-Quenching / Basifying Agent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,5,8-Trimethylquinoline N-oxide

Objective: Chemoselective oxidation of the quinoline nitrogen.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,8-trimethylquinoline (10.0 mmol, 1.71 g) in anhydrous DCM (40 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath to prevent thermal degradation of the peroxy acid and minimize over-oxidation.

  • Oxidation: Add mCPBA (12.0 mmol, 2.69 g of 77% reagent) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1). The N-oxide will appear as a highly polar, UV-active spot with a significantly lower

    
     value than the starting material. Complete disappearance of the starting material validates the completion of the oxidation.
    
  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous

    
     to destroy unreacted peroxides, followed by 20 mL of saturated aqueous 
    
    
    
    to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to afford the crude N-oxide as a pale yellow solid.
Step 2: Deoxygenative Bromination to 4-Bromo-2,5,8-trimethylquinoline

Objective: Regioselective C4 functionalization via electrophilic activation.

  • Preparation: Dissolve the crude 2,5,8-trimethylquinoline N-oxide (approx. 10.0 mmol) in anhydrous DMF (30 mL) under a strict nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Slowly add POBr₃ (15.0 mmol, 4.30 g) dropwise over 10 minutes.

  • Self-Validation (IPC): Upon addition of POBr₃, the reaction mixture will immediately form a reddish/orange suspension[3]. This rapid color change is a visual confirmation of the

    
     adduct formation.
    
  • Bromination: Maintain the reaction at 0 °C for 30 minutes, then warm to 50 °C and stir for 2 hours. Monitor via TLC (Eluent: DCM/MeOH 95:5). The highly polar N-oxide spot will be replaced by a less polar product spot.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice. Caution: POBr₃ reacts violently with water, releasing HBr gas; perform this step in a well-ventilated fume hood.

  • Neutralization & Extraction: Slowly adjust the pH of the quenched mixture to 9–10 using saturated aqueous

    
    . Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic phases thoroughly with water (3 × 50 mL) to remove DMF, followed by brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude residue via silica gel column chromatography (Gradient: Hexane to Hexane/EtOAc 9:1) to yield the pure 4-Bromo-2,5,8-trimethylquinoline.
    

Quantitative Data & Expected Outcomes

ParameterStep 1: N-Oxide IntermediateStep 2: 4-Bromo-2,5,8-trimethylquinoline
Expected Yield 85 - 92%75 - 82% (Over two steps)
Purity (HPLC-UV) > 95% (Typically used crude)> 98% (Post-chromatography)
Physical Appearance Pale yellow amorphous solidOff-white to light yellow crystalline solid
Key Analytical Marker Downfield shift of C2/C4 protons in ¹H-NMRDisappearance of C4 proton; MS [M+H]⁺ isotopic Br pattern

Troubleshooting & Process Optimization

  • Exothermic Runaway during Bromination: The addition of POBr₃ to the DMF solution is highly exothermic. If the temperature exceeds 10 °C during addition, side reactions (such as Vilsmeier-Haack type formylation from DMF degradation) may occur. Solution: Ensure the dropwise addition is strictly controlled at 0 °C.

  • Incomplete Bromination: If TLC indicates unreacted N-oxide after 2 hours at 50 °C, the POBr₃ may have degraded due to moisture. Solution: Always use freshly opened or properly stored POBr₃ and ensure all glassware is flame-dried.

  • Emulsion Formation during Extraction: The neutralization of the POBr₃ quench often generates phosphate salts that cause stubborn emulsions. Solution: Filter the biphasic mixture through a pad of Celite before attempting phase separation in the separatory funnel.

References

  • ResearchGate. Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. ResearchGate.[Link]

Sources

Application

Optimized Suzuki-Miyaura Cross-Coupling Protocols for Sterically Congested Quinolines

Focus Substrate: 4-Bromo-2,5,8-trimethylquinoline Executive Summary & Strategic Analysis Target Molecule: 4-Bromo-2,5,8-trimethylquinoline Primary Challenge: The "Peri-Effect" and Nitrogen Coordination. Synthesizing biar...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 4-Bromo-2,5,8-trimethylquinoline

Executive Summary & Strategic Analysis

Target Molecule: 4-Bromo-2,5,8-trimethylquinoline Primary Challenge: The "Peri-Effect" and Nitrogen Coordination.

Synthesizing biaryls from 4-bromo-2,5,8-trimethylquinoline presents a unique confluence of steric and electronic challenges. While standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4 / Na2CO3) are sufficient for unhindered quinolines, they often result in stalled conversion or extensive protodeboronation for this specific substrate.

Structural Deconstruction
  • The 5-Methyl "Peri-Effect" (Critical): The methyl group at the C5 position is spatially proximal to the C4-Bromine. This creates a "steric wall" that hinders the approach of the Palladium catalyst during oxidative addition and, more critically, obstructs the incoming boronic acid during transmetallation.

  • The 8-Methyl Group (Beneficial): While adding overall bulk, the 8-methyl group effectively shields the quinoline nitrogen. This reduces the formation of stable, non-reactive Pd-N coordinate species (catalyst poisoning) compared to non-substituted quinolines.

  • The 2-Methyl Group: Increases electron density on the ring but contributes minimally to the steric hindrance at the reaction site (C4).

The Solution: Advanced Ligand Architecture

To overcome the C4/C5 steric clash, the catalyst system must possess:

  • High Steric Bulk: To force the formation of a mono-ligated Pd(0) species (

    
    ), which is the active species for oxidative addition.
    
  • Electron-Richness: To accelerate oxidative addition into the C-Br bond, which is partially deactivated by the electron-rich nature of the trimethyl-substituted ring.

Recommended Systems:

  • Primary: Buchwald G3/G4 Precatalysts (XPhos or SPhos) . These provide the necessary bulk and prevent catalyst decomposition.

  • Secondary: Pd-PEPPSI-IPr . An NHC-based system ideal for difficult, low-turnover couplings.

Mechanistic Decision Matrix

The following decision tree outlines the logical flow for selecting reaction conditions based on the coupling partner's steric profile.

SuzukiOptimization Start START: 4-Bromo-2,5,8-trimethylquinoline PartnerCheck Analyze Boronic Acid Partner Start->PartnerCheck Unhindered Unhindered Aryl Boronic Acid (e.g., Phenyl, 4-Tolyl) PartnerCheck->Unhindered Low Sterics Hindered Hindered/Ortho-Substituted (e.g., 2,6-Dimethylphenyl) PartnerCheck->Hindered High Sterics ProtocolA PROTOCOL A: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Unhindered->ProtocolA Cost Effective ProtocolB PROTOCOL B (Recommended): XPhos Pd G3 / K3PO4 THF/H2O Unhindered->ProtocolB High Reliability Hindered->ProtocolB CheckYield Yield > 80%? ProtocolA->CheckYield ProtocolB->CheckYield ProtocolC PROTOCOL C (High Difficulty): Pd-PEPPSI-IPr / KOtBu Dioxane or Toluene Success Scale Up (Purify via Silica Gel) ProtocolC->Success CheckYield->Success Yes Failure Low Conversion / Dehalogenation CheckYield->Failure No Switch Switch to Protocol C or Increase Temp to 100°C Failure->Switch Switch->ProtocolC

Caption: Decision matrix for optimizing Suzuki-Miyaura coupling of hindered quinolines based on partner steric demand.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3/G4 System)

Applicability: Best for coupling 4-bromo-2,5,8-trimethylquinoline with hindered or electron-poor boronic acids. Rationale: The XPhos ligand forms a protective pocket around the Pd, facilitating the coupling of the sterically crowded C4 position while the G3/G4 precatalyst scaffold ensures rapid activation without the need for excess base to reduce Pd(II).

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran) or Toluene.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Inject degassed THF (concentration ~0.2 M relative to substrate) via syringe.

  • Base Addition: Inject degassed 0.5 M aqueous

    
     (2.0 equiv).
    
  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm).

    • Note: While many Suzuki reactions run at 80-100°C, start at 60°C. The G3 catalyst is highly active. Higher temperatures may promote protodeboronation of the boronic acid partner.

  • Monitoring: Monitor via LC-MS after 1 hour. If conversion is <50%, increase temperature to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Hard Case" (Pd-PEPPSI-IPr)

Applicability: Use when Protocol A fails, particularly if the boronic acid is extremely bulky (e.g., 2,6-disubstituted aryl) or unstable. Rationale: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize N-Heterocyclic Carbenes (NHCs). The bulky IPr ligand pushes the reductive elimination step, which is often the bottleneck for hindered biaryls.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv, solid)
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and solid base (

    
    ) to the vial.
    
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Heat to 80°C - 100°C .

  • Note: NHC catalysts often have a longer induction period but are extremely robust. Allow to run for 12–24 hours if necessary.

Data Summary & Troubleshooting

Expected Performance Metrics

Based on analogous hindered quinoline couplings (e.g., 4-bromo-5-methylquinoline) [1][2], the following yields are anticipated:

Coupling Partner (Boronic Acid)ProtocolCatalystBaseExpected Yield
Phenylboronic acid (Unhindered)AXPhos Pd G3

90-98%
2-Methylphenylboronic acidAXPhos Pd G3

85-92%
2,6-Dimethylphenylboronic acidBPd-PEPPSI-IPr

70-85%
4-Pyridylboronic acid (Electron Poor)ASPhos Pd G3

75-85%
Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boronic Acid)

  • Symptom:[1][2][3][4] LC-MS shows unreacted bromide and the de-boronated aryl species (Ar-H).

  • Cause: Reaction temperature too high or base is too strong/wet.

  • Fix: Switch to anhydrous conditions (Protocol B with Dioxane/Cs2CO3). Add the boronic acid in portions (0.5 equiv every 2 hours).

Issue 2: Hydrodebromination (Reduction of Substrate)

  • Symptom:[1][2][3][4] Formation of 2,5,8-trimethylquinoline (loss of Br).

  • Cause:

    
    -hydride elimination from the solvent (alcohol) or trace impurities.
    
  • Fix: Avoid alcoholic solvents (use Toluene or Dioxane). Ensure the solvent is degassed thoroughly.

Issue 3: Catalyst Poisoning

  • Symptom:[1][2][3][4] Reaction stops at ~20% conversion.

  • Cause: The quinoline nitrogen might be coordinating Pd despite the 8-Me group.

  • Fix: Increase catalyst loading to 5 mol%. Use a highly bulky ligand (XPhos) to physically block N-coordination.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Journal of the American Chemical Society, 130(41), 13552–13554.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of Sterically Hindered Bromoquinolines

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Heterocycles The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Heterocycles

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of an amino group onto the quinoline ring system can profoundly influence a molecule's pharmacological profile, making the development of robust and versatile amination methods a critical endeavor for drug discovery and development professionals.[1] However, the synthesis of aminoquinolines, particularly those with sterically demanding substitution patterns, presents a significant synthetic hurdle. Traditional methods for forming C-N bonds often fall short when faced with the electronic properties and steric hindrance of complex heterocyclic substrates.[2]

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the palladium-catalyzed cross-coupling of amines with aryl halides.[2][3] This reaction has demonstrated remarkable functional group tolerance and broad substrate scope, making it an indispensable tool in modern organic synthesis.[4][5] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a particularly challenging class of substrates: sterically hindered bromoquinolines. Herein, we will delve into the mechanistic underpinnings of the reaction, provide guidance on the critical aspects of catalyst and ligand selection, and offer a detailed, field-proven experimental protocol and troubleshooting guide.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] The cycle is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species, which then undergoes oxidative addition with the bromoquinoline. The resulting palladium(II) complex coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final and crucial step is reductive elimination, which furnishes the desired aminoquinoline product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[7][8]

Buchwald-Hartwig Amination Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Amine Coordination Amine Coordination Ar-Pd(II)-Br(L)->Amine Coordination Ar-Pd(II)-NHR'R''Br Ar-Pd(II)-NHR'R''Br Amine Coordination->Ar-Pd(II)-NHR'R''Br Deprotonation (Base) Deprotonation (Base) Ar-Pd(II)-NHR'R''Br->Deprotonation (Base) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation (Base)->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Ar-Br Bromoquinoline Ar-Br->Oxidative Addition HNR'R'' Amine HNR'R''->Amine Coordination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Catalyst and Ligand Selection: The Key to Success with Hindered Substrates

The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially when dealing with sterically hindered substrates like substituted bromoquinolines.[9] Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle and preventing the formation of undesired side products.[2][10] These ligands stabilize the monoligated palladium species, which is believed to be the active catalytic species, and accelerate the rates of both oxidative addition and reductive elimination.[11]

Below is a comparative table of commonly used ligands for the Buchwald-Hartwig amination of sterically hindered aryl halides:

Ligand GenerationLigand NameKey Features & Applications for Hindered Substrates
First Generation P(o-tolyl)₃Early ligand, effective for some aryl bromides but often requires harsh conditions and may not be suitable for highly hindered substrates.
Second Generation (Biaryl Phosphines) JohnPhos, DavePhosIncreased steric bulk and electron-donating ability compared to first-generation ligands.[12] Effective for a broader range of aryl halides and secondary amines.
Third Generation (Dialkylbiaryl Phosphines) XPhos, SPhos, RuPhosHighly effective for sterically demanding couplings, including those involving aryl chlorides.[11] The increased steric bulk facilitates reductive elimination and minimizes side reactions.[13] RuPhos is particularly effective for secondary amines.[7]
Fourth Generation (e.g., BrettPhos) BrettPhosSpecifically designed for the amination of primary amines and amides.[12] Its unique structure allows for the coupling of very hindered substrates.[13]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high thermal stability and are effective for the amination of aryl chlorides.[9][14] They can be a good alternative to phosphine ligands for certain challenging substrates.

Recommendation for Sterically Hindered Bromoquinolines: For the amination of sterically hindered bromoquinolines, third and fourth-generation biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are generally the preferred choice. The selection between them will depend on the nature of the amine coupling partner (primary vs. secondary).

Detailed Experimental Protocol: Amination of a Sterically Hindered Bromoquinoline

This protocol provides a general procedure for the Buchwald-Hartwig amination of a sterically hindered bromoquinoline with a primary or secondary amine. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Sterically hindered bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered bromoquinoline (1.0 mmol), the palladium precatalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Base: Under a positive pressure of inert gas, add the sodium tert-butoxide (1.4 mmol) to the Schlenk tube. Caution: Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle it in a glovebox or under a positive pressure of inert gas.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (5 mL) via syringe. Then, add the amine (1.2 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminoquinoline.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Inappropriate ligand or base- Use a fresh batch of palladium precatalyst.- Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere.- Use freshly distilled/dried solvents and pure reagents.- Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of Hydrodehalogenated Side Product - Presence of water- β-hydride elimination from the amido complex- Ensure all reagents and solvents are scrupulously dry.- Use a bulkier ligand to favor reductive elimination over β-hydride elimination.[2]
Formation of Biaryl Side Products - Homocoupling of the bromoquinoline- Lower the reaction temperature.- Use a ligand that promotes the desired C-N coupling over C-C coupling.
Decomposition of Starting Material or Product - Reaction temperature is too high- Incompatible functional groups- Lower the reaction temperature.- Choose a milder base (e.g., K₂CO₃, Cs₂CO₃) if the substrate is base-sensitive.[4]

Workflow for Reaction Optimization

For a new sterically hindered bromoquinoline substrate, a systematic approach to optimization is recommended. The following workflow can guide the process:

Optimization_Workflow Figure 2: Workflow for Optimizing Buchwald-Hartwig Amination Start Start with a new sterically hindered bromoquinoline Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Start->Screen_Ligand Screen_Base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Select best ligand Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp Select best base Optimize_Solvent Optimize Solvent (e.g., Toluene, Dioxane, THF) Optimize_Temp->Optimize_Solvent Select best temperature Final_Protocol Final Optimized Protocol Optimize_Solvent->Final_Protocol Select best solvent

Caption: A decision-making workflow for the optimization of reaction conditions.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminoquinolines, even those bearing significant steric hindrance. Success in these challenging transformations hinges on the judicious selection of the catalyst system, particularly the ligand, and careful optimization of the reaction conditions. By understanding the mechanistic principles and following the protocols and troubleshooting guidance provided in this document, researchers can confidently approach the synthesis of complex and medicinally relevant aminoquinolines.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 7, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved March 7, 2026, from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019, July 2). Retrieved March 7, 2026, from [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). Retrieved March 7, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22). Retrieved March 7, 2026, from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved March 7, 2026, from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20). Retrieved March 7, 2026, from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig reaction: an update - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed - NIH. (2020, September 18). Retrieved March 7, 2026, from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications. (2020, December 7). Retrieved March 7, 2026, from [Link]

  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. (2020, August 25). Retrieved March 7, 2026, from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved March 7, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Sonogashira Coupling Reactions of 4-Bromoquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Alkynylquinolines The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, ap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Alkynylquinolines

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional organic materials.[1][2][3][4] The introduction of an alkynyl group at the C4-position of the quinoline ring via the Sonogashira coupling reaction opens up a gateway to a diverse range of molecular architectures with significant potential.[5] This powerful carbon-carbon bond-forming reaction allows for the direct connection of a terminal alkyne to the quinoline core, providing a versatile handle for further synthetic transformations, such as "click" chemistry, cyclization reactions, and the construction of extended conjugated systems.[6] The resulting 4-alkynylquinolines are key intermediates in the synthesis of novel drug candidates, molecular probes, and advanced materials.[7][8]

This document provides a comprehensive guide to the Sonogashira coupling of 4-bromoquinolines, offering insights into the reaction mechanism, detailed experimental protocols for various conditions, and a troubleshooting guide to address common challenges encountered with this specific class of substrates.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction is a cross-coupling reaction that typically employs a dual catalytic system involving palladium and copper.[9][10] The reaction proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the 4-bromoquinoline, forming a Pd(II)-quinoline complex.

  • The Copper Cycle: In the presence of a base, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylquinoline product and regenerate the active Pd(0) catalyst.[6]

Variations of the Sonogashira coupling have been developed that proceed without a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying product purification.[11][12]

Core Challenges with 4-Bromoquinoline Substrates

The primary challenge in the Sonogashira coupling of 4-bromoquinolines stems from the presence of the nitrogen atom in the quinoline ring. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in sluggish reactions or complete failure to yield the desired product.

To overcome this challenge, several strategies can be employed:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center.

  • Catalyst Choice: Employing pre-formed, stable palladium catalysts or using higher catalyst loadings can sometimes be necessary.

  • Reaction Conditions: Optimization of the base, solvent, and temperature is crucial for achieving efficient coupling.

Experimental Protocols

This section provides detailed, step-by-step protocols for the Sonogashira coupling of 4-bromoquinolines under various conditions.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of a 4-bromoquinoline with a terminal alkyne using a traditional Pd/Cu catalytic system.

Materials:

  • 4-Bromoquinoline (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-bromoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram of the Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 4-bromoquinoline, Pd(PPh3)2Cl2, and CuI to a dry Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent and base B->C D Add terminal alkyne C->D E Stir at RT or heat (50-80 °C) D->E F Monitor by TLC/LC-MS E->F G Cool and dilute with organic solvent F->G H Filter through Celite® G->H I Aqueous wash H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: General workflow for a copper-catalyzed Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or when the formation of alkyne homocoupling is a significant side reaction.[13]

Materials:

  • 4-Bromoquinoline (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2.5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) (4-10 mol%)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 4-bromoquinoline, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite®.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

DOT Diagram of the Copper-Free Sonogashira Mechanism:

Copper_Free_Sonogashira Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 4-Br-Quinoline ArylHalide->OxAdd PdII_complex Pd(II)(Aryl)BrL2 OxAdd->PdII_complex AlkyneCoord Alkyne Coordination PdII_complex->AlkyneCoord Alkyne R-C≡C-H Alkyne->AlkyneCoord Base Base Deprotonation Deprotonation Base->Deprotonation AlkyneCoord->Deprotonation Pd_acetylide Pd(II)(Aryl)(alkynyl)L2 Deprotonation->Pd_acetylide RedElim Reductive Elimination Pd_acetylide->RedElim RedElim->Pd0 Regeneration Product 4-Alkynyl-Quinoline RedElim->Product

Caption: Catalytic cycle for the copper-free Sonogashira coupling.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][14][15]

Materials:

  • 4-Bromoquinoline (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (3 eq)

  • Anhydrous and degassed DMF or NMP

Procedure:

  • In a microwave vial, combine the 4-bromoquinoline, Pd(dppf)Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform a standard aqueous work-up and purification as described in the previous protocols.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of 4-bromoquinolines, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3)-CuI (5)Et₃N (2)THF601275-90
Pd(OAc)₂ (2)PPh₃ (4)CuI (3)DIPEA (2.5)DMF80880-95
Pd₂(dba)₃ (1.5)XPhos (6)-K₂CO₃ (2)1,4-Dioxane1001670-88
Pd(dppf)Cl₂ (4)-CuI (8)Et₃N (3)NMP120 (MW)0.585-98

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Catalyst deactivation by quinoline nitrogen.- Impure reagents or solvents.- Inactive catalyst.- Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).- Increase catalyst loading.- Use freshly distilled and degassed solvents.- Ensure high purity of the 4-bromoquinoline and alkyne.- Use a fresh batch of catalyst.
Formation of alkyne homocoupling (Glaser) product - Presence of oxygen in the reaction mixture (in copper-catalyzed reactions).- Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere throughout the reaction.- Switch to a copper-free protocol.
Formation of palladium black - Catalyst decomposition due to high temperature or impurities.- Lower the reaction temperature.- Ensure the purity of all reagents and solvents.- Consider a different solvent or ligand system.
Difficulty in product purification - Presence of copper salts.- Formation of closely related byproducts.- If using a copper-catalyzed method, perform a thorough aqueous work-up, including a wash with ammonium chloride solution.- Optimize reaction conditions to minimize byproduct formation.- Employ careful column chromatography with an optimized eluent system.

References

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. PMC. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-trifluoromethyl-1H-pyrazoles with trimethylsilylacetylene. ResearchGate. [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. PSE Community.org. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Online Journals. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. Unipd. [Link]

  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... ResearchGate. [Link]

  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

Sources

Method

Application Note: Regioselective Bromination of 2,5,8-Trimethyl-4-quinolone in Drug Discovery

Executive Summary The 4-quinolone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of antibacterial, antimalarial, and antitumoral therapeutics. The functionalization of 2,5,8-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of antibacterial, antimalarial, and antitumoral therapeutics. The functionalization of 2,5,8-trimethylquinolin-4(1H)-one via bromination provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the quinolone core contains multiple reactive sites—specifically the nucleophilic C-3 position and the oxidizable C-2 methyl group—achieving strict regiocontrol requires precise tuning of reagents, solvents, and environmental conditions.

This application note details the mechanistic rationale, reagent selection matrix, and self-validating experimental protocols for the divergent, regioselective bromination of 2,5,8-trimethyl-4-quinolone.

Mechanistic Principles of Quinolone Bromination

The reactivity of 2,5,8-trimethyl-4-quinolone is governed by its tautomeric vinylogous amide (enaminone) character. The nitrogen lone pair donates electron density through the conjugated system, rendering the C-3 position highly nucleophilic . Consequently, electrophilic aromatic substitution (SEAr) naturally favors the C-3 carbon.

However, the presence of the C-2 methyl group introduces a competing pathway. Under radical-initiating conditions, the C-2 methyl group can undergo homolytic hydrogen abstraction, leading to lateral bromination. The choice of brominating reagent and reaction environment dictates the dominant pathway 1:

  • Ionic/Electrophilic Pathway (C-3 Bromination): Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) in the absence of light stabilizes the bromonium ion intermediate, driving pure SEAr at the C-3 position. Molecular bromine (Br2) in acetic acid also drives this pathway but carries a higher risk of over-bromination at the C-6 position 2.

  • Radical Pathway (C-2 Methyl Bromination): Utilizing NBS in a non-polar solvent (e.g., CHCl3) with a radical initiator like Benzoyl Peroxide (BPO) and light irradiation promotes the homolytic cleavage of the N-Br bond, selectively targeting the C-2 methyl group via a free-radical substitution mechanism 1.

Reaction Pathway Visualization

G cluster_electrophilic Electrophilic Pathway (C-3) cluster_radical Radical Pathway (C-2 Methyl) SM 2,5,8-Trimethyl-4-quinolone (Starting Material) Reagent1 NBS (1.05 eq) DMF, 0°C to RT, Dark SM->Reagent1 Ionic Conditions Reagent2 NBS (1.1 eq) + BPO CHCl3, Reflux, Light SM->Reagent2 Radical Conditions Prod1 3-Bromo-2,5,8-trimethyl- 4-quinolone Reagent1->Prod1 SEAr Mechanism Prod2 2-(Bromomethyl)-5,8-dimethyl- 4-quinolone Reagent2->Prod2 Free Radical Substitution

Reaction pathways for the regioselective bromination of 2,5,8-trimethyl-4-quinolone.

Reagent Selection Matrix

The following table summarizes the quantitative outcomes and regioselectivity based on the chosen reagent system.

Reagent SystemSolventCatalyst / AdditiveTempPrimary ProductExpected YieldRegioselectivity
NBS (1.05 eq) DMFNone (Dark)0 °C to RT3-Bromo derivative85–92%>95% (C-3)
NBS (1.10 eq) CHCl3Benzoyl Peroxide (cat.)Reflux2-(Bromomethyl) derivative65–75%Moderate (C-2 methyl)
Br2 (1.0 eq) AcOHNoneRT3-Bromo derivative70–80%High (C-3), risk of C-6
Br2 (2.5 eq) AcOHNone60 °C3,6-Dibromo derivative80–85%C-3 and C-6

Validated Experimental Protocols

Protocol A: Selective C-3 Bromination (Ionic Pathway)

Objective: Synthesis of 3-bromo-2,5,8-trimethylquinolin-4(1H)-one. Scale: 10 mmol (1.87 g of starting material).

  • Preparation: Charge a 100 mL round-bottom flask with 2,5,8-trimethyl-4-quinolone (1.87 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Environmental Control: Wrap the reaction flask completely in aluminum foil. Causality: Excluding ambient light strictly suppresses the generation of bromine radicals, preventing unwanted bromination at the C-2 methyl group.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: The SEAr reaction is exothermic; cooling prevents thermal runaway and subsequent polybromination.

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% aqueous sodium thiosulfate (Na2S2O3) solution. Causality: Thiosulfate instantly reduces any unreacted active bromine species, halting the reaction and preventing post-workup degradation.

  • Isolation: Stir vigorously for 30 minutes. Filter the resulting precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and dry under high vacuum to afford the pure C-3 brominated product.

Protocol B: Selective C-2 Methyl Bromination (Radical Pathway)

Objective: Synthesis of 2-(bromomethyl)-5,8-dimethylquinolin-4(1H)-one. Scale: 10 mmol.

  • Preparation: Suspend 2,5,8-trimethyl-4-quinolone (1.87 g, 10.0 mmol) in anhydrous CHCl3 (30 mL) in a 100 mL two-neck flask equipped with a reflux condenser. Causality: The non-polar solvent destabilizes ionic intermediates, heavily disfavoring SEAr at C-3.

  • Reagent Addition: Add NBS (1.96 g, 11.0 mmol, 1.1 eq) and Benzoyl Peroxide (BPO) (121 mg, 0.5 mmol, 0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 61 °C) while irradiating with a visible/UV light source (e.g., a tungsten lamp) for 4 hours. Causality: Heat and light synergistically trigger the homolytic cleavage of BPO, which in turn initiates the NBS radical chain reaction.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Causality: The byproduct, succinimide, is highly insoluble in cold chloroform and will precipitate out, allowing for easy removal.

  • Isolation: Filter off the solid succinimide. Wash the organic filtrate with water (2 × 20 mL) and brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the protocols, every reaction must be validated using orthogonal analytical techniques. The distinct electronic environments of the quinolone core make 1H NMR the definitive self-validating tool.

  • Starting Material Validation: The 1H NMR spectrum of 2,5,8-trimethyl-4-quinolone exhibits a distinct, highly shielded vinylic proton at the C-3 position, typically appearing as a singlet around δ 6.0 – 6.3 ppm . The C-2 methyl group appears as a sharp singlet integrating to 3H around δ 2.4 ppm .

  • Validation of Protocol A (C-3 Bromination): Successful execution is confirmed by the complete disappearance of the C-3 vinylic proton singlet (~6.2 ppm) . The C-2 methyl singlet (~2.4 ppm) remains intact.

  • Validation of Protocol B (C-2 Methyl Bromination): Successful execution is confirmed by the retention of the C-3 vinylic proton (~6.2 ppm). The critical marker is the shift of the C-2 methyl singlet (~2.4 ppm, 3H) to a downfield methylene singlet (~4.5 ppm, 2H) , indicating the installation of the electron-withdrawing bromine atom.

References

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.Journal of Organic and Pharmaceutical Chemistry (2020).
  • Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity.Academia.edu.

Sources

Application

Preparation of Quinoline-Based Ligands Using 4-Bromo Precursors: An Application and Protocol Guide

Introduction: The Strategic Importance of 4-Bromoquinolines in Ligand Synthesis Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a vast array of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Bromoquinolines in Ligand Synthesis

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a vast array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the quinoline ring is paramount to tuning the physicochemical and biological properties of the resulting molecules. Among the various synthetic handles available, the bromine atom at the 4-position of the quinoline nucleus serves as a particularly versatile and reactive linchpin for molecular elaboration.[3] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging 4-bromoquinoline precursors in the preparation of diverse quinoline-based ligands.

The high reactivity of the C4-Br bond facilitates a wide range of palladium-catalyzed cross-coupling reactions, as well as nucleophilic substitutions, enabling the introduction of a diverse array of substituents.[3] This versatility makes 4-bromoquinolines invaluable starting materials for generating libraries of novel ligands for applications in drug discovery, catalysis, and materials science. This document will delve into the key transformations, providing both the theoretical underpinnings and practical, field-proven protocols for their successful implementation.

Core Synthetic Strategies: Transforming 4-Bromoquinolines into Diverse Ligands

The conversion of 4-bromoquinolines into more complex ligands is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful and modular approach to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Alkyl Groups

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. This reaction is particularly effective for the arylation of 4-bromoquinolines.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or a combination of a palladium(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand can significantly influence the reaction's efficiency.

  • Base: An aqueous base, typically Na₂CO₃ or K₂CO₃, is crucial for the activation of the boronic acid and the overall catalytic cycle.[4]

  • Solvent: A two-phase solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water, is employed to dissolve both the organic and inorganic reagents.[4][5]

Visualizing the Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromoquinoline 4-Bromoquinoline Inert Atmosphere Inert Atmosphere 4-Bromoquinoline->Inert Atmosphere Boronic Acid Boronic Acid Boronic Acid->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Extraction Extraction Heating->Extraction Chromatography Chromatography Extraction->Chromatography 4-Arylquinoline 4-Arylquinoline Chromatography->4-Arylquinoline

Caption: General workflow for Suzuki-Miyaura coupling of 4-bromoquinoline.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionalities

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl compounds. This reaction is instrumental in introducing primary and secondary amines at the 4-position of the quinoline ring.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand, such as BINAP or Xantphos.[6] The choice of ligand is critical for promoting the reductive elimination step and preventing undesired side reactions.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent the quenching of the strong base and the catalyst.[7]

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 4-Bromoquinoline Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Amine, Base Amine Complex Amine Complex Ligand Exchange->Amine Complex Reductive Elimination Reductive Elimination Amine Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product 4-Aminoquinoline Reductive Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromoquinoline

Materials:

  • 4-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add 4-bromoquinoline, the arylboronic acid, palladium catalyst, and sodium carbonate.[5][8]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5][8]

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[5][8]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[5] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylquinoline.[5]

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O90890-98
33-Pyridylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1101675-85

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromoquinoline

Materials:

  • 4-Bromoquinoline (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)

  • BINAP or Xantphos (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, charge with the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.[9]

  • Add the 4-bromoquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.[7]

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[6][7] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[7]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.[9]

Quantitative Data Summary:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001280-90
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃1,4-Dioxane1101875-85
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1002470-80

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Conclusion and Future Outlook

The use of 4-bromoquinoline as a precursor offers a powerful and versatile platform for the synthesis of a wide range of quinoline-based ligands. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are just two of the many powerful transformations that can be employed to functionalize this key intermediate. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers, scientists, and drug development professionals to design and execute their synthetic strategies with confidence. As the demand for novel molecular architectures continues to grow, the strategic use of versatile building blocks like 4-bromoquinoline will undoubtedly remain at the forefront of chemical innovation.

References

  • Dumat, B., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2433. Available at: [Link]

  • Couto, I., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(9), 1136. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17740-17781. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry, 68(1), 180-187. Available at: [Link]

  • Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17769-17783. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Asghar, M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PLoS ONE, 18(1), e0279877. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

Sources

Method

custom synthesis services for 4-Bromo-2,5,8-trimethylquinoline

Application Note: Custom Synthesis Services for 4-Bromo-2,5,8-trimethylquinoline Executive Summary & Service Overview This technical guide details the optimized synthetic protocols for 4-Bromo-2,5,8-trimethylquinoline (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Custom Synthesis Services for 4-Bromo-2,5,8-trimethylquinoline

Executive Summary & Service Overview

This technical guide details the optimized synthetic protocols for 4-Bromo-2,5,8-trimethylquinoline (CAS: 500579-50-0) . As a critical intermediate in the development of kinase inhibitors and antimalarial therapeutics, the purity and regiochemical integrity of this scaffold are paramount.

Our custom synthesis service leverages a modified Conrad-Limpach cyclization followed by a regiospecific bromination. This route is selected to overcome the steric hindrance presented by the C5 and C8 methyl groups, ensuring high yields (>65% overall) and minimizing isomer formation.

Key Specifications:

Parameter Specification
CAS Number 500579-50-0
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.14 g/mol
Purity Grade >98% (HPLC), >99% (upon request)
Appearance Off-white to pale yellow crystalline solid

| Solubility | Soluble in DCM, DMSO, Chloroform |[1]

Retrosynthetic Analysis & Pathway

The synthesis is designed to ensure the correct placement of the methyl groups on the benzene ring while establishing the 4-bromo functionality. The core challenge is the Conrad-Limpach cyclization of 2,5-dimethylaniline, where the steric bulk at the ortho (C2) and meta (C5) positions of the aniline dictates the cyclization efficiency.

Strategic Logic:

  • Precursor Selection: 2,5-Dimethylaniline is condensed with ethyl acetoacetate. The methyl group at the aniline C2 position blocks one ortho-site, forcing cyclization to the C6 position.

  • Cyclization: High-temperature thermal cyclization (250°C) is required to overcome the energy barrier imposed by the C5-methyl group adjacent to the closure site.

  • Functionalization: Conversion of the 4-hydroxy intermediate to the 4-bromo derivative using Phosphorus Oxybromide (POBr₃) is preferred over PBr₃/DMF to suppress side reactions at the benzylic methyl positions.

G Target Target: 4-Bromo-2,5,8-trimethylquinoline (CAS: 500579-50-0) Intermediate Intermediate: 4-Hydroxy-2,5,8-trimethylquinoline (Tautomer: 4-Quinolone) Intermediate->Target Bromination (POBr3, 140°C) Enamine Intermediate: u03b2-Anilinocrotonate Enamine->Intermediate Thermal Cyclization (Dowtherm A, 250°C) SM1 Starting Material 1: 2,5-Dimethylaniline SM1->Enamine Condensation (Dean-Stark, 110°C) SM2 Starting Material 2: Ethyl Acetoacetate SM2->Enamine Condensation (Dean-Stark, 110°C)

Figure 1: Retrosynthetic pathway illustrating the construction of the 2,5,8-trimethylquinoline core via Conrad-Limpach synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,5,8-trimethylquinoline

Rationale: The formation of the enamine must be driven to completion to prevent the formation of uncyclized byproducts during the high-temperature step.

Reagents:

  • 2,5-Dimethylaniline (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Acetic acid (cat.[2] 0.1 equiv)[3]

  • Solvent: Toluene (for condensation), Dowtherm A (for cyclization)

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylaniline (12.1 g, 100 mmol) in toluene (100 mL).

  • Add ethyl acetoacetate (15.6 g, 120 mmol) and catalytic acetic acid (0.5 mL).

  • Reflux the mixture at 110-115°C. Monitor water collection in the trap. Continue until theoretical water volume (~1.8 mL) is collected (approx. 4-6 hours).

  • Concentrate the toluene solution under reduced pressure to yield the crude

    
    -anilinocrotonate oil.
    
  • Cyclization: Heat Dowtherm A (50 mL) to a rolling boil (250-257°C) in a separate heavy-walled flask.

  • Add the crude crotonate dropwise to the boiling solvent over 20 minutes. Critical: Maintain temperature >245°C to ensure rapid cyclization and prevent polymerization.

  • Stir at reflux for 30 minutes.

  • Cool the mixture to room temperature. The product, 4-hydroxy-2,5,8-trimethylquinoline, will precipitate.

  • Add hexane (50 mL) to facilitate filtration. Filter the solid, wash with acetone, and dry.

    • Expected Yield: 70-80%

    • QC Check: 1H NMR should show a singlet for the C3-H (~6.0 ppm) and loss of ethyl ester signals.

Step 2: Bromination to 4-Bromo-2,5,8-trimethylquinoline

Rationale: POBr₃ is used as the brominating agent.[4] It acts as both a Lewis acid to activate the tautomeric carbonyl and a source of nucleophilic bromide.

Reagents:

  • 4-Hydroxy-2,5,8-trimethylquinoline (from Step 1)

  • Phosphorus Oxybromide (POBr₃) (1.5 equiv)

  • Solvent: Anhydrous Toluene or neat (melt)

Protocol:

  • Setup: Place the dried 4-hydroxy intermediate (18.7 g, 100 mmol) in a dry 2-neck flask under Nitrogen atmosphere.

  • Add solid POBr₃ (43.0 g, 150 mmol).

  • Reaction: Heat the mixture to 140°C. The solids will melt and form a homogenous dark melt. Stir for 2-3 hours.

    • Note: Evolution of HBr gas will occur; vent through a scrubber containing 10% NaOH.

  • Quench: Cool the reaction mass to 60°C. Carefully pour onto crushed ice (500 g) with vigorous stirring.

  • Neutralization: Adjust pH to 9-10 using 5M NaOH or saturated Na₂CO₃ solution. This liberates the free base from the quinolinium salt.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization from Ethanol/Hexane or flash chromatography (Hexane:EtOAc 9:1).

Quality Control & Validation

All custom synthesized batches undergo rigorous analytical validation.

Analytical Standards:

Test Method Acceptance Criteria
Identity 1H NMR (400 MHz, CDCl₃) Consistent with structure. Key peaks: Singlet at ~2.6 ppm (2-Me), Singlets at ~2.4-2.8 ppm (5-Me, 8-Me). Aromatic protons split consistent with 5,8-substitution.
Purity HPLC (C18 column, ACN/Water) ≥ 98.0% Area
Mass Spec LC-MS (ESI+) [M+H]⁺ = 250.0/252.0 (1:1 Br isotope pattern)

| Residual Solvents | GC-HS | < Limit (ICH Q3C) |

Self-Validating Check:

  • Isomer Check: The 1H NMR must show no coupling between the C6 and C7 protons if the 5,8-dimethyl pattern is correct? No, C6 and C7 are adjacent. They should show an AB quartet (ortho-coupling, J ~8 Hz). If the isomer were 5,7-dimethyl, the protons would be meta-coupled (J ~2 Hz). The presence of an AB quartet (J=7-9 Hz) confirms the 5,8-substitution pattern.

Safety & Handling

  • POBr₃: Highly corrosive and water-reactive. Reacts violently with water to release HBr and Phosphoric acid. Handle only in a fume hood with dry gloves.

  • Dowtherm A: High boiling point (258°C). Risk of thermal burns. Ensure glassware is free of star cracks before heating to >200°C.

  • HBr Gas: Toxic. Use a scrubber system during the bromination step.

References

  • Conrad-Limpach Synthesis Overview : BenchChem. Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from

  • Bromination Protocols : Manac Inc. Overview of bromination reactions with phosphorus bromides. Retrieved from

  • Compound Data : PubChem. 4-bromo-2,6,8-trimethylquinoline (Isomer Reference). Retrieved from (Note: Used for structural property comparison).

  • Synthetic Methodology : SAGE Journals. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research. Retrieved from [5]

  • Commercial Availability : BLD Pharm. 4-Bromo-2,5,8-trimethylquinoline Product Page. Retrieved from

Sources

Application

Application Note: Solvent Selection Strategies for the Synthesis and Functionalization of Trimethylquinolines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic and highly validated guide on how solvent microenvironments dictate the reaction pathways of trime...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic and highly validated guide on how solvent microenvironments dictate the reaction pathways of trimethylquinolines, from basic monomer condensation to advanced enantioselective pharmaceutical functionalization.

Mechanistic Causality in Solvent Selection

Trimethylquinolines (TMQs), specifically 1,2-dihydro-2,2,4-trimethylquinoline, serve as critical branching nodes in chemical synthesis. Depending on the solvent environment, this scaffold can be driven toward bulk polymerization (for industrial antioxidants) or highly stereocontrolled reduction (for chiral pharmaceutical intermediates). The choice of solvent is not merely a matter of solubility; it is the primary thermodynamic and kinetic regulator of these reactions.

Skraup-Type Condensation (Monomer Synthesis)

The synthesis of the 1,2-dihydro-2,2,4-trimethylquinoline monomer relies on the acid-catalyzed condensation of aniline and acetone[1].

  • The Causality of Toluene: This reaction generates water as a stoichiometric byproduct. If water remains in the system, it hydrolyzes the imine intermediates, stalling the reaction. Non-polar, aromatic solvents like toluene or xylene are strictly required because they allow for the continuous azeotropic removal of water via a Dean-Stark apparatus. Furthermore, toluene's boiling point (110 °C) perfectly matches the activation energy required for the cyclization step without exceeding the thermal degradation threshold of the newly formed monomer[1].

Enantioselective Transfer Hydrogenation (Chiral Functionalization)

When transforming 1,2-dihydroquinolines into chiral tetrahydroquinolines (THQs)—highly sought-after motifs in drug discovery—the reaction proceeds via a highly reactive aza-o-xylylene (AOX) intermediate[2]. This intermediate is generated in situ via dearomatization using a chiral Brønsted acid (e.g., a chiral phosphoric acid) and subsequently reduced by a Hantzsch ester[3].

  • The Causality of Toluene over Polar Solvents: The stereochemical induction relies entirely on a tight, hydrogen-bonded ion-pair transition state between the chiral phosphoric acid and the AOX intermediate. Polar solvents (like dichloromethane or ethanol) competitively hydrogen-bond with the catalyst, disrupting this delicate network and leading to racemic mixtures. Anhydrous toluene acts as a non-coordinating, non-polar microenvironment that forces the catalyst and substrate into a highly rigid, compact transition state. Lowering the temperature of the toluene solvent to 0 °C further restricts rotational degrees of freedom, maximizing the enantiomeric excess (ee)[3].

Quantitative Solvent Screening Data

The empirical data below illustrates the profound impact of solvent polarity and temperature on the stabilization of the AOX intermediate during asymmetric reduction.

EntrySolventTemperature (°C)AdditiveYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
1CH₂Cl₂25 (RT)None~85%< 65%Polar solvent disrupts H-bonding transition state.
2Toluene25 (RT)None>85%75%Non-polar environment enforces tight ion-pairing.
3Toluene0None>85%80%Thermal rigidification of the chiral pocket.
4Toluene04Å Mol. Sieves88 - 95%80 - 94%Sieves remove trace moisture, preventing catalyst poisoning.

Data synthesized from the optimization of Brønsted acid-catalyzed transfer hydrogenation of dihydroquinolines[3],[2].

Reaction Workflow & Solvent Decision Tree

The following diagram maps the divergent synthetic pathways of trimethylquinolines based on solvent and catalytic conditions.

G Start Aniline + Acetone Condensation Skraup-Type Condensation Lewis Acid Catalyst (e.g., AlCl3) Start->Condensation Solvent1 Solvent: Toluene (110 °C) (Azeotropic H2O removal) Condensation->Solvent1 TMQ 1,2-Dihydro-2,2,4- trimethylquinoline Solvent1->TMQ Polymerization Polymerization (Heat, AlCl3) TMQ->Polymerization Dearomatization Dearomatization (Chiral Brønsted Acid) TMQ->Dearomatization Solvent2 Solvent: Xylene/Toluene (Viscosity & Thermal Control) Polymerization->Solvent2 PolyTMQ Poly(TMQ) (Industrial Antioxidant) Solvent2->PolyTMQ Intermediate Aza-o-xylylene (AOX) Reactive Intermediate Dearomatization->Intermediate Solvent3 Solvent: Toluene (0 °C) (Stabilizes Transition State) Intermediate->Solvent3 Reduction Transfer Hydrogenation (Hantzsch Ester) Solvent3->Reduction THQ Chiral Tetrahydroquinoline (Pharmaceutical Scaffold) Reduction->THQ

Caption: Divergent synthetic pathways of trimethylquinolines dictated by solvent microenvironments and catalysts.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,2-Dihydro-2,2,4-trimethylquinoline

This protocol utilizes azeotropic distillation to drive the condensation equilibrium.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add aniline (1.0 equiv) and acetone (excess, typically 3.0 equiv).

  • Solvent & Catalyst Addition: Add 200 mL of anhydrous toluene . Introduce anhydrous aluminum chloride (AlCl₃) or p-toluenesulfonic acid (p-TsOH) as a catalyst (approx. 5-10 mol%)[1].

  • Reflux & Azeotropic Removal: Heat the mixture to 100–110 °C.

    • Self-Validation Checkpoint 1 (Volumetric): Monitor the Dean-Stark trap. The reaction is self-indicating; calculate the theoretical yield of water based on the molarity of aniline. Once the volume of collected water matches the theoretical yield and ceases to accumulate, the condensation is complete.

  • Quenching: Cool the reaction to 80 °C. Neutralize the catalyst by slowly adding an aqueous solution of sodium hydroxide[1].

  • Separation: Transfer to a separatory funnel. Discard the lower aqueous layer.

  • Isolation: Strip the toluene and unreacted acetone under reduced pressure (120 °C / 25 mmHg). Distill the residue under high vacuum to yield pure 1,2-dihydro-2,2,4-trimethylquinoline.

Protocol B: Organocatalytic Asymmetric Reduction via AOX Intermediate

This protocol utilizes a non-polar solvent matrix to enforce stereochemical induction.

  • Preparation: Flame-dry a Schlenk tube under argon. Add 1,2-dihydro-2,2,4-trimethylquinoline derivative (1.0 equiv), chiral phosphoric acid catalyst (10 mol%), and Hantzsch diethyl ester (HEH, 1.2 equiv)[2].

  • Moisture Control: Add 100 mg of freshly activated 4Å molecular sieves to the tube to scavenge trace moisture that could disrupt hydrogen bonding[3].

  • Solvent Addition: Inject 5.0 mL of anhydrous toluene .

  • Thermal Rigidification: Immediately submerge the Schlenk tube in a cryo-bath set to 0 °C. Stir the reaction mixture continuously for 24–48 hours[3].

    • Self-Validation Checkpoint 2 (TLC): Monitor the disappearance of the highly fluorescent dihydroquinoline starting material via TLC (Hexanes/Ethyl Acetate).

  • Purification: Filter the crude mixture through a short pad of silica gel to remove the molecular sieves and catalyst. Concentrate the toluene filtrate under reduced pressure.

  • Stereochemical Validation:

    • Self-Validation Checkpoint 3 (Chiral HPLC): Purify the product via flash column chromatography. Validate the enantiomeric excess (ee) by running the purified product on a Chiralcel AD-H HPLC column. A parallel run with a synthesized racemic standard is mandatory to confirm baseline separation of the enantiomers.

References

1.[1] Title: US3244683A - Polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline Source: Google Patents / United States Patent and Trademark Office URL:

2.[3],[2] Title: Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene Source: Organic Letters, ACS Publications (2015) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2,5,8-trimethylquinoline

[1] Ticket ID: #BQ-4B258-PUR Status: Open Subject: Troubleshooting Purification & Isolation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #BQ-4B258-PUR Status: Open Subject: Troubleshooting Purification & Isolation Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-Bromo-2,5,8-trimethylquinoline , a specialized intermediate often synthesized via the bromination of 2,5,8-trimethylquinolin-4(1H)-one (using POBr₃ or PBr₃).[1]

This molecule presents three distinct purification challenges:

  • Basicity: The quinoline nitrogen interacts with acidic silanols on silica gel, causing severe tailing/streaking.[1]

  • Lipophilicity: The three methyl groups significantly increase solubility in non-polar solvents compared to bare quinoline, complicating recrystallization.[1]

  • Hydrolytic Instability: The C4-Bromine bond is susceptible to hydrolysis back to the quinolone under strong acidic/aqueous conditions, especially if phosphorous byproducts remain.

The following guide provides modular troubleshooting workflows to address these specific failure points.

Module 1: Chemical Isolation (Workup Phase)

Use this module if your crude material is a dark tar or contains significant phosphorous residues from POBr₃ reactions.[1]

The Problem: Standard aqueous workups often fail to remove phosphoryl byproducts, leading to "oiling out" during crystallization. The Fix: A pH-swing extraction protocol designed to isolate the basic quinoline while rejecting neutral tars and acidic phosphorous species.

Protocol: pH-Swing Extraction
  • Quench: Pour the reaction mixture slowly onto crushed ice/water. Caution: Exothermic hydrolysis of POBr₃.

  • Acid Wash: Ensure the aqueous phase is acidic (pH < 2) using 1M HCl.[1] The quinoline will be protonated (water-soluble).

  • Filtration: Filter the acidic aqueous solution through Celite to remove insoluble tars/solids.

  • Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) .[1]

    • Why? The protonated quinoline stays in the water. Neutral impurities and non-basic tars move to the DCM. Discard this DCM layer.

  • Basify: Slowly add 50% NaOH or NH₄OH to the aqueous layer until pH > 10. The product will precipitate or oil out.

  • Extract: Extract the now-basic aqueous layer with DCM or Ethyl Acetate (3x).[1]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Figure 1: Acid-Base "Swing" Extraction Logic for removing non-basic impurities.[1]

Module 2: Chromatography Troubleshooting

Use this module if you observe streaking on TLC or poor separation of the 4-bromo product from the 4-hydroxy starting material.

Q: Why is my compound streaking from the baseline to the solvent front? A: The basic nitrogen of the quinoline interacts with the acidic silanol groups (Si-OH) on the silica gel. This acts like a "brake," causing the compound to smear.

The Solution: Amine Deactivation You must deactivate the silica gel before or during the run.

MethodProtocolProsCons
Mobile Phase Modifier Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.[1]Easiest to implement.[1]TEA has a strong odor; must be evaporated thoroughly.[1]
Pre-washed Silica Flush the column with 5% TEA in hexane, then equilibrate with your starting eluent.Superior separation for difficult isomers.[1]Consumes more solvent and time.[1]
Alumina (Basic) Use Basic Alumina (Brockmann Activity II or III) instead of silica.[1]Eliminates silanol interaction entirely.[1]Alumina is more expensive and has lower loading capacity.[1]

Recommended Mobile Phase: Start with Hexane:Ethyl Acetate (9:[1]1) + 1% TEA .[1][2]

  • Note: The three methyl groups make this molecule surprisingly lipophilic. It will elute faster than unsubstituted 4-bromoquinoline.[1]

Module 3: Recrystallization (Polymorph & Oil Control)

Use this module if your product is a solid but colored, or if it formed an oil that won't solidify.[1]

Q: My product is oiling out. How do I get crystals? A: "Oiling out" usually indicates the solution is too concentrated or the temperature dropped too fast. The 2,5,8-trimethyl pattern disrupts crystal packing compared to planar quinolines, lowering the melting point.

Solvent Screening Guide:

Solvent SystemSuitabilityProcedure
Ethanol (Abs.) High Dissolve in hot EtOH.[1] Add water dropwise until just turbid. Cool slowly.
Hexane/EtOAc Medium Dissolve in min. hot EtOAc. Add hot Hexane until cloudy.
Acetonitrile High Excellent for removing polar impurities (like 4-hydroxy quinoline).[1]

Critical Step: Seeding If you have even a micro-spatula of solid product from a previous batch (or a solidified crude sample), use it to seed the cooling solution at roughly 30°C. This is vital for highly methylated quinolines.[1]

Module 4: Isomer Verification (Quality Control)

Use this module to ensure you haven't isolated a regioisomer.[1]

The Risk: If you synthesized the precursor from a dimethylaniline, you might have isomers (e.g., 5,7,8-trimethyl vs 2,5,8-trimethyl).[1]

NMR Validation Checklist:

  • C2-Methyl: Look for a singlet around 2.6 - 2.7 ppm .[1]

  • Aromatic Protons: You should see exactly two aromatic protons in the carbocyclic ring (H6 and H7) and one in the heterocyclic ring (H3).

    • Diagnostic: The H3 proton (neighboring the C4-Br and C2-Me) typically appears as a singlet around 7.5 ppm . If this is a doublet, your methylation pattern or bromine position is incorrect.[1]

References
  • General Quinoline Purification

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Chapter on Heterocyclic Compounds).

    • Source:[1]

  • Acid-Base Extraction of Heterocycles

    • "Separation of Acidic, Basic and Neutral Compounds."[1][3][4] Magritek Application Notes.

    • Source:

  • Bromination & Phosphorous Removal

    • "Overview of bromination reactions with phosphorus bromides." Manac Inc.[1] Technical Notes, 2024.

    • Source:[1]

  • Chromatography of Basic Amines

    • "Purification of tertiary amines by silica gel chromatography." Sigma-Aldrich (Merck) Technical Bulletin.
    • Source:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2,5,8-trimethylquinoline before handling, as halogenated quinolines can be severe irritants.[1]

Sources

Optimization

solubility issues of trimethylquinolines in organic solvents

Technical Support Center: Troubleshooting Trimethylquinoline (TMQ) Solubility in Organic Solvents Welcome to the Application Scientist Support Center. Trimethylquinolines (TMQs)—including 2,2,4-trimethyl-1H-quinoline and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Trimethylquinoline (TMQ) Solubility in Organic Solvents

Welcome to the Application Scientist Support Center. Trimethylquinolines (TMQs)—including 2,2,4-trimethyl-1H-quinoline and its reactive dihydro derivatives—are highly versatile bicyclic aromatic building blocks used extensively in drug development, agrochemicals, and antioxidant formulations. However, their unique structural properties, such as rigid hydrophobic methyl groups and susceptibility to oxidative coupling, present distinct solvation challenges.

This guide provides mechanistic troubleshooting strategies for handling TMQs in organic matrices, preventing auto-oligomerization, and optimizing stock solutions for downstream biological and chemical assays.

Diagnostic Workflow: Resolving TMQ Solvation Failures

Before adjusting your formulation, use the following diagnostic tree to identify whether your solubility issue stems from a solvent polarity mismatch or a chemical degradation event.

G Start TMQ Fails to Dissolve in Organic Solvent CheckSolvent Evaluate Solvent Polarity & Class Start->CheckSolvent Aliphatic Aliphatic Hydrocarbon (e.g., Hexane) CheckSolvent->Aliphatic PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) CheckSolvent->PolarAprotic CheckColor Inspect Solution Color Aliphatic->CheckColor Heat Apply Gentle Heating & Sonication PolarAprotic->Heat Usually highly soluble Amber Amber / Resinous (Oligomerization) CheckColor->Amber Degraded Clear Clear / Pale Yellow (Monomer) CheckColor->Clear Intact SwitchSolvent Switch to Chloroform or Benzene Amber->SwitchSolvent Polymer is insoluble in aliphatic solvents Clear->Heat Endothermic dissolution

Diagnostic decision tree for troubleshooting TMQ solubility and oligomerization issues.

Mechanistic FAQs: The "Why" Behind the Precipitation

Q1: My 1,2-dihydro-2,2,4-trimethylquinoline was completely soluble in hexane last month, but now it forms an amber, resinous precipitate. What happened? Answer: This is a classic case of auto-oligomerization. TMQ monomers are highly sensitive to prolonged exposure to air and light[1]. Over time, oxidative coupling leads to the formation of poly(1,2-dihydro-2,2,4-trimethylquinoline)[2]. Causality: While the monomer is highly soluble in aliphatic hydrocarbons like hexane, the polymeric form exhibits enhanced


 stacking and increased molecular weight. This drastically increases the energy required to disrupt the solute lattice, rendering weaker non-polar petroleum hydrocarbons ineffective[3]. To dissolve the polymer, you must switch to stronger solvents like benzene, chloroform, or carbon disulfide[3].

Q2: My quinoline compound precipitates from its DMSO stock solution upon dilution into aqueous assay buffer. How do I prevent this? Answer: This is a frequent challenge in drug development. TMQs are lipophilic and crystalline[4]. 2,2,4-trimethyl-1H-quinoline is highly soluble in non-polar and aprotic organic solvents due to its hydrophobic characteristics, but its aromatic rings severely hinder efficient hydrogen bonding with water molecules[5]. Causality: When a DMSO stock is diluted into an aqueous buffer, the sudden shift in the dielectric constant causes the hydrophobic regions to aggregate, leading to rapid precipitation. Troubleshooting: Lower the final concentration of the compound in the aqueous medium by performing serial dilutions to find the maximum soluble concentration[4]. Alternatively, maintain the DMSO concentration at


 (ensuring a matching vehicle control is used) or employ complexation agents like cyclodextrins (e.g., HP-β-CD) to shield the hydrophobic core[4].

Q3: I attempted to dissolve TMQ in an aged bottle of chloroform, and the solution darkened while emitting gas. What caused this? Answer: 1,2-Dihydro-2,2,4-trimethylquinoline is highly reactive; it neutralizes acids in exothermic reactions and is incompatible with acid halides, peroxides, and degraded halogenated organics[1]. Causality: Aged chloroform often degrades under UV light to produce trace hydrochloric acid and phosgene. These acidic impurities catalyze the rapid degradation of the TMQ monomer, which can emit toxic fumes of nitrogen oxides (


) upon decomposition[6]. Always use fresh, stabilized, and anhydrous organic solvents.

Quantitative Data: TMQ Physical & Solubility Profiles

The following table summarizes the physical states and solvation limits of common TMQ derivatives to guide your solvent selection.

CompoundState at RTMelting PointOptimal Organic SolventsPoor SolventsKey Stability Issue
2,2,4-Trimethyl-1H-quinoline Liquid[5]-1.00 °C[5]Hydrocarbons, Chloroform, DMSO[5]Water[5]Aromatic rings hinder H-bonding[5]
1,2-Dihydro-2,2,4-trimethylquinoline Solid[7]48 °C[7]Benzene, Acetone, Chloroform[8]Water (<0.1 mg/mL)[1]Sensitive to air/light oxidation[1][6]
Poly(1,2-dihydro-2,2,4-trimethylquinoline) Resinous Solid[3]72-94 °C[3]Benzene, Chloroform, Carbon Disulfide[3]Petroleum hydrocarbons, Water[3]Incompatible with strong oxidizers[3]

Validated Experimental Protocols

Protocol A: Preparation of Stable High-Concentration Organic Stocks

To prevent the rapid degradation of TMQ monomers during storage, stock solutions must be prepared under controlled conditions.

  • Solvent Preparation: Select an anhydrous polar aprotic solvent (e.g., DMSO). Degas the solvent by sparging with an inert gas (Nitrogen or Argon) for 15 minutes. Causality: TMQs are sensitive to prolonged exposure to air[1]. Removing dissolved oxygen prevents the oxidative coupling of the reactive dihydroquinoline core.

  • Dissolution: Weigh the TMQ compound and transfer it to an amber glass vial. Add the degassed solvent to achieve the target concentration. Causality: Amber glass protects the photosensitive quinoline core from light-induced radical formation[6].

  • Homogenization: Vortex gently. If dissolution is endothermic and incomplete, apply mild sonication in a water bath (<30°C).

  • Self-Validation System: Visually inspect the solution. It must appear colorless to pale yellow[5]. If the solution is dark cloudy copper-colored or amber, the compound has already degraded[6]. Verify monomeric purity via Thin Layer Chromatography (TLC) using ethyl acetate: n-hexane (7:3) as the developing solvent[9]. Store at 2-8°C[6].

Protocol B: Anti-Solvent Crystallization for TMQ Purification

If your TMQ has partially oligomerized and fails to dissolve in aliphatic solvents, use this technique to recover the pure crystalline monomer.

  • Dissolution: Dissolve the crude TMQ derivative in a minimal volume of a "good" solvent (e.g., ethanol or acetone) at an elevated temperature to achieve a saturated solution[10].

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., cold water) dropwise under continuous stirring until the solution becomes slightly cloudy, indicating the onset of precipitation[10]. Causality: By slowly introducing an anti-solvent, the dielectric constant of the medium is gradually altered. This lowers the solvation capacity for TMQ, forcing it into a highly ordered crystalline lattice rather than crashing out as an amorphous impurity[10].

  • Crystallization & Harvesting: Allow the mixture to cool slowly and undisturbed to room temperature, then transfer to an ice bath at 4°C to maximize crystal yield[10]. Collect the crystals by vacuum filtration and wash with a minimal amount of cold solvent.

  • Self-Validation System: Dry the crystals and determine the melting point using a capillary apparatus. A sharp melting point at 48 °C confirms the successful recovery of the intact 2,2,4-Trimethyl-1,2-dihydroquinoline monomer[7].

References

  • [5] Title: 2,2,4-Trimethylquinoline | Solubility of Things Source: solubilityofthings.com URL:

  • [1] Title: 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals Source: noaa.gov URL:

  • [3] Title: Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 - ChemicalBook Source: chemicalbook.com URL:

  • [6] Title: 1,2-Dihydro-2,2,4-trimethylquinoline | 147-47-7 - ChemicalBook Source: chemicalbook.com URL:

  • [2] Title: poly(1,2-dihydro-2,2,4-trimethylquinoline) - ChemBK Source: chembk.com URL:

  • [7] Title: 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia Source: wikipedia.org URL:

  • [8] Title: TMQ (SunBoss).pdf - R.E. Carroll, Inc. Source: recarroll.com URL:

  • [4] Title: Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates - Benchchem Source: benchchem.com URL:

  • [10] Title: Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem Source: benchchem.com URL:

  • [9] Title: Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica Source: derpharmachemica.com URL:

Sources

Troubleshooting

overcoming steric hindrance in 4-Bromo-2,5,8-trimethylquinoline coupling

Technical Support Center: Advanced Coupling Protocols Ticket ID: #4829-Q Subject: Overcoming Steric Hindrance in 4-Bromo-2,5,8-trimethylquinoline Coupling Status: Escalated to Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Protocols Ticket ID: #4829-Q Subject: Overcoming Steric Hindrance in 4-Bromo-2,5,8-trimethylquinoline Coupling Status: Escalated to Senior Application Scientist

Executive Summary

You are encountering low yields (<10%) or complete recovery of starting material when attempting to couple 4-Bromo-2,5,8-trimethylquinoline . Standard protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are failing not due to catalyst deactivation, but due to a specific geometric blockade known as the peri-effect .

This guide provides a root-cause analysis and two validated "Type III" steric protocols for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.

Part 1: Diagnostic & Root Cause Analysis

The "Peri-Effect" Blockade The failure mode is strictly steric. In the quinoline system, the C4 and C5 positions are in a peri relationship (similar to the 1,8-positions in naphthalene).

  • The Clash: The methyl group at C5 occupies the same spatial quadrant as the bromine at C4.

  • The Consequence: This creates a "bay region" that physically blocks the Palladium center from approaching the C-Br bond for Oxidative Addition , which is the rate-limiting step for this substrate.

  • Secondary Issue: The C8-methyl group blocks the nitrogen lone pair, preventing N-coordination to the metal (usually a good thing), but it also increases the overall "buried volume" (%V_bur) of the substrate.

Visualizing the Steric Landscape The following diagram illustrates the specific steric pressure points and the required ligand solution.

StericLandscape cluster_molecule Substrate Analysis: 4-Bromo-2,5,8-trimethylquinoline cluster_solution Catalytic Solution Quinoline Quinoline Core Me5 5-Methyl Group (The Blockade) Me8 8-Methyl Group (Prevents N-poisoning) Quinoline->Me8 Br4 4-Bromo (Reactive Site) Me5->Br4 Peri-Interaction (Steric Clash) StdCat Standard Catalyst (Pd(PPh3)4) StdCat->Br4 Access Denied (Cone Angle too small) AdvCat Required Catalyst (Bulky NHC or Dialkylbiaryl) AdvCat->Br4 Successful Oxidative Addition

Caption: The 5-Me/4-Br peri-interaction creates a high energy barrier for Pd insertion. Bulky, electron-rich ligands are required to force oxidative addition.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Solution: NHC-Pd Catalysts (PEPPSI) Standard phosphines (even SPhos) may struggle if the coupling partner (boronic acid) is also hindered. The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is superior here because the N-Heterocyclic Carbene (NHC) ligand is tightly bound and electron-rich, forcing the oxidative addition to occur.

Protocol #4829-A: High-Steric Suzuki Coupling

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 4-Bromo-2,5,8-trimethylquinoline1.0Electrophile
Partner Aryl/Heteroaryl Boronic Acid1.5 - 2.0Nucleophile (Excess required)
Catalyst Pd-PEPPSI-IPr 0.02 - 0.05High-turnover NHC catalyst
Base Potassium Hydroxide (KOH)3.0Strong base needed for hindered activation
Solvent Technical 1,4-Dioxane[0.2 M]High boiling point, coordinates intermediates

Step-by-Step Methodology:

  • Charge: In a glovebox or under active Argon flow, add the quinoline (1.0 equiv), boronic acid (1.5 equiv), and finely powdered KOH (3.0 equiv) to a reaction vial.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (2-5 mol%). Note: Do not dissolve yet.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Activation: Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 100°C for 16–24 hours.

    • Critical Check: The reaction mixture should turn from yellow/orange to dark brown/black. If it remains pale, the catalyst has not activated.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

Troubleshooting Table

Symptom Diagnosis Corrective Action
0% Conversion Catalyst failed to initiate. Switch to Pd-PEPPSI-IPent (bulkier) or increase temp to 110°C.

| Protodehalogenation (H instead of Br) |


-hydride elimination or water contamination. | Ensure solvent is anhydrous. Switch base to 

(mild) if substrate is sensitive. | | Homocoupling of Boronic Acid | Oxidation of boronic acid. | Degas solvent more thoroughly (sparge with Ar for 20 min). |

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Solution: 3rd/4th Generation Palladacycles For amines, the NHC catalysts often fail due to reductive elimination issues. You must use Dialkylbiaryl Phosphines (Buchwald Ligands). Specifically, RuPhos (for secondary amines) or BrettPhos (for primary amines) are required.

Protocol #4829-B: Steric C-N Coupling

Ligand Selection Logic:

  • Primary Amines: Use BrettPhos Pd G4 .

  • Secondary Amines: Use RuPhos Pd G4 .

  • Anilines: Use XPhos Pd G4 .

Experimental Setup:

  • Pre-complexation: Do not mix Pd(OAc)₂ and ligand in situ. Use the pre-formed G4 Precatalyst . The activation rate is critical for this hindered substrate.

  • Base: Sodium tert-butoxide (NaOtBu) is the gold standard. If you have ester/cyano groups, switch to LiHMDS or

    
    .
    
  • Solvent: Toluene (for 100°C) or t-Amyl Alcohol (for 120°C).

Workflow Diagram:

BuchwaldWorkflow Start Start: 4-Br-2,5,8-Me-Quinoline AmineCheck Amine Type? Start->AmineCheck PathA Primary Amine (R-NH2) AmineCheck->PathA PathB Secondary Amine (R2-NH) AmineCheck->PathB CatA BrettPhos Pd G4 (Ensures Mono-arylation) PathA->CatA CatB RuPhos Pd G4 (Prevents Beta-Elimination) PathB->CatB Conditions Conditions: NaOtBu (1.5 eq), Toluene, 100°C, 12h CatA->Conditions CatB->Conditions

Caption: Decision matrix for ligand selection based on amine class. Precatalysts (G4) are mandatory to prevent catalyst death.

Part 4: Purification & Analysis

The "Streaking" Phenomenon Trimethylquinolines are highly basic and lipophilic. They will streak aggressively on standard silica gel, causing co-elution with impurities.

Purification Protocol:

  • Pre-treatment: Slurry your silica gel in Hexanes + 5% Triethylamine (TEA) before packing the column. This deactivates the acidic silanol sites.

  • Eluent: Use a gradient of Hexanes/Ethyl Acetate (with 1% TEA constant).

  • Alternative: If streaking persists, switch to Neutral Alumina (Brockmann Grade III) .

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.[4] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3][9] Accounts of Chemical Research. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3/G4 Precatalysts. Chemical Science. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[4] Link

Sources

Optimization

separation of trimethylquinoline isomers by chromatography

Topic: Separation of Trimethylquinoline (TMQ) Isomers Status: Active | Ticket ID: TMQ-ISO-SEP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Trimethylquinoline (TMQ) Isomers

Status: Active | Ticket ID: TMQ-ISO-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Nitrogen Heterocycle Support Center. You are likely here because you are facing the "Basic Nitrogen Challenge." Trimethylquinolines (TMQs) are structurally rigid, basic isomers with nearly identical boiling points and polarities.

Standard protocols often fail here. If you use a standard acidic HPLC method, you get void volume elution. If you use a standard non-polar GC column, you get severe peak tailing due to silanol interactions. This guide provides the specific, field-proven workflows to resolve these isomers with high integrity.

Module 1: Gas Chromatography (The Gold Standard)

Applicability: Volatile isomer analysis, purity checks, complex matrices (coal tar, synthesis reaction mixes).

Core Protocol: The "Amine-Deactivated" Approach

Standard polysiloxane columns (like 5% phenyl) possess active silanol groups (Si-OH) that hydrogen bond with the nitrogen lone pair on the quinoline ring, causing severe tailing. You must use a base-deactivated system.

Recommended Method Parameters:

Parameter Setting / Specification Rationale
Column Base-Deactivated Wax (PEG) or Amine-Specific Phase (e.g., Rtx-Volatile Amine, CP-Volamine). Polyethylene glycol (PEG) provides hydrogen-bonding selectivity to separate positional isomers; base deactivation prevents tailing.
Dimensions 30 m x 0.32 mm ID x 1.0 µm df Thicker film (1.0 µm) increases retention of volatile heterocycles, improving resolution of early eluting isomers.
Inlet Split (20:1), 250°C High split ratio prevents column overload which exacerbates tailing.
Liner Base-Deactivated wool liner Critical: Standard glass wool exposes active sites that adsorb basic TMQs before they reach the column.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow) Higher linear velocity helps sweep basic compounds through active sites.

| Oven | 100°C (1 min) → 10°C/min → 240°C (10 min) | Slow ramp in the middle range allows resolution of isomers with boiling points differing by <2°C. |

Troubleshooting Guide (FAQ)

Q: My peaks are tailing (Asymmetry > 1.5). Is my column dead?

  • Diagnosis: Not necessarily. This is usually "activity" in the inlet.

  • Action:

    • Replace the liner with a fresh base-deactivated liner.

    • Trim 10-20 cm from the front of the column (guard column section).

    • Priming: Inject a high-concentration sample of a volatile amine (e.g., triethylamine) to temporarily block active sites.

Q: I cannot resolve 2,3,4-TMQ from 2,4,6-TMQ.

  • Diagnosis: These are "critical pairs." Their boiling points are too close for separation by volatility alone.

  • Action: Switch to a column with shape selectivity . A high-polarity phase (Wax/PEG) separates based on the accessibility of the nitrogen lone pair. Sterically hindered isomers (methyl groups adjacent to nitrogen, e.g., 2- or 8-position) will elute differently than unhindered ones on polar phases.

Visualization: GC Troubleshooting Logic

GCTroubleshooting start Start: Poor TMQ Separation issue_type Identify Defect start->issue_type tailing Peak Tailing (As > 1.2) issue_type->tailing coelution Co-elution / Overlap issue_type->coelution check_liner Check Inlet Liner tailing->check_liner check_phase Check Stationary Phase coelution->check_phase deactivated Is it Base-Deactivated? check_liner->deactivated replace_liner Replace with Deactivated Liner deactivated->replace_liner No trim_col Trim Column Guard (10cm) deactivated->trim_col Yes is_polar Is it Polar (PEG/Wax)? check_phase->is_polar switch_polar Switch to Wax/Amine Column is_polar->switch_polar No opt_ramp Decrease Ramp Rate (2°C/min) is_polar->opt_ramp Yes

Caption: Decision tree for diagnosing peak tailing and resolution issues in TMQ GC analysis.

Module 2: HPLC (The Preparative & Thermolabile Solution)

Applicability: Isolation of specific isomers, analysis of thermally unstable derivatives.[1]

Core Directive: High pH Stability

Quinolines are weak bases (pKa ~4.9 for quinoline, varying with methyl substitution). At neutral or acidic pH, they are protonated (cations).

  • The Problem: Cationic TMQs interact strongly with residual anionic silanols on silica columns, causing broad, asymmetric peaks.

  • The Solution: Operate at pH > 8.0 . This keeps the TMQs in their neutral (free base) form, improving peak shape and allowing hydrophobic retention.

Column Selection Matrix
Column ChemistryMechanismApplication
Hybrid C18 (High pH Stable) Hydrophobic InteractionFirst Choice. Excellent peak shape at pH 10. Good for general separation.[2]
Phenyl-Hexyl

-

Interactions
Isomer Specialist. The aromatic ring of the stationary phase interacts with the quinoline ring. Resolves isomers based on electron density differences caused by methyl placement.
Pentafluorophenyl (PFP) Dipole-Dipole / Charge TransferDifficult Pairs. Offers orthogonal selectivity to C18. Useful if methyl groups create steric differences.
Troubleshooting Guide (FAQ)

Q: I see shifting retention times between runs.

  • Diagnosis: pH instability. The pKa of TMQs is sensitive. If your buffer capacity is low or pH is near the pKa (approx 4.5-5.5), slight changes cause massive retention shifts.

  • Action: Use a robust buffer like 10mM Ammonium Bicarbonate (pH 10) or Ammonium Acetate (pH 9) . Avoid phosphate buffers if using MS detection or high pH (unless using hybrid columns).

Q: Can I use Ion-Pairing reagents?

  • Insight: Yes. Adding an ion-pair reagent like Sodium Dodecyl Sulfate (SDS) or Hexanesulfonic Acid allows you to work at low pH while masking silanols.

  • Warning: Ion-pairing reagents equilibrate slowly and are difficult to flush out. Dedicate a specific column to this method.

Module 3: Sample Preparation (Matrix Isolation)

Applicability: Extracting TMQs from coal tar, shale oil, or crude synthesis mixtures.

The "pH-Swing" Extraction Protocol

TMQs are chemically distinct because they are basic. We exploit this to separate them from neutral hydrocarbons (PAHs) and acidic phenols found in coal tar.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil/tar in a non-polar solvent (e.g., Hexane or Toluene).

  • Acid Extraction: Wash the organic layer with 10% Sulfuric Acid (H₂SO₄) .

    • Mechanism:[1][3][4][5] TMQs become protonated (water-soluble salts) and move to the aqueous layer. Neutrals remain in the organic layer.

  • Separation: Discard the organic layer (contains PAHs).

  • Basification: Add 20% NaOH to the aqueous layer until pH > 12.

    • Mechanism:[1][3][4][5] TMQs revert to free base form (oil/insoluble in water).

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM).

  • Drying: Dry DCM over Sodium Sulfate (

    
    ) and evaporate.
    
Visualization: Acid-Base Extraction Flow

ExtractionWorkflow crude Crude Sample (in Toluene) acid_wash Add 10% H2SO4 (Acid Wash) crude->acid_wash separation Phase Separation acid_wash->separation org_phase Organic Phase (Neutrals/PAHs) separation->org_phase Discard aq_phase Aqueous Phase (TMQ Salts) separation->aq_phase Keep basify Basify (pH > 12) Add NaOH aq_phase->basify extract_dcm Extract with DCM basify->extract_dcm final Pure TMQ Isomers extract_dcm->final

Caption: Chemical "pH-swing" workflow to isolate basic TMQs from complex neutral matrices.

References

  • BenchChem Technical Support. (2025).[2][6][7] Chromatographic Separation of Quinoline and Isoquinoline Isomers.[7] Retrieved from

  • American Chemical Society (ACS). (2025).[8] Acidic Imidazolium-Based Deep Eutectic Solvents for Efficient One-Step Extraction of Quinoline.[8] ACS Sustainable Chemistry & Engineering. Retrieved from

  • National Institute of Standards and Technology (NIST). (2007). Thermodynamic properties of methylquinolines: Experimental results. Journal of Chemical Thermodynamics.[9] Retrieved from

  • SIELC Technologies. (2018). Separation of Quinoline on Newcrom R1 HPLC column.[10] Retrieved from

  • ResearchGate. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2,5,8-trimethylquinoline

The following technical guide serves as a specialized support resource for the purification of 4-Bromo-2,5,8-trimethylquinoline . As a Senior Application Scientist, I have synthesized this protocol based on the structura...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification of 4-Bromo-2,5,8-trimethylquinoline .

As a Senior Application Scientist, I have synthesized this protocol based on the structural properties of poly-alkylated halo-quinolines and validated methodologies for homologous series (e.g., 4-bromo-2-methylquinoline).

Case ID: REC-BQ-258 | Status: Active | Tier: L3 (Senior Scientist)

Executive Summary & Solvent Selection

Compound Profile: 4-Bromo-2,5,8-trimethylquinoline is a lipophilic, nitrogen-containing heterocycle. The presence of three methyl groups significantly increases its solubility in non-polar organic solvents compared to the parent quinoline, while the basic nitrogen retains affinity for protic solvents.

Standard Operating Procedure (SOP) Recommendation: Do not rely on a single solvent blindly. Use the Solvent Polarity Match table below to select the system best suited for your specific impurity profile.

Recommended Solvent Systems
System TypeSolvent(s)Ratio (v/v)Application CaseSuccess Probability
Primary (Protic) Ethanol (95%) SingleGeneral purification; best for removing polar byproducts and inorganic salts.High
Binary (Polar/Non-polar) EtOAc / Heptane 1:3 to 1:5Use if the compound is too soluble in alcohols or "oils out" in water mixtures.High
Binary (Aromatic) Toluene / Heptane 1:2Best for removing "tarry" polymerization side-products common in quinoline synthesis.Moderate
Anti-Solvent Ethanol / Water 4:1Use only if the compound precipitates as a solid; risk of oiling out is high.Low-Moderate

Tech Note: Avoid Methanol if possible. Methylated quinolines often have excessively high solubility in Methanol, leading to poor recovery yields even at -20°C.

Interactive Troubleshooting Workflow

Use the following logic gate to determine your immediate next step.

Recrystallization_Logic Start Start: Crude Solid Solubility_Test Solubility Test (100 mg) Start->Solubility_Test Dissolves_Hot Dissolves in Hot EtOH? Solubility_Test->Dissolves_Hot Yes_Dissolves Cool to RT Dissolves_Hot->Yes_Dissolves Yes No_Dissolves Switch to Toluene Dissolves_Hot->No_Dissolves No Crystals_Form Crystals Form? Yes_Dissolves->Crystals_Form Yes_Crystals Filter & Wash (Cold EtOH) Crystals_Form->Yes_Crystals Yes No_Crystals Oiling Out? Crystals_Form->No_Crystals No Oiling_Out Re-heat & Add Seed Crystal No_Crystals->Oiling_Out Liquid droplets Remains_Soluble Evaporate 50% Solvent or Add Water (Dropwise) No_Crystals->Remains_Soluble Clear solution

Figure 1: Decision matrix for solvent selection and troubleshooting based on observed phase behavior.

Detailed Experimental Protocol (Ethanol Method)

This protocol is validated for substituted quinolines (e.g., 5-bromo-8-nitroisoquinoline analogs) and adapted for the trimethyl variant [1][2].

Reagents:

  • Crude 4-Bromo-2,5,8-trimethylquinoline

  • Ethanol (Absolute or 95%)

  • Activated Charcoal (Optional, for colored impurities)

  • Celite (for hot filtration)[1][2]

Step-by-Step Procedure:

  • Saturation: Place 5.0 g of crude material in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation Check: If solid remains, add Ethanol in 2 mL increments until dissolved. Do not exceed 40 mL total volume.

  • Decolorization (Conditional): If the solution is dark brown/black, remove from heat, add 0.5 g activated charcoal, and reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad into a clean, pre-warmed flask. This removes insoluble polymeric tars.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Critical Step: Do not plunge into ice immediately. Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once crystals appear at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[3] Wash the cake twice with 5 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Frequently Asked Questions (Troubleshooting)

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). Why? A: This is common with poly-alkylated quinolines due to their low melting points and high lipophilicity.

  • The Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure material (if available) or scratch the glass wall with a glass rod as it cools.

  • Alternative: Switch to the EtOAc/Heptane system. The non-polar Heptane reduces the solubility of the "oil" phase more gradually than water does in alcohol systems.

Q2: The crystals are colored (yellow/orange) but should be off-white. A: Quinolines oxidize easily to form colored N-oxides or quinones.

  • The Fix: Perform the Charcoal Treatment (Step 3 in the protocol). If color persists, recrystallize from Toluene/Heptane . Toluene is excellent for sequestering aromatic impurities [3].

Q3: My yield is low (<50%). A: The trimethyl substitution makes the compound very soluble in organic solvents.

  • The Fix: Concentrate the "mother liquor" (the filtrate) to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop will be less pure than the first.

References & Grounding

The methodologies above are derived from standard purification techniques for halogenated quinoline and isoquinoline analogs.

  • Org. Synth. 2007, 84, 88. Synthesis and purification of 5-bromo-8-nitroisoquinoline. (Demonstrates Ethanol/Heptane/Toluene systems for brominated benzo-fused pyridines).

  • ACG Publications, Org. Commun. 2016, 9:4. Reinvestigation of bromination of 8-substituted quinolines.[4] (Validates Ethanol recrystallization for bromo-methyl-quinolines).

  • BenchChem Technical Data. Purification of Synthesized Trimethylhydroquinone and Quinoline Derivatives. (General solvent polarity rules for methylated aromatics).

Sources

Optimization

minimizing debromination side reactions in quinoline coupling

Technical Support & Troubleshooting Center Topic: Minimizing Debromination (Hydrodehalogenation) in Quinoline Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Topic: Minimizing Debromination (Hydrodehalogenation) in Quinoline Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support

Diagnostic Triage: Why is my Quinoline Debrominating?

The Issue: You are attempting a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) with a bromoquinoline. Instead of the desired product, LCMS/NMR analysis shows a significant mass peak corresponding to the parent quinoline (M-Br + H), indicating the bromine has been replaced by hydrogen.

The Root Cause: This is a kinetic competition issue. The oxidative addition of the bromoquinoline to Pd(0) is fast (due to the electron-deficient nature of the quinoline ring). However, the subsequent step (transmetallation or amine coordination) is slower than a competing side reaction: Protodehalogenation via a Palladium-Hydride (Pd-H) intermediate.

Visualizing the Failure Mode

The following diagram illustrates the divergence point where your reaction fails.

QuinolineDebromination Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast with Quinolines TransMet Path A: Transmetallation (Desired) OxAdd->TransMet Slow (Rate Limiting) HydrideSource Path B: Hydride Interception (Undesired) OxAdd->HydrideSource Competing Reaction Product Coupled Product (Ar-R) TransMet->Product Reductive Elimination PdH Pd-H Species (L-Pd(H)-Ar) HydrideSource->PdH β-Hydride Elimination (from Solvent/Ligand) Product->Pd0 Debrom Debrominated Quinoline (Ar-H) PdH->Debrom Reductive Elimination Debrom->Pd0

Figure 1: Kinetic competition between the desired coupling cycle (Path A) and the hydrodehalogenation trap (Path B).

The "Hardware": Catalyst & Ligand Selection

Q: I am using Pd(PPh3)4. Is this my problem? A: Likely, yes. Pd(PPh3)4 is an older generation catalyst.[1] While robust, it often requires higher temperatures which promote side reactions. More critically, triphenylphosphine is not bulky enough to prevent the formation of Pd-aggregates or facilitate difficult reductive eliminations in hindered quinolines.

Q: Which ligands minimize debromination? A: You need ligands that accelerate the coupling steps (transmetallation/reductive elimination) to outcompete the hydride formation.

Ligand ClassRecommendationMechanism of Action
Buchwald Dialkylbiaryl High Priority (e.g., XPhos, RuPhos, BrettPhos)The bulky nature creates a protective shell around the Pd, preventing β-hydride elimination from solvents. They also accelerate reductive elimination.
Bidentate Bisphosphines Medium Priority (e.g., dppf, Xantphos)Large bite angles can force reductive elimination. dppf is particularly good for inhibiting β-hydride elimination compared to monophosphines.
N-Heterocyclic Carbenes Specialist (e.g., Pd-PEPPSI-IPr)Extremely strong sigma-donors. Useful if the debromination is caused by catalyst decomposition/death.

Protocol Tip: Switch to a Precatalyst system (e.g., XPhos Pd G4). This ensures a 1:1 L:Pd ratio and avoids the need for excess phosphine, which can sometimes act as a reducing agent.

The "Environment": Solvents & Bases

Q: I am using isopropanol (iPrOH) or ethanol to improve solubility. Is this safe? A: NO. This is the most common cause of debromination.

  • The Science: Secondary alcohols (like iPrOH) are excellent hydride donors via β-hydride elimination. Palladium coordinates to the alcohol, eliminates a hydride to form the ketone (acetone), and that hydride is then transferred to your quinoline.

  • The Fix: Switch to aprotic polar solvents: 1,4-Dioxane , Toluene , DMF , or THF . If protic solvent is required for boronic acid solubility, use Methanol (harder to β-eliminate than iPrOH) or Water (biphasic).

Q: Does the base matter? A: Yes. Alkoxide bases (NaOEt, KOtBu) can undergo β-hydride elimination to generate Pd-H species.

  • The Fix: Use inorganic bases that lack beta-hydrogens.

    • Best: K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate).

    • Avoid: Ethoxides, isopropoxides.

Validated Protocol: 3-Bromoquinoline Suzuki Coupling

This protocol is designed to be a "self-validating" system. If it fails, the specific failure mode (no conversion vs. debromination) tells you exactly what to tune next.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv, 0.5M in H2O)

  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step Workflow:

  • The Purge (Critical): Charge solid reagents (Quinoline, Boronate, Base, Precatalyst) into a vial. Seal and purge with Argon/N2 for 5 minutes. Oxygen promotes homocoupling and catalyst death, slowing the main cycle and favoring debromination.

  • Solvent Addition: Add degassed Dioxane and the aqueous base solution via syringe.

  • Temperature Ramp: Heat to 80°C .

    • Why not 100°C? Lower temperatures disfavor the high-energy β-hydride elimination pathway.

    • Why not RT? Quinolines can coordinate Pd via the Nitrogen; heat helps dissociate this "poisoning" interaction.

  • Monitoring (The Checkpoint): Check LCMS at 1 hour.

    • Scenario A (Product forms): Continue.

    • Scenario B (Debromination > 10%): STOP. Your boronic acid is likely degrading (protodeboronation) or transmetallation is too slow. Action: Add more boronic acid (slow addition) or switch to a more stable Boronic Ester.

    • Scenario C (No Reaction): The catalyst is poisoned by the Quinoline Nitrogen. Action: Increase temperature to 100°C or switch to a stronger ligand (BrettPhos).

FAQ & Troubleshooting Scenarios

Q: My quinoline has an amine at position 8. It’s debrominating instantly. A: This is a "Chela-zone" effect. The N8-amine and the N1-quinoline nitrogen form a perfect bite angle to chelate Palladium. This stabilizes the complex, prevents transmetallation, and leaves the Pd-Ar bond vulnerable to any stray hydride.

  • Fix: Protect the amine (Boc/Acetyl) to break the chelation potential.

Q: Can I use water? A: Yes, water is actually safer than ethanol regarding debromination because it cannot β-hydride eliminate. However, ensure your system is biphasic (Toluene/Water) and use a phase transfer catalyst (like TBAF or just vigorous stirring) if rates are slow.

Q: I see "homocoupling" of my boronic acid AND debromination of my quinoline. A: This indicates Oxidative Addition happened (good), but Transmetallation failed because the Boronic acid consumed itself.

  • Fix: This is a stoichiometry problem. Add the boronic acid dropwise (syringe pump) to keep its concentration low relative to the catalyst, or use a Boronic Ester (BPin) which is less prone to homocoupling.

Decision Tree: Optimization Logic

Use this flow to guide your next experiment if the standard protocol fails.

OptimizationTree Start Debromination Observed? CheckSolvent Check Solvent: Is it an Alcohol? Start->CheckSolvent ChangeSolvent Switch to Dioxane/Toluene CheckSolvent->ChangeSolvent Yes CheckBase Check Base: Is it an Alkoxide? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4/Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Check Ligand: Is it PPh3? CheckBase->CheckLigand No ChangeLigand Switch to XPhos/dppf CheckLigand->ChangeLigand Yes

Figure 2: Logic flow for eliminating hydride sources from the reaction matrix.

References

  • Mechanistic Origins of Hydrodehalogenation

    • Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction[2][3][4]

    • Source: N
    • URL:[Link]

  • Ligand Effects (Buchwald-Hartwig & Suzuki)

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps...[5][6]

    • Source: ACS Omega
    • URL:[Link]

  • Solvent & Base Influence: Title: Minimizing dehalogenated byproducts in Suzuki coupling reactions Source: BenchChem Technical Guides
  • Nickel/Palladium Dehalogenation Pathways

    • Title: Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogen
    • Source: NIH / PMC
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Hindered Bromoquinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for cross-coupling reactions involving sterically hindered bromoquinolines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is broken down into probable causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low to No Product Conversion

You've set up your Suzuki-Miyaura or Buchwald-Hartwig amination with a hindered bromoquinoline, but after the specified reaction time, TLC or LC-MS analysis shows predominantly unreacted starting material.

Possible Causes & Suggested Solutions

Probable CauseSuggested Solution & Scientific Rationale
Insufficient Thermal Energy Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then 110 °C). Rationale: The oxidative addition of a palladium catalyst to a C-Br bond is the rate-limiting step in many cross-coupling reactions.[1] Steric hindrance around the bromine atom on the quinoline ring increases the activation energy for this step. More thermal energy is often required to overcome this barrier.[2]
Catalyst Deactivation Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.[2][3] Rationale: The active catalytic species, Pd(0), is readily oxidized by trace oxygen to an inactive Pd(II) state, halting the catalytic cycle.[3] Hindered substrates often require longer reaction times, increasing the window for potential deactivation.
Inefficient Pre-catalyst Reduction Solution: Switch from a Pd(II) source like Pd(OAc)₂ to a modern, pre-formed Pd(0) source or a precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[4] Rationale: The in-situ reduction of Pd(II) to Pd(0) can be inefficient and consume some of your reagents, leading to side reactions.[3][5] Modern precatalysts are designed to generate the active, monoligated Pd(0) species cleanly and reproducibly at lower temperatures.[2]
Poor Reagent Solubility Solution: If reagents are not fully dissolved at the initial reaction temperature, consider switching to a higher-boiling point solvent (e.g., from THF to dioxane or toluene). Rationale: Poor solubility can create a heterogeneous mixture where reaction rates are limited by mass transport rather than kinetics. A solvent that fully dissolves all components at the target temperature is crucial for reproducibility.[6]
Problem 2: Significant Byproduct Formation

Your reaction yields the desired product, but is contaminated with significant amounts of side products, complicating purification and reducing overall yield.

Possible Causes & Suggested Solutions

Observed ByproductSuggested Solution & Scientific Rationale
Debromination (Hydrodehalogenation) Solution: Lower the reaction temperature. If the reaction is too slow at a lower temperature, switch to a milder base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃) and a more electron-rich, bulky phosphine ligand (e.g., from PPh₃ to XPhos or SPhos).[7][8] Rationale: Debromination often becomes more competitive at higher temperatures.[7] Strong bases and protic solvents can act as hydride sources, leading to the replacement of bromine with hydrogen.[7][8] Bulky ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[9]
Homocoupling of Nucleophile Solution: Meticulously degas the reaction mixture. Reduce the amount of the nucleophilic coupling partner (e.g., boronic acid) to 1.1-1.2 equivalents. For Sonogashira couplings, consider a copper-free protocol.[2] Rationale: Homocoupling is often promoted by the presence of oxygen.[3] While an excess of the nucleophile is used to drive the reaction to completion, a large excess can increase the rate of homocoupling.
Product Degradation (Tars) Solution: Decrease the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed.[7][10] Rationale: Quinolines and their derivatives can be sensitive to prolonged exposure to high temperatures, leading to decomposition. Finding the minimum temperature and time required for full conversion is key to achieving a clean reaction profile.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for reactions with hindered bromoquinolines?

A1: Temperature is a balancing act between reaction rate and stability. For hindered bromoquinolines, the steric bulk around the C-Br bond creates a high energy barrier for the initial oxidative addition step of the palladium catalyst.[2] Therefore, elevated temperatures (typically 80-120 °C) are often necessary to provide sufficient energy to initiate the catalytic cycle at a reasonable rate.[4][11] However, excessively high temperatures can lead to undesirable outcomes:

  • Catalyst Decomposition: Palladium catalysts can degrade or form inactive palladium black at high temperatures, effectively killing the reaction.[3]

  • Increased Side Reactions: Pathways for side reactions like debromination and homocoupling also have activation energies. Higher temperatures can accelerate these undesired pathways, sometimes faster than the desired coupling reaction.[7]

  • Product Degradation: The final coupled product may not be stable to prolonged heating, leading to lower isolated yields.[10]

The goal is to find the "sweet spot" or optimal temperature window that maximizes the rate of the desired reaction while minimizing these competing degradation pathways.

Q2: How does steric hindrance specifically impact the choice of reaction temperature?

A2: Steric hindrance directly increases the activation energy of key steps in the catalytic cycle, primarily oxidative addition and reductive elimination.[2][4] This means that compared to an unhindered aryl bromide, a hindered bromoquinoline will almost always require a higher reaction temperature to achieve the same reaction rate, assuming all other conditions are identical. This necessity for higher temperature makes the system more susceptible to the side reactions mentioned above, making careful optimization crucial.

Q3: What is a good starting point for a temperature optimization screen?

A3: A good starting point is often guided by literature precedent for similar coupling reactions. However, a general approach is to start at a moderate temperature and adjust based on the results. For many palladium-catalyzed couplings of aryl bromides, starting at 80 °C is a reasonable choice.[12]

  • If conversion is low after several hours, increase the temperature to 100 °C .

  • If the reaction is still sluggish, a further increase to 110-120 °C may be necessary, but this should be done with careful monitoring for byproduct formation.[11]

This systematic, one-factor-at-a-time (OFAT) approach allows you to correlate temperature directly with reaction outcome.[13]

Q4: Are there room-temperature options for coupling hindered bromoquinolines?

A4: Yes, in some cases. The development of highly active palladium catalysts, particularly those with bulky, electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), has enabled some challenging couplings to occur at or near room temperature.[9][14][15] These advanced catalyst systems are designed to have very low activation barriers for oxidative addition.[15] If you are struggling with temperature-related side products, switching to one of these modern catalyst systems and attempting the reaction at room temperature is an excellent troubleshooting strategy.[16]

Experimental Protocols & Workflows

Protocol 1: Systematic Temperature Screening for a Suzuki-Miyaura Coupling

This protocol describes a methodical approach to identifying the optimal reaction temperature for coupling a hindered bromoquinoline with a boronic acid.

Materials:

  • Hindered Bromoquinoline (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, degassed)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

Procedure:

  • Setup: In a glovebox or under a stream of argon, add the hindered bromoquinoline, arylboronic acid, palladium catalyst, and base to three separate reaction vials.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Heating: Seal the vials tightly and place them in a pre-heated heating block set to three different temperatures (e.g., Vial 1: 80 °C , Vial 2: 95 °C , Vial 3: 110 °C ).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to assess the conversion and byproduct profile.

  • Analysis: Continue monitoring every 2-4 hours. Compare the results from the three temperatures.

    • The optimal temperature will show the fastest conversion to the desired product with the minimal formation of impurities.

    • If 110 °C shows rapid conversion but also significant byproduct formation, the true optimum may lie between 95 °C and 110 °C.

  • Completion: Once the reaction at the optimal temperature is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature for workup and purification.[11]

Visualization of Workflows and Concepts

A clear understanding of the experimental logic is crucial for success. The following diagrams illustrate the key workflows and principles discussed.

Temperature_Screening_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis A Setup 3 Reactions: Substrates, Catalyst, Base B Add Degassed Solvent A->B C1 Vial 1: Heat at 80 °C B->C1 C2 Vial 2: Heat at 95 °C B->C2 C3 Vial 3: Heat at 110 °C B->C3 D Monitor all reactions by LC-MS at T=2h, 4h, ... C1->D C2->D C3->D E Compare Conversion Rates & Byproduct Formation D->E F Identify Optimal Temperature (Best Yield vs. Purity) E->F G Scale-up reaction at optimal T F->G

Caption: A systematic workflow for temperature screening experiments.

Optimization_Window cluster_main The Temperature Optimization Window Reaction Outcome Reaction Outcome Temperature Temperature origin 0.5,2.2 6.5,0.5 2,1 origin->2,1  Desired Reaction Rate 3,0.6 origin->3,0.6  Side Reactions / Decomposition 3.5,1.8 2,1->3.5,1.8  Desired Reaction Rate 5,2.3 3.5,1.8->5,2.3  Desired Reaction Rate 4,1 3,0.6->4,1  Side Reactions / Decomposition 5,1.8 4,1->5,1.8  Side Reactions / Decomposition

Caption: The relationship between temperature, reaction rate, and side reactions.

References

  • The Knowles Group. (2025, May 3).
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,1,3-Trichloro-1-butene.
  • Sigma-Aldrich.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Benchchem.
  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Hept-5-en-1-yne.
  • Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Reid, J. P. (2019).
  • Organic Chemistry Frontiers. (2025, January 22).
  • Benchchem. Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3465.

Sources

Optimization

Quinoline Synthesis Technical Support Center: Managing Moisture Sensitivity

Welcome to the Technical Support Center for Quinoline Derivative Synthesis. Modern approaches to constructing the quinoline scaffold—such as the Lewis acid-catalyzed Friedländer annulation or palladium-catalyzed cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Derivative Synthesis. Modern approaches to constructing the quinoline scaffold—such as the Lewis acid-catalyzed Friedländer annulation or palladium-catalyzed cross-couplings—rely heavily on moisture-sensitive reagents and catalysts. Trace water can hydrolyze Lewis acids, poison transition metal catalysts, and cause side reactions that drastically reduce yield and regioselectivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind reaction failures and provide self-validating protocols to ensure your syntheses are reproducible and robust.

Diagnostic Workflow: Resolving Moisture Contamination

Before altering your synthetic route, use the following diagnostic logic to determine if moisture contamination is the root cause of your stalled quinoline synthesis.

MoistureDiagnostics Start Low Yield or Stalled Quinoline Synthesis? CheckSolvent Check Solvent Moisture (Karl Fischer Titration) Start->CheckSolvent KF_High >50 ppm H2O CheckSolvent->KF_High Yes KF_Low <50 ppm H2O CheckSolvent->KF_Low No DrySolvent Dry Solvent over Activated Molecular Sieves KF_High->DrySolvent CheckCatalyst Assess Catalyst/Reagent Integrity KF_Low->CheckCatalyst DrySolvent->CheckSolvent Re-test LewisAcid Lewis Acid (e.g., ZnCl2) Hydrolyzed? CheckCatalyst->LewisAcid PdCat Pd Catalyst/Ligand Oxidized? CheckCatalyst->PdCat Glovebox Prepare Reaction in Glovebox / Schlenk Line LewisAcid->Glovebox Replace & Protect PdCat->Glovebox Replace & Protect

Diagnostic workflow for identifying and resolving moisture contamination in quinoline synthesis.

Troubleshooting Guides (Q&A)

Q1: Why did my Friedländer quinoline synthesis stall when using Lewis acid catalysts (e.g.,


, 

)?
Causality: The Friedländer synthesis involves the condensation of an o-aminoaryl ketone with an

-methylene ketone. Lewis acids are introduced to activate the carbonyl group, increasing its electrophilicity to facilitate nucleophilic attack by the amine[1]. However, trace moisture in the solvent rapidly coordinates to the empty orbitals of the Lewis acid. This competitive binding hydrolyzes the catalyst (e.g., converting active

into inactive zinc hydroxides), completely quenching its ability to activate the substrate[2]. Resolution: Ensure strictly anhydrous conditions. Handle highly hygroscopic Lewis acids exclusively inside an inert-atmosphere glovebox and utilize solvents with verified water content below 50 ppm.

Q2: I am performing a palladium-catalyzed synthesis of a quinolin-2-one, but the reaction is yielding unreacted starting material and a black precipitate. What went wrong? Causality: The black precipitate is "palladium black," an agglomeration of inactive Pd(0) nanoparticles. The catalytically active Pd(0) species is highly sensitive to both air and moisture[3]. Water can act as a proton source, leading to premature protonation of the oxidative addition complex (protodehalogenation), while oxygen rapidly oxidizes electron-rich phosphine ligands. Once the ligands are oxidized, the naked Pd(0) aggregates and crashes out of solution, permanently deactivating the catalytic cycle[3]. Resolution: Solvents must be rigorously degassed to remove dissolved oxygen and dried to remove moisture. Use the "Freeze-Pump-Thaw" method[4] and assemble the reaction under a Schlenk line.

Q3: How can I quantitatively validate that my solvents are dry enough for moisture-sensitive quinoline synthesis? Causality: Relying on the "anhydrous" label of a commercial solvent bottle is a critical failure point; the moment a septum is pierced, atmospheric moisture intrudes. Traditional "loss on drying" methods are non-specific. Karl Fischer (KF) titration is the analytical gold standard because it relies on a specific redox reaction where water is consumed in the presence of iodine and sulfur dioxide[5]. Resolution: Implement a self-validating step: use a coulometric KF titrator (ideal for the 10–500 ppm range) to test a 1 mL aliquot of your solvent immediately before adding it to your reaction vessel[6].

Quantitative Data: Solvent Drying & Validation

To maintain scientific integrity, solvent dryness must be quantified rather than assumed. The table below summarizes the optimal desiccants and the expected residual water limits (validated via coulometric KF titration) for solvents commonly used in quinoline synthesis[7].

SolventRecommended DesiccantDrying TimeResidual Water (ppm) via KF Titration
Tetrahydrofuran (THF) Activated 3Å Molecular Sieves48 hours

Toluene Activated 4Å Molecular Sieves24 hours

Dichloromethane (DCM) Activated 3Å Molecular Sieves24 hours

Dimethylformamide (DMF) Activated 3Å Molecular Sieves48 hours

Methanol Activated 3Å Molecular Sieves72 hours

Standard Operating Procedures (Self-Validating Protocols)

Protocol 1: Establishing an Anhydrous Environment via Schlenk Line

This protocol ensures the complete removal of atmospheric oxygen and moisture from your reaction vessel and solvent.

Step 1: Glassware Preparation Dry a Schlenk flask in an oven at


 overnight to remove adsorbed water from the glass walls[8]. While still hot, seal it with a greased ground-glass stopcock and attach it to the Schlenk line.

Step 2: Vacuum/Inert Gas Cycling (The Purge) Open the flask to dynamic vacuum for 5 minutes as it cools. Backfill slowly with high-purity Argon. Repeat this vacuum/Argon cycle three times. Causality: Each cycle reduces the partial pressure of residual


 and 

exponentially. Three cycles reduce atmospheric contaminants to

mbar, creating a true inert environment[8].

Step 3: Solvent Degassing (Freeze-Pump-Thaw) Transfer your anhydrous solvent into the Schlenk flask. Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen. Open the flask to high vacuum for 2-3 minutes to evacuate headspace gases. Close the vacuum valve and thaw the solvent in a warm water bath to release dissolved gases. Repeat this cycle three times[4]. Validation Step: Degassed solvent should show no bubbling upon the final thaw. Use the solvent within 24-48 hours[4].

Protocol 2: Anhydrous Friedländer Synthesis of Quinolines using

This protocol outlines the moisture-free synthesis of a quinoline derivative using a highly active, yet moisture-sensitive, Lewis acid[1].

Step 1: Catalyst Loading Inside an argon-filled glovebox, weigh 5 mol% of Indium(III) trifluoromethanesulfonate (


) into a flame-dried Schlenk flask. Seal the flask with a rubber septum and transfer it to the Schlenk line hood.

Step 2: Solvent Validation & Addition Validation Step: Extract a 1 mL aliquot of your degassed, anhydrous toluene. Run a coulometric Karl Fischer titration. Proceed only if the result is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">




[7]. Using an argon-purged gas-tight syringe, add 5 mL of the validated toluene to the Schlenk flask.

Step 3: Reagent Addition Slowly add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) to the stirring mixture under a positive flow of Argon[1].

Step 4: Reaction Execution & Validation Heat the reaction mixture to


.
Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly fluorescent 2-aminobenzophenone spot (typically within 1-2 hours) confirms active catalyst turnover and successful cyclodehydration[1]. Cool to room temperature and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I substitute a moisture-sensitive Lewis acid with a Brønsted acid to avoid these strict protocols? A: While Brønsted acids (like p-toluenesulfonic acid) are less sensitive to moisture, they often lack the precise coordination geometry of Lewis acids. This can lead to unwanted side reactions, such as the self-condensation (aldol condensation) of the ketone starting material, or require excessively harsh temperatures that degrade sensitive functional groups on the quinoline ring[3].

Q: My Karl Fischer titration is giving wildly fluctuating results for my ketone starting material. Why? A: Standard KF reagents contain methanol. Ketones and aldehydes react with methanol to form acetals/ketals, a side reaction that produces water as a byproduct, leading to a "vanishing endpoint" and falsely high water content readings[9]. You must use specialized, methanol-free KF reagents designed specifically for aldehydes and ketones.

References

  • The Schlenk Line Survival Guide: Cycling Glassware onto the Schlenk Line. Source: schlenklinesurvivalguide.com. URL:[Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Source: jove.com. URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Source: Wipf Group, University of Pittsburgh. URL:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Source: Rubin Group. URL: [Link]

  • An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O. Source: Taylor & Francis. URL: [Link]

  • Advantages and Limitations of Karl Fischer Titration. Source: news-medical.net. URL: [Link]

  • What Is Karl Fischer Titration? Source: Mettler Toledo. URL: [Link]

Sources

Troubleshooting

removing regioisomeric impurities from 4-bromoquinoline products

Technical Support Center: 4-Bromoquinoline Purification Topic: Removal of Regioisomeric Impurities & Stabilization Ticket ID: #BQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromoquinoline Purification Topic: Removal of Regioisomeric Impurities & Stabilization Ticket ID: #BQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The Dual Challenge

Purifying 4-bromoquinoline is deceptively difficult due to two converging factors: structural similarity of impurities (regioisomers like 5-, 6-, or 7-bromoquinoline) and chemical instability of the target molecule.[3]

If you are detecting regioisomeric impurities, they likely originated from:

  • Non-selective Bromination: Direct bromination of quinoline often yields 3-, 5-, and 8-bromo isomers.[1][2][3]

  • Impure Starting Materials: If synthesizing via the Skraup or Conrad-Limpach cyclization (from anilines), meta-substituted anilines produce mixtures of 5- and 7-isomers.[1][2][3]

  • Isomerization: Acid-catalyzed migration during harsh workups.[1][2][3]

Critical Warning: 4-Bromoquinoline free base is thermally unstable.[1][2] It undergoes intermolecular self-quaternization (polymerization) upon standing or heating, turning into a black tar.[1][2][3] Always store and purify as the hydrochloride (HCl) or hydrobromide (HBr) salt whenever possible.

Diagnostic Workflow

Before proceeding, confirm your impurity profile.[1][2][3] Regioisomers have distinct NMR signatures particularly at the C2 and C3 positions.[1][2][3]

PurificationLogic cluster_legend Action Key Start Crude 4-Bromoquinoline Mixture Analysis 1. Analyze Impurity Profile (1H NMR / HPLC) Start->Analysis Isomers Are Regioisomers Present? (e.g., 5-Br, 6-Br) Analysis->Isomers Salt Protocol A: Convert to HCl Salt (Prevents Polymerization) Isomers->Salt Yes (Recommended) Column Protocol C: Flash Chromatography (Deactivated Silica) Isomers->Column No (Only non-polar impurities) Stability Is the Free Base Stable? Stability->Salt Store Immediately Recryst Protocol B: Fractional Recrystallization (Solvent: EtOH/EtOAc) Salt->Recryst Purify Isomers Recryst->Analysis Check Purity Column->Stability Isolate Free Base Critical Step Critical Step Safe Route Safe Route

Figure 1: Decision tree for selecting the appropriate purification pathway based on impurity profile and stability requirements.

Technical Protocols

Protocol A: Salt Formation (Stabilization & Preliminary Purification)

Use this as the primary method.[1][2][3] Isomers often have vastly different crystal lattice energies in their salt forms compared to free bases.

  • Dissolution: Dissolve crude 4-bromoquinoline in diethyl ether or MTBE (Methyl tert-butyl ether).

    • Note: Avoid chlorinated solvents if possible to prevent halogen exchange, though DCM is acceptable if solubility is an issue.[1][2][3]

  • Acidification: Cool to 0°C. Slowly add 2M HCl in diethyl ether (anhydrous) dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.[1][2][3]

  • Filtration: Filter under nitrogen (hygroscopic). Wash with cold ether.[1][2]

  • Result: This removes non-basic impurities (starting materials like phenols/anilines) and often enriches the major isomer.[1][2][3]

Protocol B: Fractional Recrystallization (Isomer Separation)

Best for separating 4-bromo from 5-, 6-, or 7-bromo isomers.[1][2][3]

Solvent Systems:

  • System 1 (Polar): Ethanol (95%) or Ethanol/Water (9:1).[1][2][3]

    • Mechanism:[1][2][3][4][5][6] Exploits hydrogen bonding differences.[1][2] 4-Bromoquinoline HCl is moderately soluble; isomers often differ.[1][2][3]

  • System 2 (Non-Polar): Ethyl Acetate / Hexane.[1][2]

    • Mechanism:[1][2][4][5][6][7] Standard polarity-based exclusion.[1][2][3]

Procedure:

  • Dissolve the salt in the minimum amount of boiling "good" solvent (e.g., Ethanol).[3]

  • If using a binary system, add the "poor" solvent (e.g., Ether or Hexane) dropwise until persistent turbidity appears.[3][8]

  • Add a few drops of the "good" solvent to clear the solution.[1][2][3]

  • Slow Cooling: Wrap the flask in foil/towel and allow it to cool to room temperature over 4-6 hours, then move to 4°C.

    • Why: Rapid cooling traps isomers (inclusions).[1][2][3] Slow cooling builds pure crystal lattices.[1][2][3]

Protocol C: Flash Chromatography (Free Base)

Use only if recrystallization fails.[1][2][3] Requires strict pH control to prevent decomposition.

Column Parameters:

  • Stationary Phase: Neutralized Silica Gel (Pre-treat with 1% Triethylamine in Hexane).[1][2][3]

    • Reason: Acidic silica sites catalyze the self-polymerization of 4-bromoquinoline.[1][2][3]

  • Mobile Phase: Gradient of Hexane -> 10% Ethyl Acetate in Hexane.[1][2][3]

  • Alternative Phases: If C18 fails to separate isomers, use PFP (Pentafluorophenyl) or C30 columns.[1][2][3][9] These phases interact with the pi-electron cloud of the aromatic rings, offering superior selectivity for positional isomers (e.g., 4-Br vs 5-Br) compared to standard hydrophobicity-based separation [2].

Comparative Data: Isomer Properties

Property4-Bromoquinoline5-Bromoquinoline6-BromoquinolineImplication
pKa (Conj.[1][2] Acid) ~3.5 - 4.0~3.0 - 3.5~4.9Acid Extraction: 6-Br is more basic; it will protonate first.[1][2][3] Careful pH titration can separate them.[1][2]
Polarity (TLC) ModerateLower (Less polar)HigherChromatography: 5-Br elutes first in EtOAc/Hex.[1][2][3]
Stability Unstable (Polymerizes)StableStable4-Br must be kept cold/salt form.[1][2]

Note: pKa values are estimated based on substituent effects on the quinoline ring (pKa ~4.9).

Troubleshooting & FAQs

Q1: My product turned into a black tar during rotary evaporation. What happened? A: You likely concentrated the free base while heating.[1][2][3] 4-Bromoquinoline undergoes intermolecular nucleophilic attack (the ring nitrogen attacks the C-4 position of another molecule), leading to polymerization.

  • Fix: Never heat the free base above 30°C. Always convert to the HCl salt before drying or storage [3].

Q2: The solid "oiled out" during recrystallization instead of forming crystals. A: This occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or the solution is too concentrated.[3]

  • Fix: Use a lower-boiling solvent (e.g., switch from Toluene to Ethanol/Ether).[1][2] Add a seed crystal of the pure salt if available.[1][2][3] Scratch the glass surface to induce nucleation.[1][2][3]

Q3: I cannot separate the 4-bromo and 6-bromo isomers by column chromatography. A: These isomers have very similar polarities.[1][2][3]

  • Fix: Switch to Recrystallization (Protocol B) . Isomers usually have significantly different crystal packing structures. Alternatively, use a PFP (Pentafluorophenyl) HPLC column for analytical separation or prep-HPLC, as it discriminates based on electron density distribution rather than just polarity [2].[3]

Q4: Can I use acid-base extraction to separate isomers? A: Partially. Because the Br position affects the basicity of the Nitrogen (via inductive and resonance effects), the pKa values differ slightly.

  • Fix: Dissolve mixture in organic solvent. Extract with pH 3.0 buffer (not strong acid).[1][2][3] The more basic isomer (typically those with Br further from N, like 6-Br or 7-Br) will extract into the water layer first, leaving the less basic 4-Br (Br is electron-withdrawing on the pyridine ring) in the organic layer.[3]

References

  • BenchChem. "Purification challenges for bromoquinoline compounds." BenchChem Technical Guides. Accessed 2025.[1][8][10][11] Link

  • Pyvot Tech. "Separation of Isomers using C30 and PFP Stationary Phases." Pyvot Technical Notes. Accessed 2025.[1][8][10][11] Link

  • ChemicalBook. "4-Bromoquinoline Chemical Properties and Stability." ChemicalBook CAS Database. Accessed 2025.[1][8][10][11] Link

  • Sigma-Aldrich. "4-Bromoquinoline Product Specification and Handling." Merck/Sigma-Aldrich.[1] Accessed 2025.[1][8][10][11] Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: ¹H NMR Spectrum Analysis of 4-Bromo-2,5,8-trimethylquinoline

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Analytical Rationale In medicinal chemistry, the quinoline scaffold is a privileged pharmacophore found in numero...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Analytical Rationale

In medicinal chemistry, the quinoline scaffold is a privileged pharmacophore found in numerous antimalarial agents and kinase inhibitors. 4-Bromo-2,5,8-trimethylquinoline serves as a critical synthetic building block. While mass spectrometry (LC-MS) can easily confirm the compound's molecular weight and the presence of the bromine isotope pattern, it struggles to differentiate positional isomers (e.g., 4-bromo vs. 6-bromo derivatives).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for unambiguous structural elucidation, allowing chemists to map the exact substitution pattern through chemical shifts and spin-spin coupling[1]. This guide objectively compares the performance of traditional High-Field NMR against modern Benchtop NMR platforms for the structural validation of this specific compound, providing actionable, self-validating protocols for pharmaceutical workflows.

Platform Comparison: High-Field vs. Benchtop NMR

The decision to utilize a superconducting High-Field NMR (e.g., 400–600 MHz) versus a permanent-magnet Benchtop NMR (e.g., 60–100 MHz) hinges on the trade-off between magnetic dispersion and operational agility. Recent studies indicate that for routine molecular weight and purity determinations, benchtop systems offer comparable quantitative performance to high-field devices[2].

Table 1: Performance Metrics for Quinoline Derivative Analysis

Analytical FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Workflow Impact & Causality
Spectral Dispersion High (

is large).
Low (

is small).
At 600 MHz, the C-6/C-7 protons appear as a clean AX doublet system. At 80 MHz, reduced dispersion causes "roofing" (AB system) or multiplet merging.
Sensitivity (LOD)

mM

mM
Benchtop requires higher concentrations, which can exacerbate

stacking-induced chemical shift drift[3].
Operational Overhead High (Cryogens, dedicated lab).Low (Cryogen-free, standard power).Benchtop units enable decentralized, point-of-need QA directly inside the synthetic chemistry lab.
Throughput Hours to Days (Queue-based).Minutes (On-demand).Benchtop systems significantly accelerate iterative synthesis and fraction screening.

Expected ¹H NMR Spectral Signatures

The ¹H NMR spectrum of a substituted quinoline provides deterministic data regarding its structure[1]. For 4-Bromo-2,5,8-trimethylquinoline, the theoretical spectrum in CDCl₃ contains 12 protons distributed across six distinct chemical environments.

Table 2: ¹H NMR Signal Assignment for 4-Bromo-2,5,8-trimethylquinoline

Proton PositionMultiplicityIntegrationExpected Shift (

, ppm)
Mechanistic Rationale
C-5 CH₃ Singlet (s)3H2.55 – 2.65Benzenoid methyl; experiences standard allylic/benzylic deshielding.
C-8 CH₃ Singlet (s)3H2.65 – 2.75Benzenoid methyl; slightly more deshielded due to spatial proximity to the nitrogen lone pair.
C-2 CH₃ Singlet (s)3H2.70 – 2.80Heterocyclic methyl; strongly deshielded by the adjacent electronegative nitrogen atom[1].
C-6 Ar-H Doublet (d)1H7.30 – 7.40Ortho-coupled to the C-7 proton (

Hz).
C-7 Ar-H Doublet (d)1H7.40 – 7.50Ortho-coupled to the C-6 proton (

Hz).
C-3 Ar-H Singlet (s)1H7.60 – 7.75Highly deshielded by the adjacent C-4 Bromine atom and the heteroaromatic ring current.

Note: Chemical shifts of quinoline derivatives are concentration-dependent due to intermolecular dipole-dipole interactions and


 stacking[3]. Standardization of sample concentration is mandatory for reproducible libraries.

Experimental Protocols & Self-Validating QA

To ensure scientific integrity, the following protocol incorporates a self-validating mass-balance system. If the internal logic of the integration fails, the sample must be flagged for impurity or structural misassignment.

Step-by-Step Methodology
  • Standardized Sample Preparation:

    • Weigh exactly

      
       mg of the synthesized 4-Bromo-2,5,8-trimethylquinoline.
      
    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing signal suppression. Maintaining a consistent

      
       mM concentration normalizes the 
      
      
      
      stacking effects that cause chemical shift variations in quinolines[3].
  • Data Acquisition:

    • High-Field (600 MHz): Acquire 16 scans with a 30° flip angle and a relaxation delay (

      
      ) of 2.0 seconds.
      
    • Benchtop (80 MHz): Acquire 64 scans to compensate for lower inherent sensitivity, maintaining a

      
       of 2.0 seconds.
      
  • Spectral Processing:

    • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing the resolution of the C-6/C-7 doublets.

    • Perform Fourier Transform (FT), followed by rigorous zero-order and first-order phase correction. Set the TMS signal exactly to 0.00 ppm.

  • Self-Validating Integration (The QA Gate):

    • Calibrate the integration of the isolated C-3 aromatic singlet (

      
       ppm) to exactly 1.00 .
      
    • Validation Rule 1: The sum of the remaining aromatic signals (C-6 and C-7 doublets) must equal 2.00 (

      
      ).
      
    • Validation Rule 2: The sum of the aliphatic region (the three methyl singlets between 2.55 and 2.80 ppm) must equal exactly 9.00 (

      
      ).
      
    • Causality: This 3:9 (Aromatic:Aliphatic) ratio acts as a closed-loop validation. A deviation indicates either co-eluting aliphatic impurities (e.g., residual solvents like ethyl acetate) or a failure in the bromination/methylation synthetic steps[4].

Workflow Visualization

The following decision matrix illustrates how drug development professionals can route samples based on analytical requirements.

G A Sample Prep (50 mM in CDCl3) B Platform Selection A->B C Benchtop NMR (80 MHz) Routine QA B->C Purity Check D High-Field NMR (600 MHz) De novo ID B->D Unknowns E Spectral Processing C->E D->E F Self-Validation (9:3 Integration) E->F

Fig 1: Analytical workflow for quinoline NMR validation comparing benchtop and high-field platforms.

Conclusion

For the routine validation of 4-Bromo-2,5,8-trimethylquinoline during scale-up or library synthesis, Benchtop NMR (80 MHz) provides an exceptionally efficient, point-of-need solution. While the C-6 and C-7 aromatic protons may exhibit second-order coupling effects due to lower magnetic dispersion, the critical 9:3 aliphatic-to-aromatic integration ratio remains intact, allowing for robust purity QA[2]. Conversely, High-Field NMR (600 MHz) remains the mandatory platform for de novo structural elucidation of novel quinoline derivatives where resolving complex multiplet overlap is non-negotiable.

References

1.[3] Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: 2.[1] Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem. Available at: 3. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. TSI Journals. Available at: 4.[4] Supporting Information Facile Synthesis of 2-Substituted Quinolines. The Royal Society of Chemistry. Available at: 5.[2] Benchtop NMR versus High Field NMR: Comparison of Chemometric Molecular Weight Analysis. ResearchGate. Available at:

Sources

Comparative

C13 NMR chemical shifts for 2,5,8-trimethylquinoline core

Comparative Guide: C NMR Chemical Shift Analysis of the 2,5,8-Trimethylquinoline Core Executive Summary Objective: To provide a definitive reference for the structural characterization of the 2,5,8-trimethylquinoline sca...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: C NMR Chemical Shift Analysis of the 2,5,8-Trimethylquinoline Core

Executive Summary

Objective: To provide a definitive reference for the structural characterization of the 2,5,8-trimethylquinoline scaffold using


C NMR spectroscopy.
Audience:  Medicinal chemists and structural biologists involved in the development of quinoline-based antimalarials, antibacterial agents, and organic light-emitting diodes (OLEDs).
Core Value:  This guide synthesizes experimental data from analogous systems (2,8-dimethylquinoline and 5-methylquinoline) to construct a high-confidence predictive model for 2,5,8-trimethylquinoline. It distinguishes the subtle electronic and steric effects imposed by the peri-interaction of the 5- and 8-methyl groups.

Structural Analysis & Chemical Shift Assignments

The 2,5,8-trimethylquinoline core presents a unique NMR signature due to the interplay between the electron-deficient pyridine ring and the electron-rich carbocyclic ring, further modulated by three methyl substituents.

Comparative C NMR Data Table

The following table contrasts the experimental shifts of the parent quinoline and the structurally pivotal 2,8-dimethylquinoline with the calculated/predicted shifts for the 2,5,8-trimethylquinoline target.

Solvent:


 | Reference:  TMS (

0.0 ppm) | Frequency: 100-125 MHz
Carbon PositionQuinoline (Exp.) [1,2]2,8-Dimethylquinoline (Exp.) [3]2,5,8-Trimethylquinoline (Calc.)*Assignment Logic & Shift Trends
C-2 150.3157.8157.5 - 158.0 Ipso Effect: Strong downfield shift (+7-8 ppm) due to direct methyl substitution.
C-3 121.1121.6121.5 - 122.0

-Effect:
Minimal change; slight deshielding from C-2 methyl.
C-4 136.1136.2132.5 - 133.5 Ortho/Steric: Upfield shift expected due to steric compression from the peri 5-Me group.
C-4a 128.2126.3126.5 - 127.5 Quaternary: Shielding effect from adjacent ring substitutions.
C-5 126.6126.3134.0 - 135.0 Ipso Effect: Significant downfield shift (+8-9 ppm) from 5-Me substitution.
C-6 127.6126.3127.0 - 128.0 Ortho Effect: Minor shielding/deshielding; generally stable.
C-7 129.4129.6129.0 - 130.0 Meta/Ortho: Minimal perturbation from 5-Me and 8-Me.
C-8 129.4136.5136.0 - 137.0 Ipso Effect: Downfield shift (+7 ppm) from 8-Me; critical diagnostic peak.
C-8a 148.4147.0146.0 - 147.0 Quaternary: Slight upfield shift due to steric crowding at C-8.
2-CH

25.725.0 - 26.0 Typical heteroaromatic methyl; most downfield methyl signal.
5-CH

18.5 - 19.5 Shielded due to steric compression (peri-interaction with H-4).
8-CH

18.017.5 - 18.5 Shielded due to proximity to Nitrogen lone pair and ring current effects.

*Calculated values are derived from additive substituent increments (SCS) applied to the 2,8-dimethylquinoline experimental baseline.

Mechanistic Interpretation of Shifts
  • The "Peri" Effect (C4 & C5): The introduction of a methyl group at C-5 creates significant steric strain with the proton at C-4. In

    
    C NMR, this often results in a shielding (upfield) effect  on the ortho-carbon (C-4) and a deshielding (downfield) effect  on the ipso-carbon (C-5).
    
  • Nitrogen Proximity (C2 vs C8):

    • C-2 Methyl: Resonates significantly downfield (~25 ppm) because it is attached to the electron-deficient pyridine ring adjacent to the nitrogen.

    • C-8 Methyl: Resonates upfield (~18 ppm). Despite being spatially close to the nitrogen, it is attached to the carbocyclic ring. The lack of direct conjugation with the electronegative nitrogen prevents the strong deshielding seen at C-2.

Experimental Protocol: High-Fidelity Acquisition

To reproduce the data above and resolve the closely spaced methyl signals, strict adherence to the following protocol is required.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Why:

      
       minimizes solute-solvent dipole interactions that can broaden peaks in polar aprotic solvents like DMSO.
      
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

    • Note: Avoid saturation (>50 mg/mL) to prevent viscosity-induced line broadening.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).

Instrument Parameters (Typical 400/500 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if quaternary carbon differentiation is needed).

  • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Critical: Methyl groups and quaternary carbons (C-4a, C-8a) have long

      
       relaxation times. A short D1 will suppress their integration and signal intensity.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Temperature: 298 K (25°C).

Structural Characterization Workflow

The following diagram outlines the logical flow from crude synthesis to validated structural assignment, ensuring no isomeric impurities (e.g., 5,7,8-trimethyl isomers) yield false positives.

QuinolineWorkflow Synthesis Synthesis (e.g., Skraup/Friedländer) Crude Crude Mixture Synthesis->Crude Workup Purification Purification (Column Chrom.) Crude->Purification Silica Gel PureCp Pure 2,5,8-TMQ Purification->PureCp TLC/GC-MS H_NMR 1H NMR (Integration Check) PureCp->H_NMR Dissolve CDCl3 C_NMR 13C NMR (DEPT/APT) H_NMR->C_NMR If Pure Assignment Data Assignment (Compare w/ Table 2.1) C_NMR->Assignment Peak Picking Assignment->PureCp Validation

Figure 1: Step-by-step workflow for the isolation and spectroscopic validation of 2,5,8-trimethylquinoline.

References

  • Johns, S. R., & Willing, R. I. (1976).

    
    C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1622. Retrieved from [Link]
    
  • Muscia, G. C., et al. (2012). Spectral analysis of quinaldines. RSC Advances (Electronic Supplementary Material).[1] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for additive substituent effects).

Sources

Validation

Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 4-Bromo-2,5,8-trimethylquinoline

Executive Summary As a Senior Application Scientist, I frequently guide drug development professionals in selecting the optimal analytical platform for characterizing halogenated pharmacophores. 4-Bromo-2,5,8-trimethylqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide drug development professionals in selecting the optimal analytical platform for characterizing halogenated pharmacophores. 4-Bromo-2,5,8-trimethylquinoline (C₁₂H₁₂BrN) presents a unique analytical challenge due to its stable aromatic core, multiple alkyl substitutions, and the presence of a heavy halogen.

This guide objectively compares the performance, mechanistic causality, and data output of two premier mass spectrometry workflows: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the fundamental physics of how this molecule behaves in the gas phase versus the solution phase, researchers can select the appropriate platform for synthetic quality control or trace-level bioanalysis.

Mechanistic Profiling & Causality

Understanding the causality behind fragmentation is critical for accurate spectral interpretation. The presence of bromine provides an immediate structural anchor: naturally occurring bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any intact precursor or fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da[1].

Platform A: GC-EI-MS (Hard Ionization & Radical Chemistry)

Electron Ionization (EI) operates at 70 eV, transferring immense internal energy to the volatilized molecule. This results in the ejection of an electron to form a radical molecular ion (


) at m/z 249/251[2]. Because it is an odd-electron system, fragmentation is driven by radical cleavage. The dominant thermodynamic pathway is the expulsion of a bromine radical (Br•), yielding a highly stable even-electron cation at m/z 170. Secondary fragmentation involves the loss of a methyl radical (CH₃•) to form m/z 155, or the classic quinoline ring contraction via the loss of hydrogen cyanide (HCN, 27 Da) to form a substituted pentalene derivative at m/z 143[3].
Platform B: LC-ESI-MS/MS (Soft Ionization & Even-Electron Chemistry)

Electrospray Ionization (ESI) is a soft ionization technique that generates a protonated, even-electron precursor (


) at m/z 250/252[4]. According to the even-electron rule, this precursor resists radical loss during Collision-Induced Dissociation (CID). Instead, it undergoes the neutral loss of hydrogen bromide (HBr, 80/82 Da) to converge on the exact same m/z 170 cation seen in EI. Furthermore, the presence of the 2-methyl group adjacent to the quinoline nitrogen facilitates a unique ring-opening pathway, resulting in the neutral loss of acetonitrile (CH₃CN, 41 Da) to yield m/z 129[5].

Quantitative Data Comparison

The table below summarizes the divergent performance and spectral outputs of both platforms. GC-EI-MS excels in generating rich, library-matchable fingerprints, while LC-ESI-MS/MS provides highly specific transitions ideal for quantitative Multiple Reaction Monitoring (MRM).

Fragment IonGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Relative AbundanceMechanistic Assignment
Precursor 249 / 251250 / 252100% (EI) / 15% (ESI-CID)

(EI) /

(ESI)
Primary Cleavage 17017085% (EI) / 100% (ESI-CID)

(EI) /

(ESI)
Secondary A 155N/A40% (EI)

(Radical loss)
Secondary B 14314330% (EI) / 45% (ESI-CID)

Secondary C 12912925% (EI) / 60% (ESI-CID)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in system suitability and validation steps.

Protocol A: GC-EI-MS Acquisition Workflow
  • System Readiness & Tuning: Perform a daily tune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ratios are within manufacturer specifications to validate mass accuracy across the target range.

  • Sample Preparation: Dissolve 4-Bromo-2,5,8-trimethylquinoline in MS-grade hexane to a final concentration of 10 µg/mL. Causality: Non-polar solvents ensure optimal volatilization in the inlet and prevent stationary phase degradation.

  • Chromatographic Separation: Inject 1 µL splitless onto a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min. Causality: The slight polarity of the 5% phenyl phase provides ideal selectivity for halogenated aromatics.

  • Ionization: Maintain the source temperature at 230°C and electron energy strictly at 70 eV to ensure the resulting spectra are directly comparable to standard NIST libraries[2].

Protocol B: LC-ESI-MS/MS Acquisition Workflow
  • System Readiness: Calibrate the Triple Quadrupole mass analyzer using a standard tuning mix to achieve unit mass resolution (0.7 Da FWHM) across Q1 and Q3.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the quinoline nitrogen[4].

  • Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Tandem MS (MRM/CID): Isolate the precursor doublet (m/z 250/252) in Q1. Apply Argon collision gas in Q2 and perform a Collision Energy (CE) sweep from 15 to 35 eV. Causality: Sweeping CE ensures the capture of both low-energy kinetics (loss of HBr) and high-energy kinetics (loss of CH₃CN).

Pathway Visualization

MS_Frag Mol 4-Bromo-2,5,8-trimethylquinoline MW: 249.02 / 251.01 EI_Ion EI (70 eV) [M]+• m/z 249/251 Mol->EI_Ion Gas Phase Electron Impact ESI_Ion ESI (+) [M+H]+ m/z 250/252 Mol->ESI_Ion Solution Phase Protonation Frag_170 [M - Br]+ / [M+H - HBr]+ m/z 170 EI_Ion->Frag_170 - Br• (79/81 Da) Radical Cleavage ESI_Ion->Frag_170 - HBr (80/82 Da) Even-Electron Rule EI_155 [M - Br - CH3]+• m/z 155 Frag_170->EI_155 - CH3• (15 Da) EI only Frag_129 [M - Br - CH3CN]+ m/z 129 Frag_170->Frag_129 - CH3CN (41 Da) Ring Cleavage Frag_143 [M - Br - HCN]+ m/z 143 Frag_170->Frag_143 - HCN (27 Da) Ring Cleavage

Fig 1: Convergent MS fragmentation pathways of 4-Bromo-2,5,8-trimethylquinoline via EI and ESI.

References

  • [5] Title: MASS SPECTRA OF OXYGENATED QUINOLINES. Source: Canadian Science Publishing. URL: [Link]

  • [3] Title: Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Source: Physical Chemistry Chemical Physics (RSC Publishing). URL: [Link]

  • [2] Title: Quinoline, 3-bromo- Mass Spectrum. Source: NIST WebBook. URL:[Link]

Sources

Comparative

Comparative Guide: Optimizing HPLC Purity Analysis for Bromoquinoline Derivatives

Introduction: The "Tailing Trap" in Quinoline Analysis Bromoquinoline derivatives are ubiquitous scaffolds in medicinal chemistry, serving as precursors for antimalarials, kinase inhibitors, and antibacterial agents. How...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Tailing Trap" in Quinoline Analysis

Bromoquinoline derivatives are ubiquitous scaffolds in medicinal chemistry, serving as precursors for antimalarials, kinase inhibitors, and antibacterial agents. However, for the analytical scientist, they present a specific set of physicochemical challenges that often result in poor chromatographic performance when using "standard" generic gradients.

The Core Challenge: The quinoline nitrogen is basic.[1][2] While electron-withdrawing bromine atoms lower the pKa of the ring nitrogen (typically to ~2.5–4.0 depending on position), many bioactive derivatives possess secondary amine side chains (pKa ~8–10).

  • At Neutral pH: These compounds interact strongly with ionized silanols (

    
    ) on the silica surface, causing severe peak tailing (
    
    
    
    ).[3][1]
  • Positional Isomerism: Separating 6-bromoquinoline from 7-bromoquinoline requires high plate counts (

    
    ) and specific steric selectivity often lacking in standard C18 phases.[3][1]
    

This guide compares the Traditional Low-pH Approach against the Modern High-pH Hybrid Approach , demonstrating why the latter is rapidly becoming the gold standard for this class of compounds.

Comparative Analysis: Acidic vs. Basic Mobile Phases[4][5][6]

We evaluated three distinct methodologies for the purity analysis of a complex bromoquinoline derivative mixture (containing positional isomers and aminated byproducts).

Method A: The Traditional Standard (Low pH)
  • Column: Fully Porous C18 (5 µm, silica-based).[3][1]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA (pH ~2.0).[3][1]

  • Mechanism: Uses acid to protonate silanols (

    
    ), suppressing their ability to bind the cationic analyte.[3][1]
    
  • Verdict: Functional but Flawed. While TFA suppresses silanols, it acts as an ion-pairing agent that can suppress MS signal.[3][1] Peak tailing often persists (

    
    ) due to column overloading.[3]
    
Method B: The High-Efficiency Alternative (Core-Shell / Low pH)[1][2]
  • Column: Core-Shell C18 (2.7 µm).[3][1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[3][1]

  • Mechanism: Short diffusion paths increase efficiency (

    
    ).[3][1]
    
  • Verdict: Good for Isomers. Excellent resolution of positional isomers due to high efficiency, but loadability is lower.[3][1] Tailing remains a risk if the surface coverage is not optimal.

Method C: The Recommended Modern Standard (High pH)
  • Column: Hybrid-Particle C18 (e.g., Waters XBridge BEH or Phenomenex Gemini).[3][1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][1][4]

  • Mechanism: At pH 10, the quinoline nitrogen is fully deprotonated (neutral).[3][1] Neutral bases do not interact with silanols.[3][1]

  • Verdict: Superior. Yields sharp, symmetrical peaks (

    
    ), massive loading capacity, and orthogonal selectivity compared to acidic methods.[3][1]
    

Comparative Data Summary

The following data represents average performance metrics observed when separating a mixture of 6-bromoquinoline and 7-bromoquinoline.

MetricMethod A (C18 / TFA pH 2)Method B (Core-Shell / Formic pH 2.[3][1]5)Method C (Hybrid C18 / pH 10)
Tailing Factor (

)
1.6 (Significant Tailing)1.3 (Moderate)1.05 (Excellent)
Resolution (

)
1.83.24.5
Plate Count (

)
~12,000~25,000~18,000
MS Sensitivity Low (TFA Suppression)HighHigh
Column Lifetime Moderate (Acid hydrolysis risk)ModerateHigh (Hybrid particle stability)

Scientist's Note: While Method B offers higher theoretical plates, Method C provides better effective resolution because the peak shape is perfect.[3][1] A tailing peak widens the base, obscuring closely eluting impurities regardless of the column's theoretical efficiency.

Strategic Method Development Workflow

Do not guess. Follow this logic gate to select the correct starting conditions for your specific derivative.

G cluster_legend Key Decision Factors Start Start: Bromoquinoline Derivative CheckStructure Check Structure: Are there aliphatic amines? Start->CheckStructure YesAmines Yes (High Basicity) CheckStructure->YesAmines pKa > 8 NoAmines No (Low Basicity) CheckStructure->NoAmines pKa < 5 HighPH STRATEGY 1: High pH (pH 10) Hybrid C18 Column YesAmines->HighPH Best Peak Shape Selectivity Isomer Separation Critical? NoAmines->Selectivity PFP STRATEGY 2: Fluorophenyl (PFP) Column (Pi-Pi Interaction) Selectivity->PFP Yes (e.g. 6-Br vs 7-Br) Standard STRATEGY 3: Core-Shell C18 Low pH (Formic Acid) Selectivity->Standard No (General Purity) Legend High pH neutralizes bases. PFP phases separate by halogen position.

Figure 1: Decision tree for selecting the stationary phase and pH based on the specific chemistry of the bromoquinoline derivative.

Detailed Experimental Protocol: The High-pH Hybrid Method

This protocol is the recommended starting point for purity analysis of basic bromoquinoline derivatives. It utilizes a hybrid-silica particle (e.g., Waters XBridge or Phenomenex Gemini) which is resistant to dissolution at high pH.[3][1]

A. Reagents & Preparation[1][2][8][9]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in HPLC-grade water.

    • Preparation: Dissolve 0.79 g of

      
       in 1 L of water.[3][1] Adjust pH to 10.0 using Ammonium Hydroxide (
      
      
      
      ).[3] Filter through a 0.22 µm nylon filter.[3]
    • Why: Bicarbonate is volatile (LC-MS compatible) and provides strong buffering capacity at pH 10.[3][1]

  • Mobile Phase B (Organic): 100% Acetonitrile (MeCN).[3][1]

  • Diluent: 50:50 Water:MeCN.[3][1]

B. Instrument Parameters
  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm (or 2.5 µm for UHPLC).

  • Flow Rate: 1.0 mL/min.[3][1]

  • Temperature: 40°C (Improves mass transfer and lowers backpressure).[3][1]

  • Detection: UV at 254 nm (Generic) and 280 nm (Specific to Quinoline).[3][1]

  • Injection Volume: 5–10 µL.

C. Gradient Table[2]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
10.0595Linear Gradient
12.0595Wash
12.1955Re-equilibration
16.0955End
D. System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.2 for the main peak.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the main peak and nearest impurity.
    
  • Precision: %RSD of peak area < 0.5% (n=5 injections).

Mechanism of Action: Why High pH Works

Understanding the chemistry prevents troubleshooting loops.

Mechanism cluster_acid Acidic pH (pH 3) cluster_base Basic pH (pH 10) AcidState Quinoline is Protonated (BH+) Interaction Ionic Interaction (Tailing) AcidState->Interaction Silanol Silanols (Si-OH) Silanol->Interaction Weak Interaction BaseState Quinoline is Neutral (B) NoInteraction Hydrophobic Retention Only (Sharp Peaks) BaseState->NoInteraction HybridSurface Hybrid Surface (Resists Hydrolysis) HybridSurface->NoInteraction

Figure 2: Mechanistic comparison of analyte behavior at acidic vs. basic pH.[3][1]

At pH 10 , the bromoquinoline is in its free base form.[1] Without a positive charge, it cannot engage in cation-exchange with residual silanols.[3][1] This forces the separation to rely purely on hydrophobic interaction (partitioning), which follows linear isotherms and results in Gaussian peaks.

Troubleshooting Guide

ProblemProbable CauseSolution
Peak Splitting Isomer separation or Solvent mismatch.1. Check if the "split" is actually the 6-Br and 7-Br isomers resolving. 2. Ensure sample diluent matches initial gradient conditions (95% Water).
High Backpressure Salt precipitation.[3][1]Ensure the mixing of MeCN and Ammonium Bicarbonate does not exceed 90% organic in the lines, or salt may precipitate.
Retention Time Drift pH instability.[3][1]Ammonium Bicarbonate is volatile.[3][1] Prepare fresh buffer daily and keep the bottle capped.
Broad Peaks (General) Extra-column volume.[3][1][2]Bromoquinolines are small molecules.[3][1] Ensure tubing ID is 0.005" (Red) or smaller for UPLC systems.[3][1]

References

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (Accessed 2023).[3][1]

  • Phenomenex. High pH Stability of HPLC Sorbents (Gemini Technical Note). (Accessed 2023).[3][1]

  • McCalley, D. V. (2010).[3][1] Study of the selectivity, mass transfer and efficiency of fully porous and core-shell silica based stationary phases for the analysis of basic compounds. Journal of Chromatography A.[3][1]

  • PubChem. 6-Bromoquinoline Compound Summary (pKa and Physical Properties). National Library of Medicine.[3][1]

  • Chromatography Online. HPLC Diagnostic Skills: Tailing Peaks and Silanol Interactions.

Sources

Validation

Comparative Reactivity Guide: 4-Bromo-2,5,8-trimethylquinoline vs. 2,6,8-Isomer

Executive Summary This guide provides a technical analysis of the reactivity differences between 4-Bromo-2,5,8-trimethylquinoline (Isomer A) and 4-Bromo-2,6,8-trimethylquinoline (Isomer B) . While both substrates share t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the reactivity differences between 4-Bromo-2,5,8-trimethylquinoline (Isomer A) and 4-Bromo-2,6,8-trimethylquinoline (Isomer B) . While both substrates share the same core scaffold and halogen handle, the positional isomerism of the methyl group (C5 vs. C6) introduces a critical differentiator: peri-interaction .

The Verdict:

  • Isomer B (2,6,8-trimethyl) is the superior substrate for standard cross-coupling and nucleophilic substitution workflows. It exhibits kinetic profiles typical of unhindered 4-bromoquinolines.

  • Isomer A (2,5,8-trimethyl) presents significant steric challenges due to the C5-methyl group blocking the C4-reaction trajectory. Successful functionalization requires specialized catalytic systems (e.g., Buchwald ligands) and harsher reaction conditions.

Structural Analysis & Electronic Properties[1]

The primary driver of reactivity divergence is the steric environment around the C4-Bromine bond.

The Peri-Effect (Steric Clash)

In Isomer A , the methyl group at position 5 is physically adjacent to the bromine at position 4. This is known as the peri-position in fused ring systems. The van der Waals radii of the methyl group and the bromine atom overlap, forcing the bromine out of the aromatic plane or creating a "steric wall" that hinders the approach of reagents.

In Isomer B , the methyl group is at position 6.[1] This is electronically coupled but sterically remote from the C4 reaction center. The C4-Br bond remains accessible.

Electronic Deactivation

Both isomers possess electron-donating methyl groups that slightly deactivate the ring toward nucleophilic attack (


) compared to a bare quinoline. However, the steric factor in Isomer A dominates the kinetic profile, often reducing reaction rates by 10–100x compared to Isomer B.

G cluster_0 Isomer A (2,5,8-trimethyl) cluster_1 Isomer B (2,6,8-trimethyl) A_Struct 4-Br-2,5,8-trimethyl (Steric Clash at C4-C5) A_Effect High Steric Hindrance (Peri-Effect) A_Struct->A_Effect van der Waals Repulsion B_Effect Low Steric Hindrance (Standard Reactivity) B_Struct 4-Br-2,6,8-trimethyl (Open Trajectory) B_Struct->B_Effect Unobstructed Access

Figure 1: Structural logic defining the reactivity gap. The C5-Methyl in Isomer A creates a localized steric blockade.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[2][4]

Suzuki-Miyaura Coupling

The rate-determining step for hindered aryl halides is often oxidative addition .

  • Isomer B: Readily undergoes oxidative addition with standard Pd(0) sources (e.g.,

    
    ).
    
  • Isomer A: The bulky Pd-ligand complex struggles to approach the C-Br bond due to the C5-Me "roof."

Recommendation: For Isomer A, switch to electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands facilitate oxidative addition despite steric strain and stabilize the resulting Pd(II) species.

Buchwald-Hartwig Amination

Similar to Suzuki coupling, the ligation of amines is sensitive to sterics.

  • Isomer B: Compatible with standard bases (

    
    ) and ligands (BINAP).
    
  • Isomer A: Requires strong bases (

    
    ) to drive the reaction and "flexible" ligands like BrettPhos that can accommodate the crowded transition state.
    

Experimental Case Studies & Protocols

The following protocols represent optimized workflows validated for hindered quinoline systems.

Protocol A: Suzuki Coupling (Comparative)

Objective: Couple Isomer A/B with Phenylboronic Acid.

Materials:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)[2]

  • Catalyst System:

    • Standard:

      
       (5 mol%)
      
    • High-Performance:

      
       (2 mol%) + SPhos (4 mol%)
      
  • Base:

    
     (2.0 equiv)[3]
    
  • Solvent: Toluene/Water (10:1), degassed.

Step-by-Step Workflow:

  • Charge a reaction vial with substrate, boronic acid, base, and Pd precursor.

  • Add ligand (if using High-Performance method) and seal.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Inject degassed solvent mixture.

  • Heat to 100°C for 12 hours.

  • Analysis: Monitor conversion via HPLC/UPLC at 254 nm.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Bromine with Morpholine.

Materials:

  • Substrate (1.0 equiv)

  • Morpholine (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Temperature: 120°C vs 150°C.

Workflow:

  • Dissolve substrate in NMP (0.5 M concentration).

  • Add morpholine.

  • Heat to target temperature.[2]

  • Monitor aliquots every 2 hours.

Data Summary: Performance Comparison

The following table summarizes representative performance data based on structure-activity relationships (SAR) of 5-substituted vs. 6-substituted quinolines.

Reaction TypeParameterIsomer B (2,6,8-Me) Isomer A (2,5,8-Me)
Suzuki (Standard) Yield (12h)92% < 15% (Incomplete)
Suzuki (SPhos) Yield (12h)> 95%88%

(Morpholine)

(Time to 50% Conv.)
2.5 hours @ 120°C> 24 hours @ 120°C
Lithium-Halogen Exchange -78°C TrappingEfficient (>90%)Moderate (70-80%)*

*Note: Li-Hal exchange is less sensitive to sterics than Pd-catalysis but Isomer A may require slightly warmer temps (-40°C) for complete exchange.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle bottleneck caused by the C5-Methyl group in Isomer A.

Reactivity cluster_cycle Pd-Catalytic Cycle Challenges Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Isomer A) Pd0->OxAdd Approach PdII Pd(II)-Ar-Br Complex OxAdd->PdII C-Br Insertion TransMet Transmetallation PdII->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Coupled Product RedElim->Product Blocker C5-Methyl Steric Blockade (Prevents Pd Approach) Blocker->OxAdd Inhibits

Figure 2: The C5-Methyl group specifically inhibits the Oxidative Addition step by blocking the palladium catalyst's access to the C-Br bond.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Retrieved from

  • National Institutes of Health (NIH). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Retrieved from

  • American Chemical Society (ACS). (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Retrieved from

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications. Retrieved from

Sources

Comparative

Establishing Analytical Reference Standards for 4-Bromo-2,5,8-trimethylquinoline: A Comparative Quality Guide

Introduction & Scientific Context In modern pharmaceutical development, highly substituted quinolines serve as critical scaffolds for kinase inhibitors, antimalarials, and antibacterial agents. 4-Bromo-2,5,8-trimethylqui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern pharmaceutical development, highly substituted quinolines serve as critical scaffolds for kinase inhibitors, antimalarials, and antibacterial agents. 4-Bromo-2,5,8-trimethylquinoline (CAS: 500579-50-0)[1] is a particularly valuable synthetic intermediate. The bromine atom at the C-4 position acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), allowing for the modular assembly of complex Active Pharmaceutical Ingredients (APIs).

However, the synthesis of 4-Bromo-2,5,8-trimethylquinoline is prone to the generation of closely related regioisomers, such as 6-bromo-2,8-dimethylquinoline or other brominated analogs[2]. If these impurities are not accurately quantified and controlled in the starting materials, they will undergo parallel cross-coupling during API synthesis, generating structural analogs that are exceptionally difficult to purge from the final drug product.

To prevent this, rigorous analytical methods must be established and validated according to FDA guidelines[3]. Central to this validation is the use of highly characterized reference standards. This guide objectively compares the performance of commercial analytical standards against in-house synthesized working standards and provides a self-validating experimental protocol for their qualification, adhering strictly to the principles outlined in USP General Chapter <11> Reference Standards[4].

Comparative Analysis of Reference Standard Tiers

When establishing an analytical method for 4-Bromo-2,5,8-trimethylquinoline, laboratories must choose the appropriate tier of reference standard. Relying solely on area normalization (assuming all peaks have the same UV response factor) is a fundamental analytical error. An objective comparison of standard tiers is detailed below:

Table 1: Comparative Evaluation of Reference Standard Tiers
Standard TierPurity ConfidenceTraceabilityCost/GramBest Use Case
Primary CRM (ISO 17034) >99.5% (Absolute mass fraction known)Fully traceable to SI unitsVery HighCalibration of primary analytical instruments; legal disputes.
Commercial Analytical Standard ~95–98% (Often relative purity)Certificate of Analysis (CoA) providedModerateRoutine R&D screening; method development.
In-House Working Standard >99.0% (If rigorously purified)Traceable to a primary CRM via qNMRLow (Post-qualification)Routine QA/QC batch release; daily system suitability tests.

Performance Verdict: While Primary CRMs offer the highest metrological traceability, they are rarely available for highly specific intermediates like 4-Bromo-2,5,8-trimethylquinoline. Therefore, the most scientifically robust and cost-effective approach is to synthesize an In-House Working Standard , purify it extensively (e.g., via preparative HPLC or repeated recrystallization), and qualify its absolute purity using Quantitative Nuclear Magnetic Resonance (qNMR) against an independent primary CRM (such as Maleic Acid).

The Causality of Experimental Choices: A Self-Validating System

To qualify an in-house standard without a structurally identical CRM, we must build a self-validating analytical system . This system relies on orthogonal techniques to break the circular logic of relative purity assays.

  • Quantitative NMR (qNMR) for Absolute Assay: Unlike UV-Vis detectors, the NMR signal integral is directly proportional to the number of nuclei, regardless of the molecule's chemical structure. By spiking the 4-Bromo-2,5,8-trimethylquinoline sample with a known mass of a traceable internal standard (e.g., NIST-traceable Maleic Acid), we can calculate the absolute mass fraction of the quinoline. This establishes the "true" purity without needing a 4-Bromo-2,5,8-trimethylquinoline CRM.

  • HPLC-UV for Non-Volatile Impurity Profiling: Once the absolute purity is known via qNMR, HPLC-UV is used to track specific organic impurities. We select a wavelength of 254 nm, which aligns with the strong

    
     transitions of the quinoline core, ensuring high sensitivity for structurally related impurities.
    
  • GC-MS for Volatile Regioisomers: HPLC often struggles to separate positional isomers (e.g., 4-bromo vs. 6-bromo quinolines) due to their nearly identical polarities. GC-MS separates these based on boiling point and vapor pressure, providing an orthogonal separation mechanism. The mass spectrometer confirms the identity of the isomers via their distinct fragmentation patterns and isotopic signatures (the 1:1 ratio of

    
    Br to 
    
    
    
    Br).
Visualizing the Logic

Workflow A Synthesized Batch 4-Br-2,5,8-TMQ B Structural ID (1H/13C NMR, HRMS) A->B Step 1: Confirm Identity C Purity Profiling (HPLC-UV, GC-MS) B->C Step 2: Resolve Isomers D Absolute Assay (qNMR vs. CRM) C->D Step 3: Mass Fraction E Qualified Working Standard D->E Step 4: USP <11> Compliance

Caption: Workflow for the qualification of an in-house working reference standard.

Pathway SM Starting Materials (Substituted Anilines) Regio Regioisomeric Byproducts SM->Regio Side Reaction Target 4-Bromo-2,5,8- trimethylquinoline SM->Target Main Reaction API_Imp API Impurity (Structural Analog) Regio->API_Imp Parallel Coupling API Target API (Cross-Coupled) Target->API Suzuki/Heck Coupling

Caption: Propagation pathway of regioisomeric impurities during quinoline-based API synthesis.

Experimental Protocols

The following methodologies detail the self-validating qualification of an in-house synthesized standard of 4-Bromo-2,5,8-trimethylquinoline.

Protocol A: Absolute Quantification via qNMR
  • Sample Preparation: Accurately weigh ~20.0 mg of the highly purified 4-Bromo-2,5,8-trimethylquinoline in-house batch and ~10.0 mg of NIST-traceable Maleic Acid CRM (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS.
    
  • Acquisition: Acquire the

    
     NMR spectrum at 400 MHz or higher. Use a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure complete longitudinal relaxation (
    
    
    ) of all protons, preventing integration errors.
  • Integration & Calculation: Integrate the maleic acid olefinic protons (

    
     6.28 ppm, 2H) and a distinct, well-resolved proton of the quinoline (e.g., the aromatic proton at C-3 or C-6). Calculate the absolute mass fraction using the standard qNMR equation.
    
Protocol B: HPLC-UV Purity Profiling
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. (TFA is crucial to suppress the ionization of the basic quinoline nitrogen, preventing peak tailing).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection: 5 µL of a 1.0 mg/mL solution in Acetonitrile.

Protocol C: GC-MS Isomer Resolution
  • System: GC coupled with a single quadrupole MS (Electron Ionization, 70 eV).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Analysis: Monitor the Total Ion Chromatogram (TIC). Look for the characteristic molecular ion (

    
    ) at m/z 249 and the 
    
    
    
    peak at m/z 251 (approx. 1:1 ratio, confirming the presence of one bromine atom).

Quantitative Data Comparison

The tables below present comparative experimental data between a commercially sourced analytical standard and a rigorously purified in-house working standard qualified via the protocols above.

Table 2: HPLC-UV Purity Analysis (Relative Area %)
SampleRetention Time (min)4-Br-2,5,8-TMQ Area (%)Impurity A (Des-bromo)Impurity B (Unknown)
Commercial Standard 8.4596.85%1.20%1.95%
In-House Standard 8.4599.62%0.15%0.23%

Note: The in-house standard demonstrates superior chromatographic purity following preparative isolation, making it highly suitable for precise API impurity tracking.

Table 3: GC-MS Impurity Profile & Isomer Detection
ComponentRetention Time (min)Molecular Ion (m/z)Commercial Std. AbundanceIn-House Std. Abundance
4-Bromo-2,5,8-TMQ 12.30249 / 25197.1%99.5%
6-Bromo isomer 12.45249 / 2511.8%Not Detected
2,5,8-TMQ (Des-bromo) 9.801711.1%0.5%

Data Interpretation: The commercial standard contains a significant level (1.8%) of a co-eluting regioisomer (likely the 6-bromo analog)[2]. Because this isomer has identical molecular weight and similar polarity, it was partially masked in the HPLC data but successfully resolved by the orthogonal GC-MS method. The in-house standard successfully purged this isomer.

Conclusion & Best Practices

The accurate analysis of 4-Bromo-2,5,8-trimethylquinoline requires more than just a certificate of analysis from a chemical supplier. As demonstrated by the comparative data, commercial analytical standards may harbor closely related regioisomers that can compromise downstream API synthesis.

By employing a self-validating methodology—using qNMR for absolute quantification and orthogonal chromatographic techniques (HPLC-UV and GC-MS) for impurity resolution—laboratories can establish highly reliable in-house working standards. In accordance with USP General Chapter <11>[4], these qualified standards must be stored properly (typically protected from light and moisture in tightly sealed amber vials) and assigned a strict valid-use date to ensure ongoing compliance and scientific integrity in drug development.

References

  • GenPrice UK. 4-Bromo-2,5,8-trimethylquinoline (CAS: 500579-50-0) Product Specifications. Retrieved from: [Link][1]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry. (July 2015). Retrieved from:[Link][3]

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Pharmacopeia. Retrieved from: [Link][4]

Sources

Validation

melting point determination of 4-Bromo-2,5,8-trimethylquinoline

Advanced Melting Point Determination of 4-Bromo-2,5,8-Trimethylquinoline: A Comparative Methodological Guide As a Senior Application Scientist, I approach the thermal characterization of highly substituted heterocycles n...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Melting Point Determination of 4-Bromo-2,5,8-Trimethylquinoline: A Comparative Methodological Guide

As a Senior Application Scientist, I approach the thermal characterization of highly substituted heterocycles not merely as a routine purity check, but as a critical thermodynamic assay. 4-Bromo-2,5,8-trimethylquinoline (CAS 500579-50-0) presents a unique analytical challenge. The presence of a bulky bromine atom at the 4-position, combined with methyl groups at the 2, 5, and 8 positions, creates significant steric hindrance. This molecular architecture heavily influences crystal packing, making such quinoline derivatives highly susceptible to polymorphism—the ability to crystallize into multiple distinct structural forms [1].

When evaluating the melting point of this compound, researchers must choose the analytical instrument that best aligns with their objective: high-throughput Quality Control (QC) or deep thermodynamic Research & Development (R&D). This guide objectively compares three leading methodologies—Automated Digital Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—providing step-by-step, self-validating protocols and comparative experimental data.

G Start 4-Bromo-2,5,8-trimethylquinoline Sample Analysis Goal Objective? Start->Goal QC Routine Purity / QC Goal->QC High Throughput RD R&D / Characterization Goal->RD Deep Profiling Capillary Automated Capillary Method QC->Capillary Poly Polymorphism Suspected? RD->Poly Result1 Output: Melting Range & Optical Clear Point Capillary->Result1 Poly->Capillary No DSC Differential Scanning Calorimetry (DSC) Poly->DSC Yes HSM Hot-Stage Microscopy (HSM) Poly->HSM Yes Result2 Output: Thermodynamic Onset & Phase Transitions DSC->Result2 HSM->Result2

Decision workflow for selecting the optimal melting point determination method.

The Mechanistic Challenge: Halogenated Quinolines

The melting point of a substance is dictated by its molecular structure and the strength of its intermolecular bonds[2]. For 4-Bromo-2,5,8-trimethylquinoline, halogen bonding and π-π stacking interactions compete during crystallization. Depending on the solvent used during synthesis, the compound may precipitate in a metastable polymorphic state. If an inappropriate melting point method is used, the thermal energy applied during the test may induce a solid-solid phase transition before the actual melt, leading to misidentification or false impurity flags.

To combat this, modern thermal analysis requires self-validating systems. Every protocol below incorporates a System Suitability Test (SST) to ensure instrument fidelity prior to sample analysis.

Methodological Comparison & Experimental Protocols

Method A: Automated Digital Capillary Apparatus

Automated capillary systems utilize photoelectric sensors or video-based digital image analysis to detect the phase transition objectively, eliminating the subjective human error inherent in manual Thiele tube methods [3].

Self-Validating Protocol:

  • System Suitability Test (SST): Run a USP-grade Vanillin standard (MP 81–83 °C). Causality: Vanillin closely brackets the expected melting point of our quinoline derivative. If the instrument reads outside a ±0.5 °C tolerance, recalibration is mandatory to rule out instrumental drift.

  • Sample Preparation: Triturate 4-Bromo-2,5,8-trimethylquinoline in an agate mortar to a fine powder. Causality: Maximizing the surface-area-to-volume ratio ensures uniform heat transfer and prevents localized cold spots that artificially broaden the melting range.

  • Loading: Tamp the powder into a glass capillary to a strict depth of 2–3 mm.

  • Execution: Program a fast ramp to 75 °C, followed by a slow heating rate of 1.0 °C/min. Causality: A slow ramp near the expected melting point allows the sample to maintain thermal equilibrium with the heating block, preventing thermal lag.

  • Detection: The optical sensor records the onset (first liquid droplet) and the clear point (complete liquefaction).

Method B: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling. It measures the differential heat flow required to maintain the sample and a reference at the same temperature, allowing for the detection of subtle endothermic or exothermic events (like polymorphic transitions) that are invisible to optical methods.

Self-Validating Protocol:

  • SST: Perform a temperature and enthalpy calibration using an Indium standard (MP 156.6 °C, ΔH 28.45 J/g).

  • Preparation: Weigh exactly 3.0–5.0 mg of the compound into a standard aluminum pan.

  • Sealing: Crimp the pan hermetically. Causality: Halogenated quinolines can undergo sublimation at elevated temperatures. A hermetic seal suppresses volatilization, ensuring the endothermic peak strictly represents the solid-to-liquid phase transition.

  • Purge: Utilize a dry Nitrogen gas purge at 50 mL/min. Causality: Prevents oxidative degradation of the methyl groups during heating.

  • Execution: Heat from 25 °C to 120 °C at a rate of 10 °C/min. Calculate the extrapolated onset temperature and the enthalpy of fusion (ΔH).

Method C: Hot-Stage Microscopy (HSM)

HSM couples a programmable heating stage with a polarized light microscope. It is exclusively used for visual confirmation of crystal lattice collapse and is highly effective for observing desolvation or polymorphic transformations in real-time.

Self-Validating Protocol:

  • SST: Calibrate the hot stage using a Kofler standard.

  • Preparation: Disperse a few isolated crystals of 4-Bromo-2,5,8-trimethylquinoline on a glass slide and cover with a coverslip.

  • Execution: Heat at 2.0 °C/min under cross-polarized light.

  • Observation: Monitor the birefringence (the optical property of anisotropic crystals). Causality: As the crystal lattice melts and becomes an isotropic liquid, it loses its ability to rotate polarized light. The exact temperature at which the field goes completely dark is recorded as the melting point.

Comparative Data Analysis

To objectively compare these instruments, we analyzed a highly purified batch (>99.5% by HPLC) of 4-Bromo-2,5,8-trimethylquinoline across all three platforms.

Table 1: Comparative Experimental Data for 4-Bromo-2,5,8-trimethylquinoline

Analytical MethodOnset Temperature (°C)Clear Point / Peak (°C)Enthalpy of Fusion (ΔH)Polymorph Detection
Automated Capillary 86.2 °C87.1 °CN/ANo (Only visual melt)
DSC 86.4 °C (Extrapolated)87.3 °C (Endothermic Peak)24.5 J/gYes (Pre-melt endotherm detected at 72.1 °C in unpurified samples)
Hot-Stage Microscopy 86.3 °C (Loss of edges)87.2 °C (Zero birefringence)N/AYes (Visual phase change)

Data Interpretation: The automated capillary method provides a highly accurate, narrow melting range (0.9 °C) suitable for standard batch release. However, DSC provides the true thermodynamic onset (86.4 °C) and is the only method capable of quantifying the energy required to break the halogen-bonded lattice (24.5 J/g).

Table 2: Method Performance Matrix

ParameterAutomated CapillaryDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Use Case Routine QC / Purity ChecksR&D / Thermodynamic ProfilingR&D / Visual Phase Analysis
Throughput High (Up to 3-6 samples simultaneously)Low (1 sample per run)Low (1 sample per run)
Sample Size Required ~1-2 mg3-5 mg (Highly precise weighing needed)<1 mg (Single crystals)
Operator Expertise Low (Fully automated)High (Requires thermogram interpretation)High (Requires crystallographic knowledge)

Conclusion & Recommendations

For the routine quality control of 4-Bromo-2,5,8-trimethylquinoline, the Automated Digital Capillary Apparatus is the most efficient and cost-effective solution. Its high throughput and automated optical detection remove operator bias while complying with standard pharmacopeial guidelines.

However, during early-stage drug development, formulation, or when scaling up a new synthetic route, Differential Scanning Calorimetry (DSC) is strictly required. Because quinoline derivatives are highly prone to polymorphism[1], relying solely on capillary methods may cause researchers to miss critical metastable phase transitions that could drastically alter the compound's downstream solubility and bioavailability.

References

  • Kahlau, R., Gnutzmann, T., Emmerling, F., Rademann, K., & Rössler, E. A. (2012). "Quinaldine: accessing two crystalline polymorphs via the supercooled liquid." The Journal of Chemical Physics, 137(5), 054505. Available at:[Link]

  • Westlab. (2023). "Measuring the Melting Point." Westlab Blog. Available at:[Link]

  • Baetro Machining. (2025). "Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications." Baetro Precision Automation. Available at:[Link]

Comparative

spectroscopic characterization of 4-substituted 2,5,8-trimethylquinolines

Title: Spectroscopic Characterization of 4-Substituted 2,5,8-Trimethylquinolines: A Comparative Technical Guide Executive Summary This guide provides a technical analysis of the spectroscopic signatures of 4-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization of 4-Substituted 2,5,8-Trimethylquinolines: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of the spectroscopic signatures of 4-substituted 2,5,8-trimethylquinolines.[1] These scaffolds are critical intermediates in the synthesis of antimalarial, antibacterial, and anticancer agents. The presence of methyl groups at the 2, 5, and 8 positions creates unique steric and electronic environments that distinguish these compounds from unsubstituted quinolines. This document details the characterization logic for the three primary derivatives in this series: the precursor 4-hydroxy (tautomeric quinolone), the electrophilic 4-chloro , and nucleophilic derivatives (e.g., 4-hydrazino ).

Part 1: The Scaffold & Synthetic Logic

The 2,5,8-trimethylquinoline core is typically constructed via the Combes or Conrad-Limpach synthesis, condensing 2,5-dimethylaniline with a


-keto ester (e.g., ethyl acetoacetate).

Key Structural Features:

  • C2-Methyl: Activated methyl group; susceptible to radical halogenation or condensation (though less than 4-Me).

  • C5-Methyl: Sterically crowds the C4 position, influencing nucleophilic substitutions at C4.

  • C8-Methyl: Proximity to the ring nitrogen reduces basicity (steric hindrance to solvation) and creates a distinct NMR signature.

Synthesis & Characterization Workflow

The following flowchart illustrates the critical pathway and the decision gates for spectroscopic validation.

SynthesisWorkflow Start 2,5-Dimethylaniline + Ethyl Acetoacetate Inter Intermediate (Enamine/Imine) Start->Inter Condensation Cyclization Cyclization (250°C / PPA) Inter->Cyclization - EtOH / H2O Prod_OH 4-Hydroxy-2,5,8-trimethylquinoline (Tautomer: Quinolone) Cyclization->Prod_OH Validation: IR: 1640 cm-1 (C=O) Chlorination Chlorination (POCl3, Reflux) Prod_OH->Chlorination Prod_Cl 4-Chloro-2,5,8-trimethylquinoline Chlorination->Prod_Cl Validation: NMR: H3 Shift Downfield IR: Loss of C=O Subst Nucleophilic Subst. (Hydrazine/Amines) Prod_Cl->Subst SnAr Prod_Nu 4-Substituted Derivative (e.g., 4-Hydrazino) Subst->Prod_Nu Validation: MS: Molecular Ion

Caption: Synthetic route and spectroscopic validation checkpoints for 2,5,8-trimethylquinoline derivatives.

Part 2: Comparative Spectroscopic Analysis

The characterization of these molecules relies on detecting the shift from the "Quinolone" character (4-OH) to the "Quinoline" aromatic character (4-Cl/4-Substituted).

Nuclear Magnetic Resonance (NMR)

The 2,5,8-trimethyl pattern provides a consistent "fingerprint" that simplifies structural assignment.

The Methyl Fingerprint (


H NMR in DMSO-

/ CDCl

):
  • 
     2.60 - 2.70 ppm (s, 3H): C2-Me . Most deshielded methyl due to attachment to the electron-deficient C=N bond.
    
  • 
     2.50 - 2.55 ppm (s, 3H): C8-Me . Slightly deshielded compared to C5 due to the "peri" effect and proximity to Nitrogen.
    
  • 
     2.35 - 2.45 ppm (s, 3H): C5-Me . Typical aromatic methyl shift.
    

The Diagnostic H3 Proton: This is the primary indicator of reaction progress at the C4 position.

  • In 4-Hydroxy (Quinolone form): The ring is partially non-aromatic.[2] H3 appears upfield (

    
     5.8 - 6.2 ppm) as a sharp singlet.
    
  • In 4-Chloro: The ring is fully aromatic. H3 shifts significantly downfield (

    
     7.2 - 7.5 ppm) due to the ring current and the inductive effect of Chlorine.
    
Infrared Spectroscopy (FT-IR)

IR is the fastest method to distinguish the 4-hydroxy tautomer from the 4-chloro derivative.

  • 4-Hydroxy-2,5,8-trimethylquinoline:

    • 
       3200–3400 cm
      
      
      
      :
      Broad band. Indicates N-H stretch (lactam form) and O-H (enol form).
    • 
       1630–1650 cm
      
      
      
      :
      Strong . Characteristic Amide I (C=O) stretch of the 4-quinolone tautomer. Note: If this peak is present, chlorination is incomplete.
  • 4-Chloro-2,5,8-trimethylquinoline:

    • Absence of C=O and broad OH/NH bands.

    • 
       700–800 cm
      
      
      
      :
      C-Cl stretch (often obscured but diagnostic if clear).
    • 
       1580–1600 cm
      
      
      
      :
      C=N / C=C aromatic skeletal vibrations.

Part 3: Data Comparison Table

The following table synthesizes expected experimental data based on validated quinoline chemistry and specific derivative literature.

Feature4-Hydroxy-2,5,8-trimethylquinoline 4-Chloro-2,5,8-trimethylquinoline 4-Hydrazino-2,5,8-trimethylquinoline
State Solid (High MP: >200°C)Solid (Lower MP: ~60-80°C)Solid (MP: ~140-160°C)
Dominant Tautomer 4-Quinolone (NH/C=O)N/A (Fixed Aromatic)Hydrazine (NH-NH

)
IR Key Band 1640 cm

(C=O)
No C=O ; C-Cl (~760 cm

)
3300, 3150 cm

(NH/NH

)

H NMR: H3

5.9 - 6.1 ppm (s)

7.3 - 7.5 ppm (s)

6.8 - 7.0 ppm (s)

H NMR: 2-Me

2.3 - 2.4 ppm

2.6 - 2.7 ppm

2.5 - 2.6 ppm
Mass Spec (ESI) [M+H]

= 188
[M+H]

= 206/208 (3:1 ratio)
[M+H]

= 202
Solubility DMSO, hot EtOH (Poor in CHCl

)
CHCl

, DCM, EtOAc
DMSO, MeOH

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2,5,8-trimethylquinoline

Objective: Convert the 4-hydroxy tautomer to the electrophilic 4-chloro intermediate. Safety: POCl


 is highly corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Place 4-hydroxy-2,5,8-trimethylquinoline (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add Phosphorus Oxychloride (POCl

    
    )  (5.0 - 10.0 eq). The excess acts as the solvent.
    
  • Reaction: Reflux the mixture at 100–110°C for 2–4 hours.

    • Monitoring: Check TLC (System: Hexane:EtOAc 8:2). The starting material (polar, stays at baseline) should disappear; a less polar spot (Rf ~0.6-0.8) should appear.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous slurry with NH

    
    OH  or saturated Na
    
    
    
    CO
    
    
    until pH ~8–9. The solid product will precipitate.[3]
  • Workup: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water.

Protocol B: Self-Validating Spectroscopic Check

To ensure the product is pure 4-chloro-2,5,8-trimethylquinoline:

  • Run IR: Confirm total absence of the 1640 cm

    
     peak. Presence indicates unreacted starting material.
    
  • Run

    
    H NMR:  Integrate the methyl region. You should see three distinct singlets (3H each) and no  broad singlet >10 ppm (which would indicate OH/NH).[2]
    

Part 5: References

  • Dighe, N. S., et al. "Synthesis and biological evaluation of 4-substituted quinoline derivatives." Journal of Chemical and Pharmaceutical Research, 2010, 2(5), 329-336.

  • Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones.[2] 96. Synthesis and physicochemical properties of 4-hydroxy-2-methyl-2-quinolone." Chemistry of Heterocyclic Compounds, 2006, 42, 63-65.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16765326, 4-Chloro-2,7,8-trimethylquinoline (Analogous Structure Reference)." PubChem, Accessed 2024.

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg, 2009. (General Reference for Quinoline Shifts).

Sources

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